molecular formula C20H36O3 B15546655 cis-11,12-Epoxy-14(Z)-eicosenoic acid

cis-11,12-Epoxy-14(Z)-eicosenoic acid

Katalognummer: B15546655
Molekulargewicht: 324.5 g/mol
InChI-Schlüssel: DTMJFRNHKXMKBD-HPAYKRKXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

10-[(2S,3R)-3-[(Z)-oct-2-enyl]oxiran-2-yl]decanoic acid has been reported in Galeopsis bifida with data available.

Eigenschaften

Molekularformel

C20H36O3

Molekulargewicht

324.5 g/mol

IUPAC-Name

10-[(2S,3R)-3-[(Z)-oct-2-enyl]oxiran-2-yl]decanoic acid

InChI

InChI=1S/C20H36O3/c1-2-3-4-5-9-12-15-18-19(23-18)16-13-10-7-6-8-11-14-17-20(21)22/h9,12,18-19H,2-8,10-11,13-17H2,1H3,(H,21,22)/b12-9-/t18-,19+/m1/s1

InChI-Schlüssel

DTMJFRNHKXMKBD-HPAYKRKXSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

A Technical Guide to the Synthesis of cis-11,12-Epoxy-14(Z)-eicosenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of cis-11,12-Epoxy-14(Z)-eicosenoic acid, a significant epoxy fatty acid. While biologically derived from the cytochrome P450-mediated oxidation of corresponding polyunsaturated fatty acids, this document focuses on a plausible chemical synthesis route, offering detailed experimental protocols, data presentation in tabular format, and visualizations of the synthesis workflow and related biological pathways. This guide is intended to be a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development.

Introduction

This compound is an oxygenated derivative of a C20 fatty acid. In biological systems, similar molecules, known as epoxyeicosatrienoic acids (EETs), are synthesized from arachidonic acid by cytochrome P450 (CYP) epoxygenases[1][2]. These lipid mediators are involved in a variety of physiological processes, including the regulation of vascular tone and inflammation[1]. The specific compound, this compound, is characterized by an epoxide ring at the C11-C12 position and a cis double bond at the C14 position.

The chemical synthesis of this and related epoxy fatty acids is crucial for producing standards for analytical studies, for use in biological assays to elucidate their function, and as starting points for the development of novel therapeutics. This guide outlines a general, yet detailed, approach to the chemical synthesis of this compound.

Synthesis Pathway Overview

The chemical synthesis of this compound involves a two-step process starting from the corresponding di-unsaturated fatty acid, cis-11,14-eicosadienoic acid. The key steps are:

  • Esterification: The carboxylic acid of cis-11,14-eicosadienoic acid is first converted to its methyl ester. This is a standard protection step to prevent side reactions of the carboxylic acid group during epoxidation.

  • Selective Epoxidation: The methyl ester of cis-11,14-eicosadienoic acid is then treated with an epoxidizing agent. This step requires careful control to achieve selective epoxidation of the C11-C12 double bond while minimizing reaction at the C14-C15 double bond.

  • Hydrolysis (Optional): If the free acid is required, the methyl ester is hydrolyzed as a final step.

dot graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Start [label="cis-11,14-Eicosadienoic Acid", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="cis-11,14-Eicosadienoic Acid Methyl Ester", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="this compound Methyl Ester", fillcolor="#34A853", fontcolor="#FFFFFF"]; FinalProduct [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> Intermediate [label="Esterification\n(MeOH, H+)"]; Intermediate -> Product [label="Selective Epoxidation\n(e.g., m-CPBA)"]; Product -> FinalProduct [label="Hydrolysis\n(e.g., LiOH)"]; } }

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

The following protocols are based on general methods for the esterification and epoxidation of unsaturated fatty acids and should be optimized for the specific substrate.

Esterification of cis-11,14-Eicosadienoic Acid

Objective: To protect the carboxylic acid group as a methyl ester.

Materials:

  • cis-11,14-Eicosadienoic acid

  • Methanol (B129727) (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄) or Acetyl Chloride

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Organic solvent (e.g., diethyl ether or hexane)

Procedure:

  • Dissolve cis-11,14-eicosadienoic acid in a 20-fold excess of anhydrous methanol.

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% v/v).

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After cooling to room temperature, remove the excess methanol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the methyl ester.

Selective Epoxidation of cis-11,14-Eicosadienoic Acid Methyl Ester

Objective: To selectively epoxidize the C11-C12 double bond.

Materials:

  • cis-11,14-Eicosadienoic acid methyl ester

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (B109758) (DCM, anhydrous)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve the methyl ester of cis-11,14-eicosadienoic acid in anhydrous dichloromethane at 0 °C.

  • Slowly add a solution of m-CPBA (approximately 0.8-0.9 equivalents to favor mono-epoxidation) in DCM to the stirred solution. The sub-stoichiometric amount of the epoxidizing agent is crucial for selectivity.

  • Monitor the reaction closely by TLC. The reaction is typically complete within a few hours.

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution to remove excess peroxyacid and the resulting meta-chlorobenzoic acid.

  • Further wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product will be a mixture of the desired mono-epoxide, unreacted starting material, and potentially some di-epoxide. Purification by flash column chromatography on silica (B1680970) gel or by high-performance liquid chromatography (HPLC) is necessary.

Purification by High-Performance Liquid Chromatography (HPLC)

Objective: To isolate the pure this compound methyl ester.

System:

  • Column: A reversed-phase C18 column is commonly used for the separation of fatty acids and their derivatives.

  • Mobile Phase: A gradient of methanol in water or acetonitrile (B52724) in water is typically employed.

  • Detection: UV detection at a low wavelength (around 205-215 nm) or an evaporative light scattering detector (ELSD) can be used.

General Procedure:

  • Dissolve the crude product in a small volume of the mobile phase.

  • Inject the sample onto the HPLC column.

  • Elute with a suitable gradient to separate the components. The desired mono-epoxide will elute at a different retention time than the starting diene and the di-epoxide.

  • Collect the fractions corresponding to the desired product peak.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation

The following tables summarize expected data for the synthesis. Actual values will vary depending on the specific reaction conditions and the purity of the starting materials.

Table 1: Reactant and Product Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )
cis-11,14-Eicosadienoic acidC₂₀H₃₆O₂308.50
cis-11,14-Eicosadienoic acid methyl esterC₂₁H₃₈O₂322.53
This compoundC₂₀H₃₆O₃324.50

Table 2: Typical Reaction Parameters and Expected Outcomes

StepKey ReagentsTemperature (°C)Reaction Time (h)Expected Yield (%)
EsterificationMeOH, H₂SO₄Reflux (∼65)2 - 4> 95
Epoxidationm-CPBA, DCM0 to RT1 - 340 - 60 (of mono-epoxide)

Table 3: Spectroscopic Data for Product Identification

TechniqueExpected Features for this compound Methyl Ester
¹H NMR Signals for the epoxy protons around δ 2.9-3.2 ppm. Signals for the remaining vinyl protons of the C14=C15 double bond around δ 5.3-5.5 ppm. A signal for the methyl ester protons around δ 3.67 ppm.
¹³C NMR Signals for the epoxy carbons in the range of δ 55-60 ppm. Signals for the olefinic carbons around δ 125-135 ppm. A signal for the ester carbonyl carbon around δ 174 ppm.
Mass Spec (ESI-) [M-H]⁻ ion at m/z 323.3 for the free acid or corresponding ions for the methyl ester.

Biological Context: Biosynthesis and Signaling

In biological systems, 11,12-EET is produced from arachidonic acid, a polyunsaturated fatty acid, through the action of cytochrome P450 epoxygenases[1][2]. This enzymatic reaction is highly regio- and stereoselective. Once formed, 11,12-EET can exert its biological effects through various signaling pathways before it is rapidly metabolized, primarily by soluble epoxide hydrolase (sEH), to the less active 11,12-dihydroxyeicosatrienoic acid (11,12-DHET).

dot graph G { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

AA [label="Arachidonic Acid", fillcolor="#FBBC05", fontcolor="#202124"]; EET [label="11,12-EET", fillcolor="#4285F4", fontcolor="#FFFFFF"]; BioEffect [label="Biological Effects\n(e.g., Vasodilation)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; DHET [label="11,12-DHET (inactive)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

AA -> EET [label="CYP Epoxygenase"]; EET -> BioEffect; EET -> DHET [label="Soluble Epoxide Hydrolase (sEH)"]; } }

Caption: Simplified biological pathway of 11,12-EET synthesis and metabolism.

Conclusion

This technical guide provides a foundational protocol for the chemical synthesis of this compound. The key challenges in this synthesis are achieving selective mono-epoxidation and the subsequent purification of the desired product. The provided protocols and data serve as a starting point for researchers, and optimization of the reaction conditions will likely be necessary to achieve high yields and purity. The successful synthesis of this and related epoxy fatty acids will continue to be vital for advancing our understanding of their physiological roles and therapeutic potential.

References

Unveiling the Enigma: A Technical Guide to the Biological Activity of cis-11,12-Epoxy-14(Z)-eicosenoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical whitepaper delves into the current scientific understanding of cis-11,12-Epoxy-14(Z)-eicosenoic acid, a mono-unsaturated epoxy fatty acid. While direct research on the specific biological activities of this compound is notably limited, this guide provides a comprehensive overview of its chemical properties, natural sources, and the biological activities of closely related compounds. By examining the well-documented effects of analogous polyunsaturated epoxy fatty acids, particularly 11,12-Epoxyeicosatrienoic acid (11,12-EET), this paper aims to illuminate potential areas of investigation and therapeutic interest for this compound.

Introduction to this compound

This compound is a lipid molecule characterized by a twenty-carbon chain with an epoxide ring at the 11th and 12th carbons and a single cis double bond at the 14th carbon. Its chemical structure suggests potential for diverse biological roles, analogous to other epoxy fatty acids that act as signaling molecules in various physiological and pathological processes.

Despite its intriguing structure, there is a significant paucity of direct experimental data on the biological functions of this compound. Much of the available information is limited to its chemical identification and its presence in certain natural sources.

Natural Occurrence

This compound has been identified as a component of the seed oil of Alchornea cordifolia, a medicinal plant found in Africa.[1] The seed oil of this plant is rich in various fatty acids and has been investigated for its potential therapeutic properties, including antioxidant and anti-diabetic effects.[2][3] Another closely related compound, (+)-cis-14,15-epoxy-cis-11-eicosenoic acid (alchornoic acid), is also a major constituent of Alchornea cordifolia seed oil.[4][5]

Comparative Analysis: Insights from Structurally Related Epoxy Fatty Acids

To infer the potential biological activities of this compound, it is instructive to examine the well-characterized effects of structurally similar compounds. The most extensively studied are the polyunsaturated epoxyeicosatrienoic acids (EETs), which are metabolites of arachidonic acid.

11,12-Epoxyeicosatrienoic Acid (11,12-EET): A Polyunsaturated Analog

11,12-EET is a potent signaling molecule with a wide range of biological effects. It is involved in the regulation of vascular tone, inflammation, and neurotransmission.

11,12-EET is a known vasodilator, contributing to the regulation of blood pressure.[6] It exerts its effects by activating large-conductance calcium-activated potassium (BKCa) channels in smooth muscle cells.[6] Furthermore, it has demonstrated angiogenic properties, promoting the formation of new blood vessels.[2]

In the central nervous system, 11,12-EET has been shown to reduce neuronal excitability and excitatory neurotransmission.[7] It achieves this by inhibiting the release of glutamate (B1630785) and activating G protein-coupled inwardly-rectifying potassium (GIRK) channels.[7] These actions suggest a potential therapeutic role for EETs in conditions like epilepsy.[7]

EETs, including 11,12-EET, generally exhibit anti-inflammatory effects.[6] This is in contrast to some other arachidonic acid metabolites like prostaglandins (B1171923) and leukotrienes, which are often pro-inflammatory.

Vernolic Acid: A Shorter-Chain Analog

Vernolic acid (cis-12,13-epoxy-cis-9-octadecenoic acid) is a C18 epoxy fatty acid found in the seeds of several plants, including Vernonia anthelmintica. The seed extract of this plant has shown anti-nociceptive (analgesic) activity.[8] While the direct contribution of vernolic acid to this effect is not fully elucidated, it highlights the potential for epoxy fatty acids to modulate pain pathways.

Key Signaling Pathways Modulated by Related Epoxy Fatty Acids

The biological effects of 11,12-EET are mediated through various signaling pathways. Given the structural similarities, it is plausible that this compound could interact with some of these same pathways.

G-Protein Coupled Receptor (GPCR) Signaling

Evidence suggests that some of the actions of 11,12-EET are mediated through a Gs-coupled receptor in endothelial cells.[2] This activation leads to downstream signaling events, including the activation of protein kinase A (PKA).[2]

PI3K/Akt and eNOS Pathway

In human endothelial progenitor cells, 11,12-EET has been shown to induce neovasculogenesis through the phosphorylation of phosphoinositide 3-kinase (PI3-K)/Akt and endothelial nitric oxide synthase (eNOS).[4]

MAPK/ERK Pathway

The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is another signaling cascade activated by 11,12-EET, contributing to its effects on cell proliferation and differentiation.[4]

Quantitative Data on Related Compounds

The following table summarizes some of the quantitative data available for the biological activities of 11,12-EET. No such data is currently available for this compound.

CompoundBiological EffectSystem/AssayQuantitative MeasurementReference
11,12-EETReduction of excitatory postsynaptic currents (EPSCs)Mouse hippocampal CA1 pyramidal cells20% reduction in amplitude[7]
11,12-EETReduction of field excitatory postsynaptic potentials (fEPSPs)Mouse hippocampal CA1 pyramidal cells50% reduction in slope[7]
11,12-EETInduction of K+ conductanceMouse hippocampal CA1 pyramidal cellsEffective concentration: 2 µM[7]

Experimental Protocols for Key Experiments on Related Compounds

Detailed methodologies for studying the biological effects of epoxy fatty acids are crucial for future research on this compound. Below are summaries of protocols used in key studies on 11,12-EET.

Electrophysiological Recordings in Hippocampal Slices
  • Objective: To measure the effects of 11,12-EET on neuronal excitability and synaptic transmission.

  • Methodology:

    • Prepare acute hippocampal slices from mice.

    • Perform whole-cell patch-clamp recordings from CA1 pyramidal neurons to measure excitatory postsynaptic currents (EPSCs).

    • Perform extracellular field recordings in the stratum radiatum of the CA1 region to measure field excitatory postsynaptic potentials (fEPSPs).

    • Bath-apply 11,12-EET at a defined concentration (e.g., 2 µM) and record changes in EPSC amplitude and fEPSP slope.

    • Utilize specific channel blockers (e.g., BaCl₂ for Kir channels, tertiapin-Q for GIRK channels) to identify the ion channels involved.

Endothelial Cell Migration and Tube Formation Assays
  • Objective: To assess the pro-angiogenic effects of 11,12-EET.

  • Methodology:

    • Culture human endothelial cells (e.g., HUVECs) or endothelial progenitor cells.

    • For migration assays, use a Boyden chamber or a scratch wound healing assay. Treat cells with different concentrations of 11,12-EET and quantify cell migration over time.

    • For tube formation assays, seed cells on a basement membrane matrix (e.g., Matrigel) in the presence of 11,12-EET.

    • After a suitable incubation period, visualize the formation of capillary-like structures and quantify parameters such as tube length and branch points.

Western Blotting for Signaling Pathway Analysis
  • Objective: To determine the activation of specific signaling proteins by 11,12-EET.

  • Methodology:

    • Treat cultured cells (e.g., human endothelial progenitor cells) with 11,12-EET for various time points.

    • Lyse the cells and determine protein concentration.

    • Separate proteins by SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with primary antibodies specific for phosphorylated and total forms of target proteins (e.g., Akt, eNOS, ERK).

    • Use secondary antibodies conjugated to a detection enzyme (e.g., HRP) and visualize protein bands using a chemiluminescent substrate.

    • Quantify band intensities to determine the level of protein phosphorylation.

Visualizing Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key concepts discussed in this guide.

G cluster_synthesis Biosynthesis of Epoxy Fatty Acids AA Arachidonic Acid (Polyunsaturated) CYP Cytochrome P450 Epoxygenase AA->CYP Metabolism MA Mono-unsaturated C20 Fatty Acid MA->CYP EET 11,12-EET CYP->EET MEE cis-11,12-Epoxy-14(Z)- eicosenoic acid CYP->MEE sEH Soluble Epoxide Hydrolase (sEH) EET->sEH Hydrolysis MEE->sEH DHET 11,12-DHET (Diol) sEH->DHET DMHE Diol Metabolite sEH->DMHE

Biosynthesis and metabolism of epoxy fatty acids.

G cluster_pathway Signaling Pathway of 11,12-EET in Endothelial Cells EET 11,12-EET GPCR Gs-Coupled Receptor EET->GPCR Binds AC Adenylate Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates PI3K PI3K PKA->PI3K ERK ERK PKA->ERK Akt Akt PI3K->Akt Phosphorylates eNOS eNOS Akt->eNOS Phosphorylates NO Nitric Oxide eNOS->NO Angiogenesis Angiogenesis & Cell Migration NO->Angiogenesis ERK->Angiogenesis

Signaling cascade initiated by 11,12-EET.

G cluster_workflow Experimental Workflow for Western Blotting Start Cell Culture Treatment Treat with Epoxy Fatty Acid Start->Treatment Lysis Cell Lysis Treatment->Lysis Quant Protein Quantification Lysis->Quant SDS SDS-PAGE Quant->SDS Transfer Transfer to Membrane SDS->Transfer Blocking Blocking Transfer->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection Chemiluminescent Detection SecondaryAb->Detection Analysis Data Analysis Detection->Analysis

Workflow for signaling pathway analysis.

Conclusion and Future Directions

This compound represents a scientifically uncharted territory with potential for significant biological activity. The lack of direct research into its effects presents both a challenge and an opportunity for the scientific community. Based on the well-documented activities of its structural analogs, particularly 11,12-EET, future research should focus on several key areas:

  • Cardiovascular Effects: Investigating the vasodilatory and angiogenic potential of this compound is a logical starting point.

  • Neurological Modulation: Assessing its impact on neuronal excitability and neurotransmission could reveal novel therapeutic avenues for neurological disorders.

  • Anti-inflammatory Properties: Characterizing its role in inflammatory pathways is crucial, given the established anti-inflammatory profile of other epoxy fatty acids.

  • Signaling Pathway Elucidation: Determining which signaling pathways are modulated by this compound will be fundamental to understanding its mechanism of action.

The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for initiating such investigations. As a naturally occurring compound, this compound holds promise as a lead compound for the development of new therapeutic agents. Further exploration is essential to unlock its full potential.

References

In Vitro Effects of cis-11,12-Epoxy-14(Z)-eicosenoic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

cis-11,12-Epoxy-14(Z)-eicosenoic acid, commonly known in the literature as 11,12-epoxyeicosatrienoic acid (11,12-EET) , is a bioactive lipid mediator produced from arachidonic acid by cytochrome P450 (CYP) epoxygenases, particularly isoforms like CYP2J2, CYP2C8, and CYP2C9.[1][2] It is an important signaling molecule involved in the regulation of numerous physiological and pathophysiological processes. Once synthesized, its biological activity is primarily terminated through hydrolysis by the soluble epoxide hydrolase (sEH) into the less active 11,12-dihydroxyeicosatrienoic acid (11,12-DHET).[2][3] This whitepaper provides an in-depth summary of the key in vitro effects of 11,12-EET, focusing on its roles in inflammation, angiogenesis, and fibrosis, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.

Biosynthesis and Metabolism of 11,12-EET

The cellular availability and activity of 11,12-EET are tightly regulated by its synthesis and degradation. Arachidonic acid, released from membrane phospholipids, is metabolized by CYP epoxygenases to form 11,12-EET. The primary route of inactivation is the conversion to 11,12-DHET by soluble epoxide hydrolase (sEH).[2][3] Minor pathways include β-oxidation and chain elongation.[3][4]

cluster_synthesis Synthesis cluster_degradation Degradation AA Arachidonic Acid (from Membrane Phospholipids) EET This compound (11,12-EET) AA->EET Epoxidation DHET 11,12-Dihydroxyeicosatrienoic acid (11,12-DHET) EET->DHET Hydrolysis Other Other Metabolites (e.g., via β-oxidation) EET->Other CYP Cytochrome P450 Epoxygenases (e.g., CYP2J2, CYP2C8) CYP->EET sEH Soluble Epoxide Hydrolase (sEH) sEH->DHET BetaOx β-oxidation BetaOx->Other

Caption: Metabolic pathway of 11,12-EET synthesis and degradation.

Anti-Inflammatory Effects

11,12-EET exhibits potent anti-inflammatory properties in various vascular and immune cell types in vitro. A primary mechanism is the inhibition of the NF-κB signaling pathway, which prevents the expression of pro-inflammatory adhesion molecules and cytokines.[5][6]

Key Mechanism: Inhibition of NF-κB Activation

In endothelial cells, 11,12-EET has been shown to prevent the degradation of IκBα, the inhibitory protein of NF-κB, in response to inflammatory stimuli like TNF-α.[5] This action blocks the nuclear translocation of NF-κB, thereby suppressing the transcription of target genes such as Vascular Cell Adhesion Molecule-1 (VCAM-1), Intercellular Adhesion Molecule-1 (ICAM-1), and E-selectin.[5][6] Among the EET regioisomers, 11,12-EET is reported to be the most potent inhibitor of VCAM-1 expression.[5][7]

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EET 11,12-EET IKK IKK Complex EET->IKK Inhibits TNF TNF-α TNF->IKK Activates IkB IκBα IKK->IkB Phosphorylates for Degradation NFkB_complex p65/p50 (NF-κB) IkB->NFkB_complex Inhibits (Sequesters) NFkB_complex_active Active p65/p50 NFkB_complex->NFkB_complex_active Release Nucleus Nucleus NFkB_complex_active->Nucleus Translocation Transcription Gene Transcription (VCAM-1, ICAM-1) Nucleus->Transcription Promotes

Caption: 11,12-EET inhibits inflammation via the NF-κB pathway.
Quantitative Data: Anti-Inflammatory Effects

Cell TypeStimulus11,12-EET ConcentrationEffectReference
Human Endothelial CellsTNF-α~20 nM (IC50)72% maximal inhibition of VCAM-1 expression.[7]
Human Endothelial CellsTNF-αNot specifiedSuppressed E-selectin and ICAM-1 expression.[5]
Human Monocyte THP-1 CellsIL-1β + PMANot specifiedAbolished COX-2 expression.[5]
Human Aorta Endothelial Cells (HAEC)Cytokines (TNFα)0.1 nMReduced upregulation of adhesion molecules.[8]
Human Umbilical Vein Endothelial Cells (HUVECs)TNF-αNot specifiedSignificantly downregulated VCAM-1, E-selectin, and ICAM-1.[6]
Experimental Protocol: VCAM-1 Expression Assay in Endothelial Cells
  • Cell Culture: Culture Human Umbilical Vein Endothelial Cells (HUVECs) in appropriate endothelial growth medium until confluent.

  • Pre-treatment: Pre-incubate confluent HUVEC monolayers with varying concentrations of 11,12-EET (e.g., 1 nM to 1 µM) or vehicle control for 1 hour.

  • Stimulation: Add an inflammatory stimulus, such as TNF-α (e.g., 10 ng/mL), to the culture medium and incubate for 4-6 hours.

  • Cell Lysis & Protein Quantification: Wash cells with cold PBS, lyse the cells in RIPA buffer, and determine total protein concentration using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody against VCAM-1.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and quantify band density. Normalize to a loading control like β-actin or GAPDH.

Pro-Angiogenic and Neovasculogenic Effects

11,12-EET promotes angiogenesis and neovasculogenesis, the formation of new blood vessels, by stimulating the migration, proliferation, and differentiation of endothelial cells and their progenitors.[9][10][11]

Key Mechanisms: Gs-PKA and PI3K/Akt Signaling

In mature endothelial cells, the pro-angiogenic effects of 11,12-EET are mediated by a Gs protein-coupled receptor, leading to the activation of Protein Kinase A (PKA).[9] This cascade results in the rapid translocation of Transient Receptor Potential Cation Channel Subfamily C Member 6 (TRPC6) to the plasma membrane, a critical step for cell migration and tube formation.[9]

In human endothelial progenitor cells (hEPCs), 11,12-EET induces neovasculogenesis through the phosphorylation and activation of the PI3K/Akt and ERK1/2 signaling pathways.[10][11] A key downstream target is endothelial nitric oxide synthase (eNOS), which, upon phosphorylation by Akt, produces nitric oxide (NO), a critical mediator of angiogenesis.[10][11] This pathway also upregulates matrix metalloproteinases (MMP-2, MMP-9) and cell adhesion molecules (VE-cadherin, CD31) that facilitate cell migration and vessel formation.[10][11][12]

cluster_EC Endothelial Cell Pathway cluster_EPC Endothelial Progenitor Cell Pathway EET_EC 11(R),12(S)-EET GsR Gs-Coupled Receptor EET_EC->GsR PKA PKA GsR->PKA TRPC6 TRPC6 Translocation PKA->TRPC6 Angio_EC Angiogenesis (Migration, Tube Formation) TRPC6->Angio_EC EET_EPC 11,12-EET PI3K PI3K EET_EPC->PI3K ERK ERK1/2 EET_EPC->ERK Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS Neo_EPC Neovasculogenesis (Migration, Proliferation) eNOS->Neo_EPC ERK->Neo_EPC

Caption: Pro-angiogenic signaling pathways activated by 11,12-EET.
Quantitative Data: Pro-Angiogenic Effects

Cell Type11,12-EET ConcentrationEffectReference
Human Endothelial CellsNot specifiedStimulated cell migration and tube formation.[9]
Human Endothelial CellsNot specifiedRapid (30 seconds) translocation of TRPC6-V5 fusion protein.[9]
Human Endothelial Progenitor Cells (hEPCs)3, 30, 50 nMSignificantly induced neovasculogenesis (tubular formation).[12]
Human Endothelial Progenitor Cells (hEPCs)Not specifiedAugmented expression of VE-cadherin, CD31, MMP-2, and MMP-9.[10][11]
Experimental Protocol: In Vitro Tube Formation Assay

This protocol is based on methods described for assessing angiogenic potential.[13]

  • Matrix Gel Preparation: Thaw a basement membrane matrix gel (e.g., Matrigel or ECMatrix™) on ice. Pipette 50 µL of the cold liquid matrix into each well of a pre-chilled 96-well plate.

  • Polymerization: Incubate the plate at 37°C for at least 30-60 minutes to allow the matrix to polymerize and form a gel.

  • Cell Seeding: Harvest endothelial cells (e.g., HUVECs or hEPCs) and resuspend them in a serum-free or low-serum medium.

  • Treatment: Add 11,12-EET (e.g., 0-100 nM) and any inhibitors to the cell suspension.

  • Incubation: Seed the cells (1-2 x 104 cells per well) onto the surface of the polymerized gel. Incubate at 37°C in a CO2 incubator for 4-18 hours.

  • Visualization and Analysis:

    • Visualize the formation of capillary-like structures (tubules) using a phase-contrast microscope.

    • Capture images from several random fields per well.

    • Quantify angiogenesis by measuring parameters such as the total tubule length, number of nodes (intersections), and number of branches using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

Anti-Fibrotic Effects

Recent in vitro studies have highlighted a role for 11,12-EET in mitigating fibrosis. It acts by counteracting the pro-fibrotic signaling of Transforming Growth Factor-β1 (TGF-β1), a key cytokine in tissue fibrosis.

Key Mechanism: Inhibition of TGF-β1/Smad Signaling

In lung fibroblasts, 11,12-EET significantly decreases the TGF-β1-induced expression of key fibrotic markers, including α-smooth muscle actin (α-SMA) and Collagen Type-I.[14] This effect is mediated by the inhibition of TGF-β1-induced phosphorylation of Smad2/3 and ERK, which are critical downstream mediators of the pro-fibrotic cascade.[14]

TGFB1 TGF-β1 Receptor TGF-β Receptor TGFB1->Receptor EET 11,12-EET Smad p-Smad2/3 EET->Smad Inhibits ERK p-ERK EET->ERK Inhibits Receptor->Smad Receptor->ERK Nucleus Nucleus Smad->Nucleus ERK->Nucleus Fibrosis Profibrotic Gene Expression (α-SMA, Collagen I) Nucleus->Fibrosis

Caption: 11,12-EET inhibits TGF-β1-induced profibrotic signaling.
Quantitative Data: Anti-Fibrotic Effects

Cell TypeStimulusTreatmentEffectReference
MRC-5 cells (human lung fibroblasts)TGF-β111,12-EETSignificantly decreased α-SMA and Collagen Type-I expression.[14]
Primary fibroblasts from IPF patientsTGF-β111,12-EETDecreased p-Smad2/3 and p-ERK expression.[14]
Beas-2B cells (human bronchial epithelium)TGF-β111,12-EETDecreased fibronectin expression.[14]
Experimental Protocol: Assessment of Fibrosis Markers in Fibroblasts
  • Cell Culture: Culture human lung fibroblasts (e.g., MRC-5) in a suitable medium (e.g., DMEM with 10% FBS).

  • Serum Starvation: Once cells reach 70-80% confluency, replace the medium with a low-serum (e.g., 0.5% FBS) medium for 12-24 hours to synchronize the cells.

  • Treatment: Pre-treat cells with 11,12-EET or vehicle for 1 hour. Subsequently, add TGF-β1 (e.g., 5 ng/mL) to stimulate fibrotic changes. Incubate for 24-48 hours.

  • Analysis of Protein Expression (Western Blot):

    • Lyse the cells and perform Western blotting as described previously.

    • Probe membranes with primary antibodies against α-SMA, Collagen Type-I, p-Smad2/3, and total Smad2/3.

    • Quantify changes in protein levels relative to a loading control.

  • Analysis of Gene Expression (RT-qPCR):

    • Isolate total RNA from the treated cells using a suitable kit.

    • Synthesize cDNA via reverse transcription.

    • Perform quantitative PCR using specific primers for α-SMA (ACTA2), Collagen Type I (COL1A1), and a housekeeping gene (e.g., GAPDH) for normalization.

    • Calculate the relative fold change in gene expression using the ΔΔCt method.

Other Notable In Vitro Effects

Vasorelaxation

In porcine coronary artery rings contracted with a thromboxane (B8750289) mimetic, 11,12-EET produced significant vasorelaxation.[4]

Tissue11,12-EET ConcentrationEffectReference
Porcine Coronary Artery Rings5 µM64% relaxation.[4]
Neuromodulation

In CA1 pyramidal cells of the hippocampus, 11,12-EET was found to reduce neuronal excitability and excitatory transmission.

Cell Type11,12-EET ConcentrationEffectReference
CA1 Pyramidal Cells (Hippocampus)2 µMInduced opening of a hyperpolarizing GIRK K+ channel.[15]
CA1 Pyramidal Cells (Hippocampus)Not specifiedReduced the amplitude of excitatory postsynaptic currents (EPSCs) by 20%.[15]

References

The Discovery and Isolation of cis-11,12-Epoxy-14(Z)-eicosenoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and isolation of cis-11,12-Epoxy-14(Z)-eicosenoic acid, a member of the epoxyeicosanoid family of signaling lipids. While a singular discovery paper for this specific molecule is not prominent in the literature, its identification is intrinsically linked to the broader exploration of the cytochrome P450 epoxygenase pathway of polyunsaturated fatty acid metabolism. This guide details the biochemical context of its formation, modern and classical isolation methodologies, and the analytical techniques required for its characterization. The provided experimental protocols and data summaries are intended to serve as a valuable resource for researchers in the fields of biochemistry, pharmacology, and drug development.

Discovery in the Context of Eicosanoid Research

The discovery of this compound is best understood as a part of the systematic elucidation of the cytochrome P450 (CYP) pathway of arachidonic acid and other polyunsaturated fatty acid (PUFA) metabolism.[1][2][3] In the late 1970s and early 1980s, following the characterization of the cyclooxygenase and lipoxygenase pathways, the "third branch" of the arachidonic acid cascade, mediated by CYP enzymes, became a focus of intensive research.[1]

These studies revealed that CYP epoxygenases convert arachidonic acid into four regioisomeric epoxyeicosatrienoic acids (EETs): 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET.[1] Subsequent research demonstrated that other PUFAs also serve as substrates for these enzymes. The enzymatic epoxidation of eicosenoic acids, such as 14(Z)-eicosenoic acid, by CYP2C and CYP2J isoforms leads to the formation of corresponding epoxy fatty acids, including this compound.[4]

The initial identification of these epoxy fatty acids relied on a combination of chromatographic separation and mass spectrometric analysis of metabolites from incubated microsomes with the parent fatty acid.

Biosynthesis Pathway

The biosynthesis of this compound is initiated by the release of its precursor, 14(Z)-eicosenoic acid, from the sn-2 position of membrane phospholipids (B1166683) by the action of phospholipase A2. The free fatty acid is then metabolized by cytochrome P450 epoxygenases, which catalyze the stereospecific addition of an oxygen atom across the 11,12-double bond to form the cis-epoxide.

PL Membrane Phospholipids (containing 14(Z)-eicosenoic acid) PLA2 Phospholipase A2 PL->PLA2 FA Free 14(Z)-eicosenoic acid PLA2->FA CYP Cytochrome P450 Epoxygenase (e.g., CYP2C, CYP2J) FA->CYP EET This compound CYP->EET sEH soluble Epoxide Hydrolase (sEH) EET->sEH DHET 11,12-dihydroxy-14(Z)-eicosenoic acid sEH->DHET

Figure 1: Biosynthesis and metabolism of this compound.

Isolation Methodologies

The isolation of this compound from biological matrices requires a multi-step process involving extraction, purification, and separation. The low endogenous concentrations of this lipid mediator necessitate sensitive and specific analytical techniques.

Modern Isolation Protocol: Solid-Phase Extraction (SPE)

Modern isolation protocols for eicosanoids, including epoxy fatty acids, predominantly utilize solid-phase extraction (SPE) for its efficiency and reproducibility. A typical workflow is outlined below.

cluster_0 Sample Preparation cluster_1 Solid-Phase Extraction (C18 column) cluster_2 Final Processing A Biological Sample (e.g., plasma, tissue homogenate) B Acidification to pH 3.5 (with 2M HCl) A->B D Sample Loading B->D C Column Conditioning (Methanol, then Water) C->D E Wash 1: 10% Methanol (B129727) (removes polar impurities) D->E F Wash 2: Hexane (B92381) (removes non-polar impurities) E->F G Elution (Ethyl Acetate (B1210297) or Methanol) F->G H Solvent Evaporation (under Nitrogen or vacuum) G->H I Reconstitution (in mobile phase for analysis) H->I

Figure 2: General workflow for the solid-phase extraction of eicosanoids.
Detailed Experimental Protocol for SPE

  • Sample Preparation :

    • For plasma or serum samples, acidify to a pH of approximately 3.5 with 2M hydrochloric acid.

    • For tissue homogenates, ensure the tissue is homogenized in a suitable buffer, and then acidify.

    • Centrifuge the acidified sample to pellet any precipitate.

  • SPE Column Preparation :

    • Use a C18 SPE cartridge.

    • Condition the column by washing with 2-3 column volumes of methanol, followed by 2-3 column volumes of deionized water.

  • Sample Loading and Washing :

    • Load the acidified and clarified sample onto the conditioned C18 column.

    • Wash the column with 2-3 column volumes of 10-15% methanol in water to remove polar impurities.

    • Follow with a wash of 2-3 column volumes of hexane to elute highly non-polar, interfering lipids.

  • Elution :

    • Elute the epoxy fatty acids with 2-3 column volumes of ethyl acetate or methanol.

  • Solvent Removal and Reconstitution :

    • Evaporate the eluate to dryness under a gentle stream of nitrogen or using a centrifugal vacuum evaporator.

    • Reconstitute the dried extract in a small volume of the initial mobile phase for subsequent chromatographic analysis.

Classical Isolation Techniques

Prior to the widespread adoption of SPE and HPLC, the isolation of epoxy fatty acids involved a combination of liquid-liquid extraction and thin-layer chromatography (TLC).

  • Liquid-Liquid Extraction : Acidified aqueous samples were typically extracted with a water-immiscible organic solvent like diethyl ether or ethyl acetate.

  • Thin-Layer Chromatography (TLC) : The organic extract would be concentrated and spotted on a silica (B1680970) gel TLC plate. The plate would be developed in a solvent system, such as a mixture of hexane, diethyl ether, and acetic acid, to separate lipid classes. The region corresponding to epoxy fatty acids would be scraped from the plate and the lipids eluted from the silica with a more polar solvent.

While these methods were foundational, they are generally less efficient and have lower recovery rates compared to modern SPE techniques.

Analytical Characterization

Following isolation, the identification and quantification of this compound are typically performed using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS).

HPLC Separation

Reversed-phase HPLC is the most common method for separating eicosanoids. A C18 column is typically used with a gradient elution of water and acetonitrile (B52724) or methanol, often with a small amount of an acid modifier like acetic or formic acid to improve peak shape.

ParameterTypical Value
Column C18 (e.g., 2.1 x 150 mm, 1.8 µm particle size)
Mobile Phase A Water + 0.02% Acetic Acid
Mobile Phase B Acetonitrile/Methanol (90:10) + 0.02% Acetic Acid
Flow Rate 0.2 - 0.4 mL/min
Gradient Linear gradient from ~30% B to 100% B
Injection Volume 5 - 20 µL

Table 1: Typical HPLC Parameters for Eicosanoid Analysis

Mass Spectrometry (MS) Detection

Tandem mass spectrometry (MS/MS) is essential for the sensitive and specific detection and quantification of this compound. Electrospray ionization (ESI) in the negative ion mode is commonly employed.

ParameterTypical Setting
Ionization Mode Negative Electrospray (ESI-)
Precursor Ion (m/z) 323.2
Product Ions (m/z) Fragmentation pattern specific to the molecule
Detection Mode Multiple Reaction Monitoring (MRM)

Table 2: Typical Mass Spectrometry Parameters for Detection

The use of a stable isotope-labeled internal standard is crucial for accurate quantification to account for sample loss during extraction and for matrix effects during ionization.

Summary and Future Directions

The discovery of this compound is a direct result of the exploration of the cytochrome P450 pathway of PUFA metabolism. While not the subject of a singular, landmark discovery paper, its existence was predicted and confirmed through the systematic study of eicosanoid biosynthesis. Modern isolation techniques centered on solid-phase extraction followed by LC-MS/MS analysis have become the gold standard for the reliable and sensitive study of this and other epoxy fatty acids.

Future research will likely focus on delineating the specific biological activities of this compound and its potential role in health and disease, distinguishing its effects from those of the more extensively studied epoxyeicosatrienoic acids derived from arachidonic acid. Advances in mass spectrometry and lipidomics platforms will continue to enable a more comprehensive understanding of the biosynthesis, metabolism, and function of this and other rare lipid mediators.

References

The Endogenous Presence of cis-11,12-Epoxy-14(Z)-eicosenoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Endogenous Lipid Mediator, cis-11,12-Epoxy-14(Z)-eicosenoic Acid (11,12-EET).

Introduction

This compound, more commonly known in scientific literature as 11,12-epoxyeicosatrienoic acid (11,12-EET), is a bioactive lipid mediator derived from the metabolism of arachidonic acid. As a member of the epoxyeicosanoid family, 11,12-EET plays a crucial role in a variety of physiological and pathophysiological processes. This technical guide provides a comprehensive overview of the endogenous presence of 11,12-EET, its biosynthesis and metabolism, biological functions, and the experimental protocols for its detection and quantification. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who are investigating the therapeutic potential of targeting this signaling molecule.

Biosynthesis and Metabolism

11,12-EET is synthesized from arachidonic acid primarily by cytochrome P450 (CYP) epoxygenases, with CYP2C and CYP2J isoforms being the most prominent in humans.[1] This enzymatic reaction involves the epoxidation of the double bond at the 11th and 12th carbon positions of arachidonic acid. Once formed, 11,12-EET can exert its biological effects in an autocrine or paracrine manner.[2]

The biological activity of 11,12-EET is tightly regulated by its rapid metabolism. The primary route of inactivation is through hydrolysis of the epoxide group by the enzyme soluble epoxide hydrolase (sEH) to form the less active diol, 11,12-dihydroxyeicosatrienoic acid (11,12-DHET).[2][3] This rapid degradation makes 11,12-EET a transient signaling molecule.

Biosynthesis and Metabolism of 11,12-EET Arachidonic_Acid Arachidonic Acid EET This compound (11,12-EET) Arachidonic_Acid->EET CYP Epoxygenases (e.g., CYP2C, CYP2J) DHET 11,12-Dihydroxyeicosatrienoic acid (11,12-DHET) EET->DHET Soluble Epoxide Hydrolase (sEH)

Biosynthesis and metabolism of 11,12-EET.

Endogenous Presence of 11,12-EET

11,12-EET is endogenously present in various human tissues and biological fluids, although its concentrations can vary significantly. The following table summarizes the reported quantitative data for 11,12-EET in different human samples. It is important to note that the reported values can be influenced by the analytical methods used, sample handling, and the physiological or pathological state of the subjects.

Biological MatrixAnalyteConcentrationReference(s)
Human Plasma (Pooled)Total 11,12-EET8.8 ng/mL[4]
Human Plasma (Healthy Subjects)Total 11,12-EETMedian: 1.05 ng/mL[5]
Human Plasma (Healthy Subjects)Free 11,12-EETNot specified[6]
Human HeartTotal EETs60 ng/g tissue[7]
Human Liver Effluent (Control)11,12-EET~2 ng/mL[8]
Human Lung (Control)11,12-EETSignificantly higher than in IPF lung[9]
Human Ulcerative Colitis TissueTotal EETs1.91 ± 0.98 ng/mg[1]
Human Non-inflamed Colon TissueTotal EETs0.96 ± 0.77 ng/mg[1]

Biological Functions

11,12-EET exhibits a wide range of biological activities, making it a molecule of significant interest in pharmacology and drug development. Its key functions include:

  • Vasodilation: 11,12-EET is a potent vasodilator, contributing to the regulation of blood pressure and blood flow. It acts as an endothelium-derived hyperpolarizing factor (EDHF), causing relaxation of vascular smooth muscle cells.[10]

  • Anti-inflammatory Effects: 11,12-EET possesses significant anti-inflammatory properties. It can inhibit the activation of the pro-inflammatory transcription factor NF-κB, thereby reducing the expression of adhesion molecules and inflammatory cytokines.

  • Cardioprotection: 11,12-EET has been shown to protect the heart from ischemic injury. Its cardioprotective effects are attributed to its vasodilatory, anti-inflammatory, and anti-apoptotic actions.

  • Angiogenesis: 11,12-EET can promote the formation of new blood vessels, a process known as angiogenesis.

  • Neuroprotection: Emerging evidence suggests that 11,12-EET may have neuroprotective effects, potentially through the reduction of neuroinflammation and excitotoxicity.

Key Signaling Pathways

The diverse biological effects of 11,12-EET are mediated through its interaction with various signaling pathways. Two of the most well-characterized pathways are the NF-κB and the Akt/eNOS signaling cascades.

NF-κB Signaling Pathway

The NF-κB signaling pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation by the proteasome. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. 11,12-EET has been shown to inhibit the activation of the IKK complex, thereby preventing the degradation of IκB and keeping NF-κB in its inactive state in the cytoplasm.

Inhibition of NF-κB Signaling by 11,12-EET cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK complex IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylation NFkB NF-κB (Active) IkB_p p-IκB IkB_NFkB->IkB_p NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_deg Degraded IκB IkB_p->IkB_deg Ubiquitination & Degradation Gene Pro-inflammatory Gene Transcription NFkB_nuc->Gene Stimuli Pro-inflammatory Stimuli Stimuli->IKK EET 11,12-EET EET->IKK Inhibition

Inhibition of NF-κB Signaling by 11,12-EET.
Akt/eNOS Signaling Pathway

The Akt/eNOS signaling pathway is crucial for vasodilation and cell survival. Akt, also known as protein kinase B, is a serine/threonine kinase that, once activated, phosphorylates and activates endothelial nitric oxide synthase (eNOS). Activated eNOS produces nitric oxide (NO), a potent vasodilator. 11,12-EET has been shown to activate the Akt/eNOS pathway, contributing to its vasodilatory effects.

Activation of Akt/eNOS Signaling by 11,12-EET EET 11,12-EET Receptor GPCR (?) EET->Receptor PI3K PI3K Receptor->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Akt_p p-Akt (Active) Akt->Akt_p Phosphorylation eNOS eNOS Akt_p->eNOS eNOS_p p-eNOS (Active) eNOS->eNOS_p Phosphorylation NO Nitric Oxide (NO) eNOS_p->NO L-Arginine to Citrulline + NO L_Arginine L-Arginine Vasodilation Vasodilation NO->Vasodilation

Activation of Akt/eNOS Signaling by 11,12-EET.

Experimental Protocols

Accurate quantification of 11,12-EET in biological samples is essential for understanding its physiological roles and for preclinical and clinical studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the analysis of eicosanoids due to its high sensitivity and specificity. Below are detailed protocols for lipid extraction and LC-MS/MS quantification of 11,12-EET.

Lipid Extraction from Plasma or Tissue

This protocol describes a general procedure for the extraction of lipids, including 11,12-EET, from biological matrices.

Materials:

  • Homogenizer (for tissue samples)

  • Centrifuge

  • Glass centrifuge tubes

  • Methanol (B129727) (LC-MS grade)

  • Chloroform (B151607) (LC-MS grade)

  • 0.9% NaCl solution

  • Internal standard (e.g., d8-11,12-EET)

  • Nitrogen evaporator

Procedure:

  • Sample Preparation:

    • For plasma: Thaw the sample on ice.

    • For tissue: Weigh the frozen tissue and homogenize it in a suitable buffer (e.g., phosphate-buffered saline) on ice.

  • Internal Standard Spiking: Add a known amount of the internal standard to the sample to correct for extraction losses and matrix effects.

  • Liquid-Liquid Extraction (Modified Bligh-Dyer Method): a. To 1 part of the sample, add 2 parts of methanol and vortex thoroughly. b. Add 1 part of chloroform and vortex again. c. Add 1 part of chloroform and 1 part of 0.9% NaCl solution, and vortex vigorously. d. Centrifuge the mixture at a low speed (e.g., 2000 x g) for 10 minutes at 4°C to separate the phases. e. Carefully collect the lower organic phase (chloroform layer) containing the lipids into a clean glass tube.

  • Drying: Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a small volume of a suitable solvent (e.g., methanol/water mixture) compatible with the LC-MS/MS system.

LC-MS/MS Quantification of 11,12-EET

This protocol outlines the general parameters for the quantification of 11,12-EET using a triple quadrupole mass spectrometer.

Instrumentation:

  • High-performance liquid chromatography (HPLC) or Ultra-high-performance liquid chromatography (UHPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A linear gradient from a lower to a higher percentage of mobile phase B is typically used to elute the analytes. The specific gradient will depend on the column and the specific eicosanoids being analyzed.

  • Flow Rate: 0.2-0.4 mL/min

  • Column Temperature: 40-50°C

MS/MS Conditions (Example):

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Multiple Reaction Monitoring (MRM):

    • 11,12-EET: Precursor ion (m/z) 319.2 -> Product ion (m/z) [Specific fragment, e.g., 167.1]

    • d8-11,12-EET (Internal Standard): Precursor ion (m/z) 327.2 -> Product ion (m/z) [Specific fragment]

  • Optimization: The collision energy and other MS parameters should be optimized for each analyte and internal standard to achieve maximum sensitivity.

Experimental Workflow for 11,12-EET Quantification Sample Biological Sample (Plasma or Tissue) Homogenization Homogenization (for tissue) Sample->Homogenization Spiking Internal Standard Spiking Homogenization->Spiking Extraction Liquid-Liquid Extraction Spiking->Extraction Drying Solvent Evaporation Extraction->Drying Reconstitution Reconstitution Drying->Reconstitution LC_Separation LC Separation (Reversed-Phase) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

Experimental Workflow for 11,12-EET Quantification.

Conclusion

This compound (11,12-EET) is an endogenously produced lipid mediator with a remarkable array of biological activities that are of significant interest to the scientific and drug development communities. Its roles in vasodilation, inflammation, and cardioprotection highlight its potential as a therapeutic target for a variety of diseases. This technical guide has provided a comprehensive overview of the current knowledge regarding the endogenous presence, biosynthesis, metabolism, and signaling pathways of 11,12-EET. The detailed experimental protocols for its quantification will aid researchers in accurately measuring this important signaling molecule. Further research into the tissue-specific concentrations and the intricate signaling networks of 11,12-EET will undoubtedly pave the way for novel therapeutic strategies targeting the epoxyeicosanoid pathway.

References

A Comprehensive Technical Guide to cis-11,12-Epoxy-14(Z)-eicosenoic acid: Physicochemical Properties, Biological Activity, and Experimental Considerations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-11,12-Epoxy-14(Z)-eicosenoic acid, a notable member of the epoxyeicosatrienoic acids (EETs) family, is an endogenous signaling molecule derived from the cytochrome P450-mediated epoxidation of arachidonic acid.[1][2] As a potent bioactive lipid, it is implicated in a myriad of physiological and pathophysiological processes, including cardiovascular regulation, inflammation, and angiogenesis, making it a molecule of significant interest in drug discovery and development.[1][3][4] This technical guide provides an in-depth overview of the physicochemical properties of this compound, details its key signaling pathways, and outlines common experimental methodologies for its study.

Physicochemical Properties

PropertyValueSource(s)
Molecular Formula C₂₀H₃₆O₃[5][6][7]
Molecular Weight 324.5 g/mol [5][6][7]
CAS Number 109217-14-3[6][7]
Physical State Solid[5][7]
Purity Typically >98%[5][7]
Solubility Soluble in ethanol[5]
Storage Conditions Freezer (-20°C)[7]

Biological Significance and Signaling Pathways

This compound, often referred to as 11,12-EET in literature, exerts its biological effects through multiple signaling pathways. A key aspect of its biology is its metabolic degradation and its interaction with various cellular receptors and downstream effectors.

Metabolic Pathway of 11,12-EET

The biological activity of 11,12-EET is tightly regulated by its metabolic conversion. The primary route of inactivation is through hydrolysis by soluble epoxide hydrolase (sEH) to its corresponding diol, 11,12-dihydroxyeicosatrienoic acid (11,12-DHET).[1][8] 11,12-DHET can be further metabolized via processes such as beta-oxidation.[8]

AA Arachidonic Acid EET This compound (11,12-EET) AA->EET CYP450 Epoxygenase DHET 11,12-dihydroxyeicosatrienoic acid (11,12-DHET) EET->DHET soluble Epoxide Hydrolase (sEH) BetaOx Beta-oxidation products DHET->BetaOx β-oxidation

Metabolic pathway of this compound.
Anti-inflammatory Signaling via PPARγ and NF-κB

11,12-EET has demonstrated significant anti-inflammatory properties.[9] One of the key mechanisms is through the activation of the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a crucial role in the regulation of inflammation.[9][10] Activation of PPARγ by 11,12-EET can lead to the inhibition of the pro-inflammatory transcription factor NF-κB.[9] This inhibition can occur through the prevention of the degradation of IκB, an inhibitor of NF-κB.[9]

EET 11,12-EET PPARg PPARγ EET->PPARg activates IkB IκB degradation (inhibited) PPARg->IkB prevents NFkB NF-κB activation (inhibited) IkB->NFkB Inflammation Inflammatory Response NFkB->Inflammation leads to

Anti-inflammatory signaling of 11,12-EET via PPARγ and NF-κB.
Pro-angiogenic Signaling via PI3-K/Akt/eNOS

11,12-EET plays a significant role in promoting neovascularization and angiogenesis.[11][12] This is mediated through the activation of the phosphoinositide 3-kinase (PI3-K)/Akt pathway, which in turn leads to the phosphorylation and activation of endothelial nitric oxide synthase (eNOS).[11][12] Activated eNOS produces nitric oxide (NO), a key signaling molecule in vasodilation and angiogenesis. This pathway is crucial for the repair of vascular tissue.[12]

EET 11,12-EET PI3K PI3-K EET->PI3K activates Akt Akt PI3K->Akt activates eNOS eNOS Akt->eNOS phosphorylates/ activates NO Nitric Oxide (NO) eNOS->NO produces Angiogenesis Neovascularization/ Angiogenesis NO->Angiogenesis

Pro-angiogenic signaling of 11,12-EET via the PI3-K/Akt/eNOS pathway.

Experimental Protocols

The study of this compound involves its synthesis, purification, and quantification, typically from biological matrices. Below are generalized workflows for these key experimental procedures.

Synthesis and Purification

The synthesis of EETs is generally achieved through the epoxidation of arachidonic acid by cytochrome P450 enzymes.[13][14] For laboratory-scale synthesis and purification, a multi-step chemical synthesis can be employed, followed by purification using chromatographic techniques.

cluster_synthesis Synthesis cluster_purification Purification Arachidonic_Acid Arachidonic Acid Epoxidation Chemical Epoxidation Arachidonic_Acid->Epoxidation Crude_EET Crude EET Mixture Epoxidation->Crude_EET HPLC Normal Phase HPLC Crude_EET->HPLC Chiral_HPLC Chiral Phase HPLC (for enantiomer separation) HPLC->Chiral_HPLC Pure_EET Pure cis-11,12-Epoxy-14(Z)- eicosenoic acid Chiral_HPLC->Pure_EET

General workflow for the synthesis and purification of this compound.
Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of EETs in biological samples.[15] The general workflow involves sample preparation to extract the lipids, followed by chromatographic separation and mass spectrometric detection.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (e.g., plasma, tissue) Extraction Liquid-Liquid Extraction Sample->Extraction Saponification Saponification (to release esterified EETs) Extraction->Saponification Derivatization Derivatization (optional, for improved sensitivity) Saponification->Derivatization LC Liquid Chromatography (separation of isomers) Derivatization->LC MS Tandem Mass Spectrometry (detection and quantification) LC->MS Data Data Analysis MS->Data

General workflow for the quantification of this compound by LC-MS/MS.

Conclusion

This compound is a multifaceted signaling molecule with significant therapeutic potential. Its roles in vasodilation, inflammation, and angiogenesis are governed by a complex network of metabolic and signaling pathways. A thorough understanding of its physicochemical properties and the availability of robust experimental protocols are essential for advancing research in this field and for the development of novel therapeutics targeting the EET signaling cascade. Further investigation into the specific receptors and downstream effectors of 11,12-EET will undoubtedly unveil new avenues for therapeutic intervention in a range of diseases.

References

An In-depth Technical Guide on the Core Signaling Pathways of cis-11,12-Epoxy-14(Z)-eicosenoic Acid (11,12-EEZE)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

cis-11,12-Epoxy-14(Z)-eicosenoic acid, commonly known as 11,12-EEZE, is a derivative of arachidonic acid and a structural analog of the epoxyeicosatrienoic acid (EET) family, specifically 11,12-EET. While initially characterized as a functional antagonist of certain 11,12-EET actions, emerging evidence suggests that 11,12-EEZE possesses distinct signaling pathways and biological activities, particularly within the central nervous system. This technical guide synthesizes the current understanding of 11,12-EEZE's signaling mechanisms, provides available quantitative data, outlines relevant experimental methodologies, and visually represents the known pathways. It is important to note that research into the specific signaling of 11,12-EEZE is still in its early stages, and many aspects of its molecular interactions and broader physiological roles remain to be elucidated.

Introduction to 11,12-EEZE

Epoxyeicosatrienoic acids (EETs) are lipid signaling molecules produced from arachidonic acid by cytochrome P450 (CYP) epoxygenases. They play crucial roles in regulating vascular tone, inflammation, and angiogenesis.[1] The biological activity of EETs is terminated by soluble epoxide hydrolase (sEH), which converts them to less active dihydroxyeicosatrienoic acids (DHETs).

11,12-EEZE is a synthetic analog of 11,12-EET and has been utilized as a pharmacological tool to probe the functions of EETs. While it can antagonize certain effects of 11,12-EET, compelling evidence indicates that it also elicits unique cellular responses, suggesting the existence of distinct molecular targets.

Biosynthesis and Metabolism (Hypothetical)

As a synthetic compound, 11,12-EEZE is not naturally produced in biological systems. Its structural similarity to 11,12-EET suggests that it may be susceptible to metabolism by sEH, although this has not been extensively characterized. The stability and metabolic fate of 11,12-EEZE in vivo and in vitro are critical considerations for experimental design.

Known Signaling Pathways of 11,12-EEZE

The most well-documented signaling activity of 11,12-EEZE is in the hippocampus, where it exhibits effects contrary to those of 11,12-EET.

Presynaptic Modulation of Excitatory Neurotransmission

In CA1 pyramidal cells of the hippocampus, 11,12-EEZE has been shown to potentiate excitatory neurotransmission. This is in stark contrast to 11,12-EET, which reduces excitatory signaling.

  • Effect: 11,12-EEZE increases the amplitude of excitatory postsynaptic currents (EPSCs) and the slope of field excitatory postsynaptic potentials (fEPSPs).

  • Mechanism: This effect is believed to occur via a presynaptic mechanism, likely involving an increase in the probability of glutamate (B1630785) release from the presynaptic terminal.

  • Distinct Target: Crucially, 11,12-EEZE does not block the inhibitory effects of 11,12-EET on EPSCs, strongly suggesting that the two molecules act on different molecular targets in neurons.

The specific receptor and downstream signaling cascade that mediate this presynaptic effect of 11,12-EEZE have not yet been identified.

EEZE_Presynaptic_Signaling cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal EEZE 11,12-EEZE putative_receptor Putative Presynaptic Receptor EEZE->putative_receptor Binds signaling_cascade Unknown Signaling Cascade putative_receptor->signaling_cascade Activates vesicle_fusion Increased Vesicle Fusion & Glutamate Release signaling_cascade->vesicle_fusion glutamate Glutamate vesicle_fusion->glutamate glutamate_receptor Glutamate Receptors (e.g., AMPA, NMDA) glutamate->glutamate_receptor epsc Increased EPSC Amplitude glutamate_receptor->epsc

Figure 1: Proposed presynaptic signaling pathway for 11,12-EEZE in hippocampal neurons.

Antagonism of 11,12-EET Signaling (Context-Dependent)

While possessing its own signaling activity, 11,12-EEZE has also been used as a functional antagonist of 11,12-EET in some experimental systems. For example, it has been observed to not block the 11,12-EET-mediated opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels in hippocampal neurons. This further supports the idea of distinct targets. However, in other cell types or signaling pathways, an antagonistic role cannot be ruled out and should be empirically determined.

Quantitative Data

Quantitative pharmacological data for 11,12-EEZE are sparse in the literature. The following table summarizes the available information.

ParameterValueSystem/AssayNotesReference
Effective Concentration 10 µMMouse Hippocampal Slices (Electrophysiology)Concentration at which potentiation of EPSCs was observed.
Effect on EPSC Amplitude ~40% increaseCA1 Pyramidal CellsPotentiation of excitatory postsynaptic currents.
Effect on fEPSP Slope ~40% increaseCA1 Pyramidal CellsPotentiation of field excitatory postsynaptic potentials.

Experimental Protocols

Synthesis of 11,12-EEZE

The synthesis of 11,12-EEZE is a multi-step organic chemistry process. While a detailed protocol is not provided in the primary research articles, it is typically synthesized by specialized laboratories and is commercially available from several vendors. The general approach involves the stereoselective epoxidation of a corresponding polyunsaturated fatty acid precursor.

Electrophysiological Recording in Brain Slices

This protocol is used to assess the effects of 11,12-EEZE on synaptic transmission.

  • Slice Preparation: Acute brain slices (e.g., from the hippocampus) are prepared from rodents using a vibratome in ice-cold artificial cerebrospinal fluid (ACSF).

  • Incubation: Slices are allowed to recover in oxygenated ACSF at a physiological temperature.

  • Recording: Whole-cell patch-clamp or field potential recordings are performed on neurons (e.g., CA1 pyramidal cells).

  • Drug Application: A baseline of synaptic activity is recorded. 11,12-EEZE is then bath-applied at the desired concentration (e.g., 10 µM), and changes in synaptic parameters (EPSC amplitude, fEPSP slope) are measured.

  • Data Analysis: The pre- and post-drug application data are statistically compared to determine the effect of the compound.

Experimental_Workflow_Electrophysiology start Start slice_prep Prepare Acute Brain Slices start->slice_prep incubation Incubate Slices in ACSF slice_prep->incubation recording_setup Transfer to Recording Chamber and Obtain Baseline Recording incubation->recording_setup drug_app Bath Apply 11,12-EEZE recording_setup->drug_app record_effect Record Synaptic Activity drug_app->record_effect analysis Data Analysis (Compare Pre- vs. Post-Drug) record_effect->analysis end End analysis->end

References

Methodological & Application

Application Note: Quantification of cis-11,12-Epoxy-14(Z)-eicosenoic Acid by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-11,12-Epoxy-14(Z)-eicosenoic acid, a member of the epoxyeicosatrienoic acid (EET) family of signaling lipids, is derived from arachidonic acid through the action of cytochrome P450 (CYP) epoxygenases.[1][2] These molecules are potent mediators in various physiological processes, including vasodilation, anti-inflammation, and angiogenesis.[3][4] Given their significant biological roles and therapeutic potential, accurate quantification of specific EET regioisomers like this compound in biological matrices is crucial for advancing research and drug development. This application note provides a detailed protocol for the quantification of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[5]

Signaling Pathway

This compound (11,12-EET) exerts its biological effects through various signaling pathways. One prominent pathway involves its interaction with G-protein coupled receptors (GPCRs), leading to the activation of downstream effectors. For instance, 11,12-EET can activate Gαs, which in turn stimulates adenylyl cyclase, leading to an increase in intracellular cAMP and activation of Protein Kinase A (PKA).[3][4] This pathway is implicated in vasodilation and anti-inflammatory responses. Furthermore, 11,12-EET has been shown to activate the PI3K/Akt/eNOS cascade, promoting cell survival and angiogenesis.[1][2] The diagram below illustrates a simplified signaling cascade initiated by 11,12-EET.

Simplified Signaling Pathway of 11,12-EET EET 11,12-EET GPCR GPCR EET->GPCR Binds PI3K PI3K EET->PI3K Activates Gas Gαs GPCR->Gas Activates AC Adenylyl Cyclase Gas->AC Stimulates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates Physiological_Effects Physiological Effects (Vasodilation, Angiogenesis, Anti-inflammation) PKA->Physiological_Effects Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS eNOS->Physiological_Effects

Caption: Simplified signaling cascade of 11,12-EET.

Experimental Workflow for LC-MS Quantification

The quantification of this compound from biological samples involves several key steps, including sample preparation, chromatographic separation, and mass spectrometric detection. The following diagram outlines a typical workflow.

LC-MS Quantification Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Biological Sample (e.g., Plasma, Tissue Homogenate) Spike Spike with Internal Standard (e.g., 11,12-EET-d11) Sample->Spike Extraction Extraction (LLE or SPE) Spike->Extraction Drydown Dry Down Under Nitrogen Extraction->Drydown Reconstitute Reconstitute in Mobile Phase Drydown->Reconstitute LC Liquid Chromatography (Reversed-Phase C18) Reconstitute->LC MS Tandem Mass Spectrometry (ESI in MRM mode) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: General workflow for LC-MS/MS quantification.

Detailed Experimental Protocols

Sample Preparation

The choice of sample preparation method depends on the complexity of the biological matrix. Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are commonly used.

Protocol 1: Liquid-Liquid Extraction (LLE)

  • Thawing and Spiking: Thaw 100 µL of plasma on ice. Add 5 µL of an internal standard solution (e.g., 11,12-EET-d11) to the plasma.

  • Protein Precipitation: Add 300 µL of acetonitrile (B52724) containing 1% formic acid. Vortex for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 50 µL of the initial mobile phase.

Protocol 2: Solid-Phase Extraction (SPE)

  • Thawing and Spiking: Thaw 200 µL of plasma on ice. Add 10 µL of an internal standard solution (e.g., 11,12-EET-d11).

  • Protein Precipitation: Add 600 µL of cold methanol (B129727). Vortex vigorously for 30 seconds.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Dilution: Collect the supernatant and dilute with 1.8 mL of 0.1% formic acid in water.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.

  • Sample Loading: Load the diluted supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of 15% methanol in water.

  • Elution: Elute the analytes with 2 mL of methanol.

  • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions

ParameterValue
Column C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Flow Rate 0.3 mL/min
Injection Volume 5-10 µL
Gradient Start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then re-equilibrate the column. A typical gradient might be: 0-2 min, 20% B; 2-10 min, 20-95% B; 10-12 min, 95% B; 12-12.1 min, 95-20% B; 12.1-15 min, 20% B.

Tandem Mass Spectrometry (MS/MS) Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), typically in negative ion mode.[6] Some methods utilize derivatization for detection in positive ion mode.[7]
Analysis Mode Multiple Reaction Monitoring (MRM)
Capillary Voltage Optimized for the specific instrument, typically around 3-4 kV.
Source Temperature 150 °C
Desolvation Temperature 400 °C

MRM Transitions

The precursor ion for this compound in negative ion mode is [M-H]⁻ at m/z 319.2.[8][9] Product ions for fragmentation need to be optimized for the specific instrument but a common transition is m/z 167.[8][9]

AnalytePrecursor Ion (m/z)Product Ion (m/z)
This compound319.2167.0
11,12-EET-d11 (Internal Standard)330.2To be determined

Quantitative Data

The following table summarizes representative quantitative data for 11,12-EET found in human plasma from a published study.[7] Concentrations can vary significantly based on the patient population and analytical methodology.

AnalyteConcentration in Human Plasma (ng/mL)
11,12-EET8.8
11,12-trans-EET3.4

Method Validation Parameters

A robust LC-MS/MS method should be validated for several parameters to ensure data quality.

ParameterDescriptionTypical Acceptance Criteria
Linearity The range over which the detector response is proportional to the analyte concentration.R² > 0.99
Limit of Detection (LOD) The lowest amount of analyte that can be detected with a signal-to-noise ratio of at least 3.Varies by instrument and method.
Limit of Quantification (LOQ) The lowest concentration that can be quantified with acceptable precision and accuracy (signal-to-noise ratio of at least 10).Varies by instrument and method.
Precision The closeness of agreement between a series of measurements. Assessed as intra-day and inter-day precision.%CV < 15%
Accuracy The closeness of the measured value to the true value.%Bias within ±15%
Recovery The efficiency of the extraction process.Consistent and reproducible.

Conclusion

This application note provides a comprehensive framework for the quantification of this compound in biological matrices using LC-MS/MS. The detailed protocols for sample preparation and instrumental analysis, along with the provided quantitative data and validation parameters, offer a solid foundation for researchers to develop and implement robust analytical methods for this important signaling molecule. Adherence to these guidelines will facilitate the generation of high-quality, reproducible data, thereby advancing our understanding of the role of EETs in health and disease.

References

Application Note and Protocol: Chiral Separation of cis-11,12-Epoxy-14(Z)-eicosenoic acid Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

cis-11,12-Epoxy-14(Z)-eicosenoic acid (11,12-EEZE) is an epoxy fatty acid metabolite of mead acid. Like other epoxyeicosanoids, its enantiomers can exhibit distinct biological activities, making their separation and quantification crucial for understanding their physiological and pathological roles. This document provides a detailed protocol for the chiral separation of 11,12-EEZE enantiomers using chiral High-Performance Liquid Chromatography (HPLC), a robust and widely used technique for resolving stereoisomers.[1] The methodology is based on established principles for the chiral resolution of similar epoxy fatty acids.[2][3]

Principle of Chiral Separation

The separation of enantiomers is achieved by using a chiral stationary phase (CSP) in an HPLC column.[4][5] The CSP creates a chiral environment where the two enantiomers of the analyte form transient, diastereomeric complexes with differing stability.[4] This differential interaction leads to different retention times for each enantiomer, allowing for their separation and quantification. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have proven effective for the chiral resolution of epoxy fatty acids.[2] To enhance chromatographic performance and detection, the carboxylic acid moiety of 11,12-EEZE is often derivatized to an ester, such as a methyl or pentafluorobenzyl (PFB) ester, prior to analysis.[3]

Experimental Protocol

This protocol details the derivatization of 11,12-EEZE to its PFB ester followed by chiral HPLC separation.

1. Materials and Reagents:

  • This compound standard (racemic mixture)

  • Pentafluorobenzyl bromide (PFB-Br)

  • N,N-Diisopropylethylamine (DIPEA)

  • Acetonitrile (ACN), HPLC grade

  • Hexane, HPLC grade

  • Isopropanol (IPA), HPLC grade

  • Water, ultrapure

  • Formic acid, LC-MS grade

  • Nitrogen gas, high purity

  • Chiral HPLC column (e.g., Daicel Chiralcel OD-H or similar polysaccharide-based column)

  • HPLC system with UV or Mass Spectrometry (MS) detector

2. Sample Preparation: Derivatization to PFB Ester

  • In a microcentrifuge tube, dissolve 10 µg of 11,12-EEZE in 100 µL of acetonitrile.

  • Add 2 µL of N,N-diisopropylethylamine (DIPEA).

  • Add 2 µL of pentafluorobenzyl bromide (PFB-Br).

  • Vortex the mixture gently and incubate at 40°C for 30 minutes.

  • After incubation, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., Hexane:Isopropanol, 98:2 v/v).

3. Chiral HPLC Method:

The following parameters are a starting point and may require optimization for specific equipment and columns.

ParameterCondition
HPLC Column Daicel Chiralcel OD-H (4.6 x 250 mm, 5 µm) or equivalent
Mobile Phase Isocratic: Hexane:Isopropanol (98:2, v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temperature 25°C
Injection Volume 10 µL
Detection UV at 210 nm or Mass Spectrometry (MS) in negative ion mode
Run Time Approximately 20-30 minutes (adjust as needed to elute both peaks)

4. Data Analysis:

  • Identify the two peaks corresponding to the enantiomers of 11,12-EEZE-PFB ester.

  • Calculate the retention time (t_R) for each enantiomer.

  • Determine the resolution (R_s) between the two enantiomeric peaks using the formula:

    • R_s = 2(t_R2 - t_R1) / (w_1 + w_2)

    • Where t_R1 and t_R2 are the retention times of the two enantiomers, and w_1 and w_2 are their respective peak widths at the base. A resolution of ≥ 1.5 indicates baseline separation.[2]

  • Quantify the amount of each enantiomer by integrating the peak areas.

Quantitative Data Summary

The following table presents expected, representative data for the chiral separation of 11,12-EEZE enantiomers based on typical performance for similar compounds. Actual values may vary depending on the specific experimental setup.

Analyte (as PFB Ester)EnantiomerExpected Retention Time (min)Peak Width (min)Resolution (R_s)
11,12-EEZEEnantiomer 1~15.2~0.8\multirow{2}{*}{≥ 1.5}
11,12-EEZEEnantiomer 2~17.5~0.9

Visualizations

Experimental Workflow Diagram

Chiral_Separation_Workflow cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis start Racemic 11,12-EEZE derivatization Derivatization (PFB-Br, DIPEA) start->derivatization reconstitution Reconstitution in Mobile Phase derivatization->reconstitution injection Injection onto Chiral Column reconstitution->injection separation Isocratic Elution (Hexane:IPA) injection->separation detection Detection (UV or MS) separation->detection chromatogram Chromatogram Generation detection->chromatogram analysis Peak Integration & Resolution Calculation chromatogram->analysis quantification Enantiomer Quantification analysis->quantification

Caption: Workflow for the chiral separation of 11,12-EEZE enantiomers.

Signaling Pathway Context (Hypothetical)

While the specific signaling pathways for each 11,12-EEZE enantiomer are a subject of ongoing research, epoxy fatty acids are known to be involved in pathways related to inflammation and vascular tone, often through interaction with soluble epoxide hydrolase (sEH) or peroxisome proliferator-activated receptors (PPARs). The diagram below illustrates this general context.

Signaling_Pathway cluster_enantiomers 11,12-EEZE Enantiomers cluster_effects Biological Effects MA Mead Acid CYP450 CYP450 Epoxygenase MA->CYP450 Enan_R (11R,12S)-EEZE CYP450->Enan_R Enantio- selective synthesis Enan_S (11S,12R)-EEZE CYP450->Enan_S sEH Soluble Epoxide Hydrolase (sEH) Enan_R->sEH PPAR PPAR Activation Enan_R->PPAR Vaso Vasodilation Enan_R->Vaso Enan_S->sEH Enan_S->PPAR Enan_S->Vaso DHME 11,12-Dihydroxymead Enoic Acid (11,12-DHME) sEH->DHME Inflammation Modulation of Inflammation PPAR->Inflammation

Caption: General signaling context for epoxy fatty acid enantiomers.

References

Unveiling the Research Potential of cis-11,12-Epoxy-14(Z)-eicosenoic acid: A Guide for Investigators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note: cis-11,12-Epoxy-14(Z)-eicosenoic acid as a Novel Research Tool

Introduction:

This compound is a distinct fatty acid derivative that belongs to the broader class of epoxy fatty acids (EpFAs). While this specific molecule is available as a research chemical, detailed public-domain data on its biological activity, mechanism of action, and established applications remain limited. However, its structural similarity to other well-characterized epoxyeicosatrienoic acids (EETs) suggests its potential as a valuable tool for investigating lipid signaling pathways. This document provides a framework for researchers to explore the functional roles of this compound, drawing upon the established knowledge of related compounds.

Background on Epoxyeicosatrienoic Acids (EETs):

EETs are products of arachidonic acid metabolism by cytochrome P450 (CYP) epoxygenases. They are known to be potent signaling molecules involved in a variety of physiological and pathophysiological processes, including regulation of vascular tone, inflammation, and cellular proliferation. The biological effects of EETs are often mediated through their interaction with G-protein coupled receptors (GPCRs), leading to the activation of downstream signaling cascades, such as the cyclic AMP (cAMP)/Protein Kinase A (PKA) pathway.

Given the structural features of this compound, it is hypothesized that it may interact with similar pathways, potentially acting as an agonist, antagonist, or modulator of EET-related signaling. Its unique structural modifications may confer distinct selectivity or potency, making it a valuable probe for dissecting the complexities of lipid signaling.

Quantitative Data Summary (Hypothetical Data for Illustrative Purposes)

ParameterThis compound11,12-EET (Reference)Notes
Receptor Binding Affinity (Ki) e.g., Radioligand binding assay
GPRXXData to be determinedKnown Value
GPRYYData to be determinedKnown Value
Functional Activity (EC50/IC50)
cAMP Accumulation AssayData to be determinedKnown ValueMeasures Gs-coupled receptor activation
Calcium Mobilization AssayData to be determinedKnown ValueMeasures Gq-coupled receptor activation
Vasodilation AssayData to be determinedKnown Valuee.g., in isolated arterial rings
Enzyme Inhibition (IC50)
Soluble Epoxide Hydrolase (sEH)Data to be determinedN/ADetermines stability against degradation
Cyclooxygenase (COX)Data to be determinedN/AAssesses potential off-target effects

Experimental Protocols

The following are generalized protocols that can be adapted to investigate the biological activity of this compound.

Protocol 1: In Vitro cAMP Accumulation Assay

Objective: To determine if this compound modulates Gs-coupled receptor signaling.

Materials:

  • HEK293 cells (or other suitable cell line)

  • This compound

  • Forskolin (positive control)

  • cAMP assay kit (e.g., LANCE Ultra cAMP Kit)

  • Cell culture medium and supplements

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

Procedure:

  • Cell Culture: Plate HEK293 cells in a 96-well plate and grow to 80-90% confluency.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or DMSO). Prepare serial dilutions to obtain the desired concentration range.

  • Assay: a. Wash the cells with serum-free medium. b. Add stimulation buffer containing a PDE inhibitor and incubate for 10 minutes at 37°C. c. Add different concentrations of this compound or controls (vehicle, forskolin) to the wells. d. Incubate for 30 minutes at 37°C. e. Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions of the cAMP assay kit.

  • Data Analysis: Plot the cAMP concentration against the log concentration of the compound to determine the EC50 value.

Protocol 2: Vascular Reactivity Assay

Objective: To assess the vasoactive effects of this compound on isolated blood vessels.

Materials:

  • Isolated arterial rings (e.g., from rat aorta or mesenteric artery)

  • Organ bath system with force transducers

  • Krebs-Henseleit buffer

  • Phenylephrine (B352888) (vasoconstrictor)

  • Acetylcholine (vasodilator control)

  • This compound

Procedure:

  • Tissue Preparation: Mount the arterial rings in the organ bath chambers filled with Krebs-Henseleit buffer, gassed with 95% O2 / 5% CO2, and maintained at 37°C.

  • Equilibration: Allow the tissues to equilibrate under a resting tension of 1g for 60-90 minutes.

  • Viability Check: Test the viability of the endothelial layer by pre-contracting the rings with phenylephrine and then inducing relaxation with acetylcholine.

  • Compound Testing: a. Pre-contract the arterial rings with phenylephrine to a stable plateau. b. Add cumulative concentrations of this compound to the bath and record the changes in tension.

  • Data Analysis: Express the relaxation response as a percentage of the pre-contraction induced by phenylephrine. Plot the relaxation percentage against the log concentration of the compound to determine the EC50 value.

Visualizing Potential Mechanisms of Action

The following diagrams illustrate the known signaling pathways of EETs, which serve as a hypothetical framework for the potential mechanisms of this compound.

EET_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol EET cis-11,12-Epoxy-14(Z)- eicosenoic acid (Hypothesized) GPCR G-Protein Coupled Receptor (GPCR) EET->GPCR G_alpha_s Gαs GPCR->G_alpha_s Activates AC Adenylate Cyclase (AC) cAMP cAMP AC->cAMP Converts ATP to G_alpha_s->AC Activates PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Vasodilation, Anti-inflammation) PKA->Cellular_Response Phosphorylates targets leading to

Caption: Hypothesized Gs-coupled signaling pathway for this compound.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_exvivo Ex Vivo Analysis cluster_invivo In Vivo Validation Receptor_Binding Receptor Binding Assays (Determine Ki) Functional_Assays Functional Assays (cAMP, Ca2+ Mobilization) (Determine EC50/IC50) Receptor_Binding->Functional_Assays Vascular_Reactivity Vascular Reactivity Studies (Isolated Arteries) Functional_Assays->Vascular_Reactivity Enzyme_Assays Enzyme Inhibition Assays (sEH, COX) (Determine IC50) Enzyme_Assays->Functional_Assays Informs interpretation Animal_Models Animal Models of Disease (e.g., Hypertension, Inflammation) Vascular_Reactivity->Animal_Models

Protocol for the Dissolution and Handling of cis-11,12-Epoxy-14(Z)-eicosenoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the proper dissolution, storage, and handling of cis-11,12-Epoxy-14(Z)-eicosenoic acid to ensure its stability and efficacy for in vitro and in vivo research applications.

Product Information

  • Chemical Name: this compound

  • Molecular Formula: C₂₀H₃₆O₃[1][2][3]

  • Molecular Weight: 324.5 g/mol [1][2][3]

  • Physical State: Solid or neat oil[1]

  • Purity: >98%[1][2]

Data Presentation: Solubility

The solubility of this compound has been determined in various organic and aqueous solvents. The following table summarizes the quantitative solubility data, primarily based on information for structurally similar eicosanoids.

SolventConcentrationReference
Ethanol (B145695)~10 mg/mL[4]
Dimethyl Sulfoxide (DMSO)~10 mg/mL[4]
Dimethylformamide (DMF)~10 mg/mL[4]
Phosphate-Buffered Saline (PBS), pH 7.2~0.15 mg/mL[4]
0.15 M Tris-HCl, pH 8.5~1 mg/mL[4]

Experimental Protocols

Protocol 1: Preparation of an Organic Stock Solution

This protocol describes the preparation of a concentrated stock solution of this compound in an organic solvent. Ethanol is the recommended solvent.[1][5]

Materials:

  • This compound

  • Anhydrous ethanol (≥99.5%)

  • Inert gas (e.g., argon or nitrogen)

  • Sterile, amber glass vials with PTFE-lined caps

  • Pipettes and tips

Procedure:

  • Pre-weighing: Allow the vial containing this compound to equilibrate to room temperature before opening to prevent condensation.

  • Solvent Addition: Add the desired volume of anhydrous ethanol to the vial to achieve the target concentration (e.g., for a 10 mg/mL solution, add 1 mL of ethanol to 10 mg of the compound).

  • Dissolution:

    • Cap the vial tightly and vortex gently for 1-2 minutes.

    • If the compound does not fully dissolve, warm the solution in a water bath at 37°C for 5-10 minutes.[6]

    • Vortex again. Gentle sonication in a water bath for 5-10 minutes can also be used to aid dissolution.

  • Inert Gas Purging: To minimize oxidation, briefly purge the headspace of the vial with an inert gas (argon or nitrogen) before sealing.

  • Storage: Store the stock solution at -80°C for long-term storage. For short-term storage (up to one week), -20°C is acceptable. Minimize freeze-thaw cycles.

Protocol 2: Preparation of an Aqueous Solution for In Vitro Assays

For cell-based assays and other aqueous applications, it is crucial to minimize the concentration of the organic solvent. This protocol describes the preparation of an aqueous solution by complexing the fatty acid with bovine serum albumin (BSA).

Materials:

  • Organic stock solution of this compound (from Protocol 1)

  • Fatty acid-free BSA

  • Sterile cell culture medium or desired aqueous buffer

  • Sterile tubes

  • Water bath

Procedure:

  • BSA Preparation: Prepare a stock solution of fatty acid-free BSA (e.g., 10% w/v) in your desired cell culture medium or buffer. Warm the BSA solution to 37°C.[6][7]

  • Complexation:

    • In a sterile tube, add the required volume of the warmed BSA solution.

    • While vortexing the BSA solution gently, add the desired amount of the this compound organic stock solution dropwise. A common molar ratio of fatty acid to BSA is between 2:1 and 6:1.[7]

    • Incubate the mixture in a 37°C water bath for at least 30-60 minutes with gentle agitation to allow for complex formation.[6]

  • Final Dilution: Dilute the fatty acid-BSA complex to the final desired concentration in the cell culture medium.

  • Control Preparation: Prepare a vehicle control containing the same final concentration of ethanol and BSA as the treatment solution.

  • Use: Use the prepared aqueous solution immediately. It is not recommended to store aqueous solutions of this compound for more than one day.[4]

Mandatory Visualization

Below are diagrams illustrating the experimental workflows.

Dissolution_Workflow Workflow for Preparing Organic Stock Solution cluster_start Preparation cluster_dissolve Dissolution cluster_storage Storage start Start with solid this compound weigh Equilibrate to Room Temperature & Weigh start->weigh add_solvent Add Anhydrous Ethanol weigh->add_solvent dissolve Vortex / Warm (37°C) / Sonicate add_solvent->dissolve purge Purge with Inert Gas (Ar/N₂) dissolve->purge store Store at -80°C (Long-term) or -20°C (Short-term) purge->store

Caption: Workflow for preparing an organic stock solution.

Aqueous_Preparation_Workflow Workflow for Preparing Aqueous Solution with BSA cluster_materials Starting Materials cluster_complexation Complexation cluster_final Final Steps stock_sol Organic Stock Solution (from Protocol 1) add_fa Add Stock Solution to BSA while Vortexing stock_sol->add_fa bsa_sol Prepare Fatty Acid-Free BSA Solution warm_bsa Warm BSA Solution to 37°C bsa_sol->warm_bsa warm_bsa->add_fa incubate Incubate at 37°C for 30-60 min add_fa->incubate dilute Dilute to Final Concentration in Medium incubate->dilute use Use Immediately dilute->use

Caption: Workflow for preparing an aqueous solution with BSA.

References

Application Notes & Protocols: In Vivo Administration of cis-11,12-Epoxy-14(Z)-eicosenoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

cis-11,12-Epoxy-14(Z)-eicosenoic acid is an epoxide derivative of Mead acid (20:3n-9). It belongs to a class of lipid signaling molecules known as epoxyeicosanoids. While much of the in vivo research has focused on the structurally similar epoxyeicosatrienoic acids (EETs) derived from arachidonic acid, the principles of administration and the biological systems affected are largely translatable. EETs are synthesized by cytochrome P450 (CYP) epoxygenases and are known to possess potent anti-inflammatory, vasodilatory, and pro-angiogenic properties.[1][2][3] They are rapidly metabolized and inactivated by the enzyme soluble epoxide hydrolase (sEH) into less active diols (dihydroxyeicosatrienoic acids, or DHETs).[1][4] Therefore, strategies for in vivo studies often involve either direct administration of EETs or the use of sEH inhibitors to elevate endogenous EET levels.[1][5] These application notes will focus on the direct administration of these epoxy fatty acids, drawing from established protocols for 11,12-EET, the most relevant analogue to the topic compound.

Data Presentation: Summary of In Vivo Effects

The following table summarizes quantitative data from selected in vivo and related ex vivo studies involving the administration of 11,12-EET, a close structural and functional analogue of this compound.

Model System Condition/Disease Model Administration/Application Key Quantitative Findings
Mouse Diabetic Dermal Wound HealingTopical application every 2 daysWound closure time significantly improved from 13.00 ± 2.20 days to 8.40 ± 1.39 days.[6]
Mouse Diabetic Dermal Wound HealingTopical applicationSignificantly increased expression of CD31 (angiogenesis marker) on days 3 and 9 post-wounding.[6]
Mouse Diabetic Dermal Wound HealingTopical applicationSignificantly enhanced VEGF expression on day 3 post-wounding.[6]
Rat Perfused Mesenteric Vasculature (ex vivo)Dose-dependent perfusionProduced dose-dependent vasodilation in mesenteric beds from both control and diabetic rats.[5][7]
Rat Perfused Mesenteric Vasculature (ex vivo)Perfusion in diabetic modelVasodilator response was significantly decreased in diabetic animals but restored by sEH inhibition.[5]
Mouse Hippocampal Slices (ex vivo)2 µM 11,12-EET applicationReduced amplitude of excitatory postsynaptic currents (EPSCs) by 20% and the slope of field EPSPs by 50%.[8][9]
Canine/Porcine Coronary Microvessels (ex vivo)Application with EC50 determinationPotently dilated microvessels with EC50 values in the picomolar range (3–120 pM).[2]
Rat Anesthetized in vivo modelContinuous intracarotid infusionDid not significantly alter cerebral blood flow or systemic blood pressure.[10]

Experimental Protocols

Protocol 1: Preparation of Dosing Solution

Epoxy fatty acids are chemically labile lipids and require careful handling to prevent degradation and ensure solubility for in vivo administration.

Materials:

  • This compound or 11,12-EET

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Ethanol (B145695), absolute

  • Saline, sterile (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

  • Polyethylene glycol 400 (PEG 400)

  • Tween 80 or Cremophor EL

  • Sterile, low-adhesion microcentrifuge tubes

Procedure:

  • Stock Solution Preparation: Due to their lipophilic nature, a concentrated stock solution in an organic solvent is typically required.

    • Allow the epoxy fatty acid (often stored at -80°C) to warm to room temperature.

    • Prepare a high-concentration stock solution (e.g., 10-50 mg/mL) by dissolving the compound in anhydrous DMSO or ethanol. Vortex gently until fully dissolved.

    • Aliquot the stock solution into small volumes in sterile, low-adhesion tubes to minimize freeze-thaw cycles. Store aliquots at -80°C.

  • Working Solution (Dosing Formulation): The final dosing solution must be biocompatible and suitable for the chosen route of administration. Direct injection of high concentrations of organic solvents can cause toxicity and irritation.[11][12]

    • For Intraperitoneal (i.p.) or Subcutaneous (s.c.) Injection: A common vehicle is a co-solvent system. For a final dose volume of 100 µL in a mouse:

      • Thaw one aliquot of the stock solution.

      • In a sterile tube, combine the required volume of the stock solution with other vehicle components. A typical formulation might be 5-10% DMSO, 10-20% PEG 400, and 70-85% sterile saline.

      • Add the components sequentially, vortexing gently after each addition to ensure the compound remains in solution. Start with the stock solution, add the PEG 400, and finally, add the saline dropwise while vortexing.

    • For Intravenous (i.v.) Injection: The formulation must be free of precipitates to prevent emboli.[11]

      • A vehicle containing a surfactant is often necessary. A common formulation is 5% DMSO, 5% Tween 80 (or Cremophor EL), and 90% sterile saline.

      • Prepare the solution as described above, ensuring the final mixture is clear. It may be necessary to pass the solution through a sterile 0.22 µm syringe filter immediately before injection.

    • For Topical Administration: The compound can be dissolved in a suitable solvent like ethanol or a cream base for direct application to a wound site.[6]

  • Final Checks:

    • Always prepare the working solution fresh on the day of the experiment.

    • Visually inspect the final solution for any precipitation. If cloudy, the formulation may need adjustment.

    • Administer a "vehicle-only" control group in all experiments to account for any effects of the solvent system.[13][14]

Protocol 2: In Vivo Administration in a Mouse Model of Inflammation

This protocol describes the administration of the epoxy fatty acid to assess its anti-inflammatory effects in a carrageenan-induced paw edema model.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Prepared dosing solution of this compound (or analogue) and vehicle control.

  • 1% (w/v) λ-Carrageenan solution in sterile saline.

  • Plethysmometer or digital calipers for measuring paw volume/thickness.

  • Insulin syringes (for dosing) and 1 mL syringes with 30G needles (for carrageenan).

Procedure:

  • Acclimatization: Acclimate mice to handling and the measurement procedure for several days before the experiment.

  • Baseline Measurement: Measure the volume or thickness of the right hind paw of each mouse before any injections. This serves as the baseline (t=0).

  • Compound Administration:

    • Administer the dosing solution via intraperitoneal (i.p.) injection at a typical dose range of 0.1 to 10 mg/kg. The volume is typically 5-10 mL/kg (e.g., 100-200 µL for a 20g mouse).

    • Administer the vehicle solution to the control group.

    • This is typically done 30-60 minutes before the inflammatory challenge.

  • Induction of Inflammation:

    • Inject 50 µL of 1% carrageenan solution into the plantar surface of the right hind paw of each mouse.

  • Post-Induction Measurements:

    • Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 4, 6, and 24 hours) after the carrageenan injection.

  • Data Analysis:

    • Calculate the change in paw volume (edema) for each mouse at each time point: ΔVolume = Volume(t) - Volume(baseline).

    • Compare the mean edema in the treated group to the vehicle control group using appropriate statistical tests (e.g., t-test or ANOVA). A significant reduction in edema indicates an anti-inflammatory effect.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo study investigating the effects of this compound.

G prep Preparation of Dosing Solution (Epoxy Acid + Vehicle) acclimate Animal Acclimatization & Baseline Measurements prep->acclimate group Randomization into Groups (Vehicle vs. Treated) acclimate->group admin In Vivo Administration (i.p., i.v., s.c., or topical) group->admin induce Induction of Disease Model (e.g., Inflammation, Hypertension) admin->induce monitor Monitoring & Endpoint Measurement (e.g., Paw Volume, Blood Pressure) induce->monitor collect Tissue/Blood Collection for Biomarker Analysis monitor->collect analyze Data Analysis & Interpretation collect->analyze

Caption: General experimental workflow for in vivo compound testing.

Signaling Pathway of 11,12-EET

This diagram outlines key signaling pathways activated by 11,12-EET, which are presumed to be similar for this compound. The pathway highlights its metabolism and mechanisms leading to vasodilation and anti-inflammatory effects.

G cluster_membrane Cell Membrane cluster_cyto Cytosol receptor G-Protein Coupled Receptor (Gs) pka PKA receptor->pka Activation k_channel K+ Channels (e.g., BKCa, GIRK) Vaso Vasodilation k_channel->Vaso Hyper Hyperpolarization k_channel->Hyper AntiInflam Anti-Inflammation k_channel->AntiInflam trv4 TRPV4 Channel aa Arachidonic Acid eet 11,12-EET aa->eet CYP Epoxygenase eet->receptor Activation eet->trv4 Activation seh Soluble Epoxide Hydrolase (sEH) eet->seh Metabolism pi3k PI3K/Akt/eNOS Pathway eet->pi3k Activation pp2a PP2A eet->pp2a Activation dhet 11,12-DHET (Less Active) seh->dhet pi3k->k_channel Modulation pka->k_channel Activation pp2a->k_channel Activation

Caption: Signaling pathways of 11,12-EET leading to physiological effects.

References

Application Notes and Protocols for the Mass Spectrometry Analysis of cis-11,12-Epoxy-14(Z)-eicosenoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-11,12-Epoxy-14(Z)-eicosenoic acid is an epoxy fatty acid, a class of lipid mediators involved in a variety of physiological and pathological processes. Accurate and sensitive quantification of this analyte in biological matrices is crucial for understanding its role in signaling pathways and for the development of novel therapeutics. This document provides detailed application notes and protocols for the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Protocols

Sample Preparation: Extraction of Epoxy Eicosanoids from Biological Matrices

The following protocol is a general guideline for the extraction of epoxy eicosanoids from biological samples such as plasma, serum, or tissue homogenates. Optimization may be required depending on the specific matrix.

Materials:

  • Biological sample (e.g., 100 µL plasma)

  • Internal Standard (IS): A deuterated analog such as 11,12-EET-d8 is recommended.

  • Methanol (B129727) (MeOH), HPLC grade

  • Acetonitrile (ACN), HPLC grade

  • Hexane, HPLC grade

  • Ethyl Acetate, HPLC grade

  • Formic Acid (FA), LC-MS grade

  • Water, LC-MS grade

  • Solid Phase Extraction (SPE) cartridges (e.g., C18, 100 mg)

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Thawing and Internal Standard Spiking: Thaw the biological sample on ice. To 100 µL of the sample, add the internal standard to a final concentration of 10 ng/mL.

  • Protein Precipitation: Add 400 µL of ice-cold methanol to the sample. Vortex vigorously for 30 seconds to precipitate proteins.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant.

  • Solid Phase Extraction (SPE):

    • Conditioning: Condition the C18 SPE cartridge by washing with 2 mL of methanol followed by 2 mL of water.

    • Loading: Load the supernatant onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 2 mL of 15% methanol in water to remove polar impurities.

    • Elution: Elute the epoxy eicosanoids with 2 mL of ethyl acetate.

  • Drying: Dry the eluate under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

ParameterRecommended Setting
Column C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-2 min: 20% B; 2-15 min: 20-80% B; 15-17 min: 80-95% B; 17-19 min: 95% B; 19-20 min: 95-20% B; 20-25 min: 20% B
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 10 µL

Mass Spectrometry (MS) Conditions:

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Negative
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion ([M-H]⁻) m/z 323.26
Product Ions Characteristic product ions are generated from the cleavage of the C-C bonds of the epoxide ring. For 11,12-epoxides, a prominent fragment is often observed corresponding to cleavage between C10 and C11. A suggested primary product ion for quantification is m/z 183.1, with a secondary ion at m/z 167.1 for confirmation. These transitions need to be optimized for the specific instrument.
Collision Energy To be optimized for each transition, typically in the range of 10-30 eV.
Ion Source Temp. 500°C
IonSpray Voltage -4500 V

Data Presentation

Quantitative data should be presented in a clear and organized manner. Below is a template for a quantitative data table.

Table 1: Quantitative Analysis of this compound in Human Plasma

Sample IDAnalyte Concentration (ng/mL)Internal Standard AreaAnalyte/IS Ratio% Recovery
Control 11.231.5 x 10⁶0.8295%
Control 21.151.6 x 10⁶0.7292%
Treated 15.671.4 x 10⁶4.0598%
Treated 26.021.5 x 10⁶4.0196%

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Visualizations

Signaling Pathway

The biosynthesis of epoxy fatty acids typically involves cytochrome P450 (CYP) epoxygenase enzymes acting on polyunsaturated fatty acids.

PUFA Polyunsaturated Fatty Acid (e.g., Eicosenoic Acid) CYP Cytochrome P450 Epoxygenase PUFA->CYP Epoxidation EpoxyFA This compound CYP->EpoxyFA sEH Soluble Epoxide Hydrolase (sEH) EpoxyFA->sEH Hydrolysis Biological_Effects Biological Effects (e.g., anti-inflammatory, pro-angiogenic) EpoxyFA->Biological_Effects Diol Diol Metabolite sEH->Diol

Caption: Biosynthesis and metabolism of epoxy fatty acids.

Experimental Workflow

The overall experimental workflow for the analysis of this compound is summarized below.

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Spike Spike Internal Standard Sample->Spike Precipitate Protein Precipitation Spike->Precipitate Extract Solid Phase Extraction Precipitate->Extract Dry Dry Down Extract->Dry Reconstitute Reconstitute Dry->Reconstitute LC Liquid Chromatography (C18 Separation) Reconstitute->LC MS Tandem Mass Spectrometry (MRM Detection) LC->MS Integrate Peak Integration MS->Integrate Quantify Quantification Integrate->Quantify

Caption: LC-MS/MS workflow for epoxy eicosanoid analysis.

Logical Relationship: MRM Fragmentation

The principle of Multiple Reaction Monitoring (MRM) involves the selection of a precursor ion and its specific product ions.

Precursor Precursor Ion [M-H]⁻ m/z 323.26 Q1 Quadrupole 1 (Isolation) Precursor->Q1 Collision_Cell Quadrupole 2 (Fragmentation) Q1->Collision_Cell Product1 Product Ion 1 (Quantifier) m/z 183.1 Collision_Cell->Product1 Product2 Product Ion 2 (Qualifier) m/z 167.1 Collision_Cell->Product2 Q3 Quadrupole 3 (Detection) Product1->Q3 Product2->Q3

Caption: MRM fragmentation diagram for the target analyte.

Application Note and Protocol: Derivatization of cis-11,12-Epoxy-14(Z)-eicosenoic Acid for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

cis-11,12-Epoxy-14(Z)-eicosenoic acid (EEQ) is an epoxy fatty acid that plays a role in various physiological and pathological processes. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the quantification of fatty acids. However, the analysis of epoxy fatty acids like EEQ by GC-MS is challenging due to their low volatility and potential for thermal degradation.[1] Derivatization is a crucial step to convert EEQ into a more volatile and thermally stable derivative, enabling robust and reproducible analysis.[2] This document provides a detailed protocol for a two-step derivatization of EEQ, involving esterification of the carboxylic acid group followed by silylation of any potential hydroxyl groups formed by epoxide ring opening, for GC-MS analysis.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the GC-MS analysis of derivatized epoxy fatty acids. The data is based on published results for similar C18 epoxy fatty acids and serves as a reference for the expected performance of the method for EEQ.[3]

ParameterDerivatization MethodExpected ValueReference Compound(s)
Limit of Detection (LOD) Methylation + Silylation0.1 - 0.5 µg/mLMethyl 9,10-epoxyoctadecanoate, Methyl 12-hydroxyoctadecanoate
Limit of Quantification (LOQ) Methylation + Silylation0.4 - 1.5 µg/mLMethyl 9,10-epoxyoctadecanoate, Methyl 12-hydroxyoctadecanoate
Correlation Coefficient (R²) Methylation + Silylation> 0.995Methyl 9,10-epoxyoctadecanoate, Methyl 12-hydroxyoctadecanoate
Intra-day Repeatability (RSD) Methylation1 - 19%Epoxy fatty acids
Inter-day Reproducibility (RSD) Methylation2 - 9%Epoxy fatty acids

Experimental Protocols

This section details the step-by-step methodology for the derivatization of this compound for GC-MS analysis. The recommended approach is a two-step process: methylation of the carboxylic acid followed by silylation.

Method 1: Two-Step Derivatization (Methylation and Silylation)

This is the recommended method for comprehensive analysis, as it ensures the derivatization of both the carboxylic acid and any potential hydroxyl groups that may form from the opening of the epoxy ring.

Materials:

  • This compound (EEQ) standard or sample extract

  • Internal Standard (e.g., heptadecanoic acid or a deuterated analog)

  • Boron trifluoride-methanol (BF₃-methanol) solution (12-14%)[1]

  • Hexane (B92381) (GC grade)

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[2]

  • Pyridine (B92270) (anhydrous)

  • Nitrogen gas (high purity)

  • GC vials with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

Protocol:

Step 1: Methylation (Esterification)

  • Sample Preparation: Place a known amount of the dried EEQ sample or standard (typically 1-50 mg) into a screw-capped glass tube with a PTFE liner.[2]

  • Internal Standard Addition: Add a known amount of the internal standard to the sample.

  • Reagent Addition: Add 2 mL of BF₃-methanol solution to the tube.[1]

  • Reaction: Tightly cap the tube and heat at 60°C for 10-15 minutes in a heating block or water bath.[1]

  • Extraction: Cool the tube to room temperature. Add 1 mL of hexane and 1 mL of saturated NaCl solution.[1]

  • Phase Separation: Vortex the tube vigorously for 1 minute to extract the fatty acid methyl esters (FAMEs) into the hexane layer. Centrifuge briefly to aid phase separation.

  • Collection: Carefully transfer the upper hexane layer to a clean GC vial.

  • Drying: Add a small amount of anhydrous sodium sulfate to the vial to remove any residual water.

  • Evaporation: Evaporate the hexane under a gentle stream of nitrogen to concentrate the FAMEs. Do not evaporate to complete dryness if proceeding directly to silylation.

Step 2: Silylation

  • Reagent Addition: To the vial containing the EEQ methyl ester, add 50 µL of pyridine and 100 µL of BSTFA + 1% TMCS.[2]

  • Reaction: Cap the vial tightly and heat at 60°C for 30 minutes.[2]

  • Analysis: Cool the vial to room temperature. The sample is now ready for GC-MS analysis.

GC-MS Parameters (Typical)

The following are general GC-MS parameters that should be optimized for the specific instrument and column used.

ParameterSetting
GC Column DB-5ms, HP-5ms, or similar non-polar capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness)
Injection Mode Splitless
Injection Volume 1 µL
Injector Temperature 250°C
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Program Initial temperature 150°C, hold for 1 min, ramp at 10°C/min to 280°C, hold for 10 min
MS Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range m/z 50-550
Ion Source Temperature 230°C
Transfer Line Temperature 280°C

Visualizations

Experimental Workflow

Derivatization_Workflow start Start with EEQ Sample add_is Add Internal Standard start->add_is methylation Methylation with BF3-Methanol (60°C, 10-15 min) add_is->methylation extraction Hexane Extraction methylation->extraction dry_evap Dry and Evaporate extraction->dry_evap silylation Silylation with BSTFA + 1% TMCS (60°C, 30 min) dry_evap->silylation gcms GC-MS Analysis silylation->gcms

Caption: Workflow for the two-step derivatization of EEQ.

Logical Relationship of Derivatization

Derivatization_Logic analyte This compound (EEQ) challenge1 Low Volatility (Polar Carboxyl Group) analyte->challenge1 has challenge2 Thermal Instability analyte->challenge2 has derivatization Derivatization challenge1->derivatization necessitates challenge2->derivatization necessitates step1 Step 1: Methylation (Esterification of Carboxyl Group) derivatization->step1 step2 Step 2: Silylation (Protection of Hydroxyls) derivatization->step2 product Volatile & Thermally Stable Derivative (EEQ-Me-TMS) step1->product yields step2->product yields gcms Suitable for GC-MS Analysis product->gcms

Caption: Rationale for the derivatization of EEQ for GC-MS.

References

Application Notes and Protocols for cis-11,12-Epoxy-14(Z)-eicosenoic acid in Angiogenesis Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cis-11,12-Epoxy-14(Z)-eicosenoic acid (cis-11,12-EEZE) is a member of the epoxyeicosatrienoic acids (EETs), a group of signaling lipids derived from arachidonic acid through the cytochrome P450 (CYP) epoxygenase pathway.[1] EETs are known to play crucial roles in regulating vascular tone and inflammation.[1] Emerging evidence suggests that specific EETs, particularly the closely related compound 11,12-EET, are potent modulators of angiogenesis, the formation of new blood vessels from pre-existing ones.[2][3] This process is fundamental in both physiological development and various pathological conditions, including cancer and ischemic diseases.[1][2]

These application notes provide a comprehensive guide for utilizing cis-11,12-EEZE in key in vitro angiogenesis assays. While specific quantitative data for cis-11,12-EEZE is emerging, the protocols and expected outcomes are based on extensive research on the pro-angiogenic effects of 11,12-EET.[2][3][4] The provided information will serve as a robust starting point for researchers to design and optimize their experiments to investigate the pro-angiogenic potential of cis-11,12-EEZE.

Signaling Pathways in Endothelial Cells

Cis-11,12-EEZE is expected to elicit its pro-angiogenic effects in endothelial cells through a complex signaling cascade initiated by its interaction with a Gs-protein coupled receptor (GPCR) on the cell surface. This interaction triggers a cascade of intracellular events culminating in the promotion of endothelial cell proliferation, migration, and differentiation into capillary-like structures.

The proposed signaling pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of Protein Kinase A (PKA). Downstream of PKA, the signaling pathway is thought to bifurcate, activating two major pro-angiogenic cascades: the Phosphoinositide 3-kinase (PI3K)/Akt/endothelial Nitric Oxide Synthase (eNOS) pathway and the Ras/Raf/MEK/Extracellular signal-regulated kinase (ERK) pathway.[3][4]

Activation of the PI3K/Akt/eNOS axis leads to the production of nitric oxide (NO), a key signaling molecule that promotes vasodilation and endothelial cell survival. The ERK pathway is a critical regulator of cell proliferation and differentiation. The concerted activation of these pathways ultimately drives the multifaceted process of angiogenesis.

Another potential receptor for EETs in the context of cellular migration and proliferation is the G-protein coupled receptor 18 (GPR18).[3][5] While its direct role in cis-11,12-EEZE-mediated angiogenesis requires further investigation, its known involvement in cell migration suggests it may be a relevant player.

cis-11,12-EEZE Signaling Pathway in Angiogenesis cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response cis-11,12-EEZE cis-11,12-EEZE Gs-GPCR Gs-Coupled Receptor cis-11,12-EEZE->Gs-GPCR GPR18 GPR18 (potential) cis-11,12-EEZE->GPR18 ? AC Adenylyl Cyclase Gs-GPCR->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA PI3K PI3K PKA->PI3K Ras Ras PKA->Ras Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS NO NO eNOS->NO Angiogenesis Angiogenesis (Proliferation, Migration, Tube Formation) NO->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Gene Expression Gene Expression (Proliferation, Survival) ERK->Gene Expression Gene Expression->Angiogenesis

Caption: Proposed signaling pathway of cis-11,12-EEZE in endothelial cells.

Quantitative Data Summary

The following table summarizes quantitative data obtained from studies on the closely related compound, 11,12-EET. This data can be used as a starting point for designing dose-response experiments with cis-11,12-EEZE.

AssayCell TypeCompoundConcentration RangeObserved Effect
Neovasculogenesis (Tube Formation)hEPCs11,12-EET3 - 50 nMSignificant, concentration-dependent increase in tube formation.[6]
Endothelial Cell MigrationHUVECs11(R),12(S)-EETNot specifiedStimulation of cell migration, sensitive to PKA inhibitors.
Endothelial Cell ProliferationPMECs11,12-EET1 µMSignificant increase in proliferation.

Experimental Protocols

The following are detailed protocols for standard in vitro angiogenesis assays. It is recommended to perform dose-response experiments with cis-11,12-EEZE to determine the optimal concentration for each specific assay and cell type.

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) when cultured on a basement membrane extract.

Tube Formation Assay Workflow A Coat wells with Basement Membrane Extract B Incubate to allow gel formation A->B C Seed endothelial cells with cis-11,12-EEZE B->C D Incubate for 4-18 hours C->D E Image and quantify tube formation D->E

Caption: Workflow for the endothelial cell tube formation assay.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs) or other endothelial cells

  • Endothelial Cell Growth Medium

  • Basement Membrane Extract (e.g., Matrigel®)

  • 96-well culture plates

  • cis-11,12-EEZE stock solution (dissolved in a suitable solvent like ethanol (B145695) or DMSO)

  • Calcein AM (for visualization)

  • Inverted microscope with imaging capabilities

Protocol:

  • Thaw the basement membrane extract on ice overnight.

  • Pre-chill a 96-well plate on ice.

  • Using pre-chilled pipette tips, add 50 µL of the basement membrane extract to each well, ensuring even coating.

  • Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.

  • Harvest endothelial cells and resuspend them in serum-free or low-serum medium at a density of 2 x 10^5 cells/mL.

  • Prepare different concentrations of cis-11,12-EEZE in the cell suspension. Include a vehicle control.

  • Gently add 100 µL of the cell suspension containing the test compound to each well of the solidified gel.

  • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.

  • After incubation, carefully remove the medium and wash the cells with PBS.

  • Stain the cells with Calcein AM for 30 minutes at 37°C.

  • Visualize and capture images of the tube-like structures using an inverted fluorescence microscope.

  • Quantify the extent of tube formation by measuring parameters such as total tube length, number of nodes, and number of meshes using image analysis software.

Endothelial Cell Migration (Wound Healing) Assay

This assay measures the ability of endothelial cells to migrate and close a "wound" created in a confluent cell monolayer.

Wound Healing Assay Workflow A Grow endothelial cells to confluence B Create a 'scratch' in the monolayer A->B C Add medium with cis-11,12-EEZE B->C D Image at 0h and monitor over time C->D E Quantify wound closure D->E

Caption: Workflow for the endothelial cell migration (wound healing) assay.

Materials:

  • HUVECs or other endothelial cells

  • Endothelial Cell Growth Medium

  • 24-well culture plates

  • Sterile 200 µL pipette tip or a wound healing assay insert

  • cis-11,12-EEZE stock solution

  • Inverted microscope with imaging capabilities

Protocol:

  • Seed endothelial cells in a 24-well plate and grow them to form a confluent monolayer.

  • Once confluent, create a "scratch" or cell-free gap in the monolayer using a sterile 200 µL pipette tip. Alternatively, use commercially available wound healing inserts to create a uniform gap.

  • Gently wash the wells with PBS to remove detached cells.

  • Add fresh low-serum medium containing various concentrations of cis-11,12-EEZE or a vehicle control to the wells.

  • Capture images of the initial wound (time 0) using an inverted microscope.

  • Incubate the plate at 37°C and 5% CO2.

  • Capture images of the same wound area at regular intervals (e.g., every 6-12 hours) until the wound in the control group is nearly closed.

  • Quantify the rate of cell migration by measuring the change in the wound area over time using image analysis software. The results can be expressed as the percentage of wound closure.

Endothelial Cell Proliferation (BrdU) Assay

This assay measures the proliferation of endothelial cells by detecting the incorporation of Bromodeoxyuridine (BrdU), a thymidine (B127349) analog, into newly synthesized DNA.

BrdU Proliferation Assay Workflow A Seed endothelial cells in a 96-well plate B Treat with cis-11,12-EEZE A->B C Add BrdU labeling solution B->C D Fix, denature DNA, and add anti-BrdU antibody C->D E Add substrate and measure absorbance D->E

Caption: Workflow for the BrdU cell proliferation assay.

Materials:

  • HUVECs or other endothelial cells

  • Endothelial Cell Growth Medium

  • 96-well culture plates

  • cis-11,12-EEZE stock solution

  • BrdU Cell Proliferation Assay Kit (containing BrdU labeling solution, fixing/denaturing solution, anti-BrdU antibody, and substrate)

  • Microplate reader

Protocol:

  • Seed endothelial cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Starve the cells in low-serum medium for 24 hours to synchronize their cell cycles.

  • Replace the medium with fresh low-serum medium containing various concentrations of cis-11,12-EEZE or a vehicle control.

  • Incubate the cells for 24-48 hours.

  • Add the BrdU labeling solution to each well and incubate for an additional 2-4 hours to allow BrdU incorporation into the DNA of proliferating cells.

  • Remove the labeling medium and fix the cells.

  • Denature the DNA according to the kit manufacturer's instructions to expose the incorporated BrdU.

  • Add the anti-BrdU antibody and incubate to allow binding to the incorporated BrdU.

  • Wash the wells and add the substrate solution.

  • Measure the absorbance at the appropriate wavelength using a microplate reader. The absorbance is directly proportional to the number of proliferating cells.

Western Blot Analysis of Signaling Proteins

This protocol allows for the detection of the phosphorylation status of key signaling proteins (Akt, eNOS, ERK1/2) in response to cis-11,12-EEZE treatment.

Materials:

  • HUVECs or other endothelial cells

  • Endothelial Cell Growth Medium

  • 6-well culture plates

  • cis-11,12-EEZE stock solution

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (phospho-Akt, total Akt, phospho-eNOS, total eNOS, phospho-ERK1/2, total ERK1/2)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Seed endothelial cells in 6-well plates and grow to near confluence.

  • Starve the cells in low-serum medium for 24 hours.

  • Treat the cells with the desired concentration of cis-11,12-EEZE for a specified time (e.g., 15-60 minutes). Include a vehicle control.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of each lysate.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

By following these detailed protocols and utilizing the provided information on the expected signaling pathways, researchers can effectively investigate the pro-angiogenic properties of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Solubility of cis-11,12-Epoxy-14(Z)-eicosenoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of cis-11,12-Epoxy-14(Z)-eicosenoic acid (cis-11,12-EEZE).

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound?

This compound is a lipophilic molecule and, as such, is sparingly soluble in aqueous solutions. It is readily soluble in organic solvents such as ethanol (B145695), dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF).[1] For aqueous buffers, its solubility is highly dependent on pH.

Q2: Why is my cis-11,12-EEZE precipitating out of my aqueous buffer?

Precipitation from an aqueous buffer indicates that the concentration of cis-11,12-EEZE has exceeded its solubility limit under the current conditions. This is a common issue with epoxy fatty acids. Immediate strategies to address this include pH adjustment, the addition of a co-solvent, or gentle warming of the solution.

Q3: How does pH affect the solubility of cis-11,12-EEZE in aqueous solutions?

As a carboxylic acid, the solubility of cis-11,12-EEZE in aqueous media is significantly influenced by pH. The pKa of similar epoxy fatty acids is approximately 4.4. At a pH below the pKa, the carboxylic acid group is protonated, making the molecule less soluble in water. Increasing the pH above the pKa deprotonates the carboxylic acid, forming a more soluble carboxylate salt.

Q4: What are co-solvents and how can they improve the solubility of cis-11,12-EEZE?

Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, increase the solubility of lipophilic compounds. For cis-11,12-EEZE, common co-solvents include ethanol, DMSO, and DMF. These solvents can be used to prepare a concentrated stock solution, which can then be diluted into your aqueous experimental medium.

Q5: Are there more advanced methods to improve the aqueous solubility and bioavailability of cis-11,12-EEZE for in vivo studies?

Yes, for applications requiring higher aqueous concentrations or for in vivo studies, several advanced formulation strategies can be employed. These include:

  • Micellar Solubilization: Using surfactants to form micelles that encapsulate the lipophilic cis-11,12-EEZE.

  • Complexation with Cyclodextrins: Forming inclusion complexes with cyclodextrins to enhance aqueous solubility.

  • Lipid-Based Formulations: Incorporating cis-11,12-EEZE into digestible lipids to leverage natural lipid absorption pathways.[2]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): Creating a mixture of oils, surfactants, and co-solvents that spontaneously forms a fine emulsion in the gastrointestinal tract, improving absorption.[2]

Troubleshooting Guides

Issue 1: Precipitate Formation in Aqueous Buffer

Symptoms:

  • Visible solid particles or cloudiness in the solution after adding cis-11,12-EEZE.

  • Inconsistent results in bioassays.

Possible Causes:

  • The concentration of cis-11,12-EEZE is above its solubility limit in the buffer.

  • The pH of the buffer is too low.

  • The amount of organic solvent from the stock solution is too high in the final dilution, causing the compound to "oil out."

Solutions:

  • pH Adjustment: Increase the pH of your aqueous buffer. For many epoxy fatty acids, a pH of 8.5 significantly improves solubility compared to a neutral pH of 7.2.[1]

  • Co-solvent Addition: If your experimental system allows, add a small percentage (e.g., 1-5%) of a water-miscible organic solvent like ethanol to your final solution.

  • Gentle Warming: Gently warm the solution to 37°C while stirring to aid dissolution. Be cautious, as prolonged heating can degrade the compound.

  • Sonication: Briefly sonicate the solution to help break up any precipitate and facilitate dissolution.

  • Re-evaluate Stock and Final Concentrations: You may need to lower the final concentration of cis-11,12-EEZE in your experiment or adjust the concentration of your stock solution.

Issue 2: Poor Bioavailability in Animal Studies

Symptoms:

  • Low and variable plasma concentrations of cis-11,12-EEZE after oral administration.

  • Lack of a clear dose-response relationship in efficacy studies.

Possible Causes:

  • Poor aqueous solubility of cis-11,12-EEZE in the gastrointestinal (GI) tract is limiting its absorption.

  • The compound is precipitating in the GI fluids.

Solutions:

  • Lipid-Based Formulations: Formulate cis-11,12-EEZE in a digestible oil (e.g., medium-chain triglycerides). During digestion, these lipids are broken down, and the resulting mixed micelles can solubilize the compound for absorption.[2]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): Develop a SEDDS formulation. These mixtures of oils, surfactants, and co-solvents form a fine emulsion upon contact with GI fluids, which can significantly enhance the solubility and absorption of poorly soluble drugs.[2]

  • Complexation with Cyclodextrins: Prepare an inclusion complex of cis-11,12-EEZE with a cyclodextrin (B1172386) to improve its aqueous solubility and dissolution rate in the GI tract.

Data Presentation

Table 1: Solubility of 11(Z)-Eicosenoic Acid (a structural analog of cis-11,12-EEZE) in Various Solvents.

SolventApproximate Solubility (mg/mL)
Ethanol~10
DMSO~10
Dimethylformamide (DMF)~10
0.15 M Tris-HCl (pH 8.5)~1
PBS (pH 7.2)~0.15

Data is for 11(Z)-Eicosenoic Acid and serves as an estimate for this compound.[1]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in an Organic Solvent
  • Weighing: Accurately weigh the desired amount of cis-11,12-EEZE.

  • Solvent Addition: Add the appropriate volume of the chosen organic solvent (e.g., ethanol, DMSO, or DMF) to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary.

  • Storage: Store the stock solution in a tightly sealed vial at -20°C or -80°C. It is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.

Protocol 2: pH Adjustment for Aqueous Solutions
  • Initial Dissolution: Prepare a concentrated stock solution of cis-11,12-EEZE in an organic solvent as described in Protocol 1.

  • Buffer Preparation: Prepare your desired aqueous buffer.

  • Dilution: While stirring the buffer, slowly add the required volume of the cis-11,12-EEZE stock solution to reach your final desired concentration. If precipitation occurs, proceed to the next step.

  • pH Adjustment: Monitor the pH of the solution using a calibrated pH meter. Slowly add a dilute basic solution (e.g., 0.1 M NaOH) dropwise while stirring until the precipitate dissolves. Be mindful not to exceed a pH that may be detrimental to your experimental system. A final pH of 8.5 has been shown to be effective for similar fatty acids.[1]

Protocol 3: Preparation of a β-Cyclodextrin Inclusion Complex
  • Prepare Solutions:

    • Prepare a 10 mM aqueous solution of β-Cyclodextrin.

    • Prepare a concentrated solution of cis-11,12-EEZE in ethanol (e.g., 60 mg/mL).

  • Homogenization: Slowly add the ethanolic cis-11,12-EEZE solution to the aqueous β-Cyclodextrin solution while homogenizing at high speed (e.g., 25,000 rpm).

  • Equilibration: Transfer the mixture to a beaker and stir gently with a magnetic stirrer for 2 hours at room temperature to allow for complexation to equilibrate. A white precipitate of the inclusion complex should form.

  • Isolation: Collect the white precipitate by centrifugation or filtration.

  • Washing and Drying: Wash the collected solid with a small amount of cold deionized water to remove any un-complexed β-Cyclodextrin and surface-adsorbed cis-11,12-EEZE. Dry the final product under a vacuum to obtain a stable, powdered form of the complex with enhanced aqueous solubility.

Protocol 4: Development of a Self-Emulsifying Drug Delivery System (SEDDS)
  • Excipient Screening:

    • Oil Selection: Determine the solubility of cis-11,12-EEZE in various oils (e.g., medium-chain triglycerides, olive oil, sesame oil). Select the oil with the highest solubilizing capacity.

    • Surfactant Selection: Screen various surfactants (e.g., Tween 80, Cremophor EL, Labrasol) for their ability to emulsify the selected oil.

    • Co-solvent Selection: Screen various co-solvents (e.g., ethanol, propylene (B89431) glycol, Transcutol) for their ability to solubilize cis-11,12-EEZE and their compatibility with the chosen surfactant.

  • Formulation Development:

    • Prepare a series of formulations with varying ratios of oil, surfactant, and co-solvent.

    • Add a fixed amount of cis-11,12-EEZE to each formulation and vortex until a clear solution is obtained.

  • Self-Emulsification Assessment:

    • Add a small volume (e.g., 1 mL) of each formulation to a larger volume of water (e.g., 250 mL) with gentle agitation.

    • Visually assess the rate of emulsification and the appearance of the resulting emulsion (e.g., clear, bluish-white, or milky).

  • Characterization:

    • For promising formulations, measure the droplet size of the resulting emulsion using a particle size analyzer.

    • Construct a pseudo-ternary phase diagram to identify the optimal ratios of oil, surfactant, and co-solvent that result in the desired self-emulsification properties.

Visualizations

experimental_workflow start Start: Insoluble cis-11,12-EEZE stock_solution Prepare Concentrated Stock in Organic Solvent (e.g., Ethanol, DMSO) start->stock_solution aqueous_dilution Dilute into Aqueous Buffer stock_solution->aqueous_dilution solubility_check Check for Precipitation aqueous_dilution->solubility_check successful_dissolution Proceed with Experiment solubility_check->successful_dissolution No troubleshooting Troubleshoot Solubility Issues solubility_check->troubleshooting Yes ph_adjustment Adjust pH (> pKa) troubleshooting->ph_adjustment co_solvent Add Co-solvent troubleshooting->co_solvent advanced_formulation Advanced Formulation (Cyclodextrin, SEDDS) troubleshooting->advanced_formulation ph_adjustment->aqueous_dilution co_solvent->aqueous_dilution advanced_formulation->aqueous_dilution

Caption: Workflow for dissolving cis-11,12-EEZE.

troubleshooting_pathway start Precipitation Observed in Aqueous Buffer is_ph_sensitive Is the experiment pH sensitive? start->is_ph_sensitive adjust_ph Increase pH to > pKa (e.g., pH 8.5) is_ph_sensitive->adjust_ph No can_use_cosolvent Can a co-solvent be tolerated? is_ph_sensitive->can_use_cosolvent Yes reassess_conc Re-evaluate/Lower Final Concentration adjust_ph->reassess_conc Still Precipitates add_cosolvent Add small % of Ethanol or DMSO can_use_cosolvent->add_cosolvent Yes need_high_conc Is a high aqueous concentration required? can_use_cosolvent->need_high_conc No add_cosolvent->reassess_conc Still Precipitates advanced_methods Use Advanced Methods: - Cyclodextrin Complexation - SEDDS Formulation need_high_conc->advanced_methods Yes need_high_conc->reassess_conc No

Caption: Troubleshooting decision tree for solubility issues.

References

Technical Support Center: cis-11,12-Epoxy-14(Z)-eicosenoic acid (cis-11,12-EET) Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with cis-11,12-Epoxy-14(Z)-eicosenoic acid (often referred to as 11,12-EET). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with this lipid signaling molecule.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments.

Handling and Storage

Question: My 11,12-EET solution seems to have lost activity. What could be the cause and how can I prevent this?

Answer: Loss of 11,12-EET activity is often due to its chemical instability and susceptibility to hydrolysis and oxidation. Here are some common causes and preventative measures:

  • Improper Storage: 11,12-EET is sensitive to temperature fluctuations. It should be stored at -20°C or lower for long-term stability, with some sources indicating stability for at least two years at -20°C.

  • Exposure to Air and Light: Oxygen and light can degrade the compound. It is advisable to handle 11,12-EET under an inert atmosphere (e.g., argon or nitrogen) and in amber vials to protect it from light.

  • Repeated Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles of your stock solution. Aliquot the stock solution into smaller, single-use volumes to minimize degradation.

  • Inappropriate Solvent: While DMSO is commonly used to dissolve 11,12-EET for in vitro experiments, ensure it is of high purity and anhydrous, as water can promote hydrolysis. For in vivo studies, 11,12-EET can be converted to a sodium salt and complexed with albumin for infusion.[1]

Question: I am observing high variability in my experimental results. Could this be related to how I'm handling the compound?

Answer: Yes, inconsistent handling can lead to significant variability. To ensure reproducibility:

  • Use Precise Pipetting: Due to the high potency of 11,12-EET, small variations in volume can lead to large differences in concentration. Use calibrated pipettes and proper pipetting techniques.

  • Prevent Adsorption to Labware: Being a lipid, 11,12-EET can adsorb to plastic surfaces. To minimize this, use silanized glassware or low-adhesion polypropylene (B1209903) tubes and pipette tips. Pre-rinsing pipette tips with the solvent can also help.

  • Ensure Complete Solubilization: Before making further dilutions, ensure that the 11,12-EET is completely dissolved in the initial solvent. Vortexing or gentle warming may be necessary.

In Vitro Cell-Based Assays

Question: I am not observing the expected biological effect of 11,12-EET in my cell culture experiments. What could be wrong?

Answer: Several factors can contribute to a lack of response in cell-based assays:

  • Rapid Metabolism: 11,12-EET is rapidly metabolized to its less active diol, 11,12-dihydroxyeicosatrienoic acid (11,12-DHET), by soluble epoxide hydrolase (sEH), an enzyme present in many cell types.[2] This can quickly reduce the effective concentration of 11,12-EET.

    • Solution: Consider co-incubating your cells with a soluble epoxide hydrolase inhibitor (sEHI) to prevent the degradation of 11,12-EET.[3]

  • Cell Type and Receptor Expression: The biological effects of 11,12-EET are cell-type specific and depend on the expression of its receptors, which are believed to be G-protein coupled receptors.[4] Ensure that your cell line is known to be responsive to 11,12-EET.

  • Incorrect Agonist Concentration: The dose-response to 11,12-EET can be very steep. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific assay and cell type.

  • Stereoisomer Specificity: The biological actions of 11,12-EET can be highly stereospecific. The 11(R),12(S)-enantiomer is often more potent than the 11(S),12(R)-enantiomer in certain biological systems, such as in inducing angiogenesis.[4] Using a racemic mixture might result in a weaker response compared to the pure, active enantiomer.

Question: My cells are showing signs of toxicity after treatment with 11,12-EET. How can I address this?

Answer: While 11,12-EET itself is not typically cytotoxic at physiological concentrations, the solvent used to dissolve it or high concentrations of the compound can be.

  • Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your cell culture medium is below the toxic threshold for your cells (typically <0.1%).

  • Concentration-Dependent Effects: Very high, non-physiological concentrations of any lipid can have disruptive effects on cell membranes. Stick to concentrations that have been reported in the literature for similar experiments.

In Vivo Experiments

Question: I am having trouble with the in vivo administration of 11,12-EET. What is the best way to deliver it to animals?

Answer: The delivery method for in vivo studies is critical due to the poor water solubility and rapid metabolism of 11,12-EET.

  • Formulation: For intravenous or intra-arterial infusion, 11,12-EET can be converted to its sodium salt and complexed with albumin to improve solubility and stability in aqueous solutions.[1] For local administration, such as in wound healing studies, it can be applied topically in a suitable vehicle.

  • Use of sEH Inhibitors: To prolong the half-life and enhance the in vivo effects of 11,12-EET, co-administration with a soluble epoxide hydrolase inhibitor (sEHI) is often recommended.[3]

  • Route of Administration: The choice of administration route (e.g., intravenous, intraperitoneal, oral) will depend on the target organ and the experimental question. The bioavailability of 11,12-EET can be a limitation, especially with oral administration.[5]

Analytical Quantification (LC-MS/MS)

Question: I am experiencing poor recovery and high variability when quantifying 11,12-EET and its metabolite 11,12-DHET in biological samples using LC-MS/MS. What are the common pitfalls?

Answer: The quantification of eicosanoids like 11,12-EET is challenging due to their low endogenous concentrations and chemical properties.

  • Sample Collection and Storage: Collect samples (e.g., plasma, tissue) into tubes containing antioxidants (like butylated hydroxytoluene, BHT) and sEH inhibitors to prevent ex vivo degradation and metabolism. Store samples at -80°C until analysis.

  • Extraction Efficiency: 11,12-EET and 11,12-DHET are lipids and require efficient extraction from the aqueous biological matrix. Solid-phase extraction (SPE) is a commonly used and effective method.[3] Inefficient extraction can lead to low recovery.

    • Troubleshooting: Ensure the SPE cartridge is properly conditioned and that the pH of the sample is optimized for binding. Use an appropriate elution solvent to ensure complete recovery from the cartridge.

  • Internal Standards: The use of stable isotope-labeled internal standards (e.g., d8-11,12-EET) is crucial to correct for sample loss during extraction and for matrix effects in the mass spectrometer.

  • Chromatographic Separation: Achieving good chromatographic separation of the different EET and DHET regioisomers and enantiomers can be difficult.[6] Chiral chromatography may be necessary to separate the enantiomers.

  • Ion Suppression/Enhancement: Matrix components co-eluting with the analytes can affect their ionization in the mass spectrometer, leading to inaccurate quantification. Proper sample cleanup and chromatographic separation are key to minimizing these matrix effects.

Frequently Asked Questions (FAQs)

Q1: What is the typical stability of a cis-11,12-EET stock solution?

A1: When stored properly at -20°C or below in an appropriate solvent and protected from light and air, a stock solution of cis-11,12-EET can be stable for at least two years. It is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles.

Q2: Why is it important to also measure the metabolite 11,12-DHET?

A2: Measuring 11,12-DHET is crucial because it is the primary, less active metabolite of 11,12-EET, formed by the action of soluble epoxide hydrolase (sEH).[2] The ratio of 11,12-EET to 11,12-DHET can provide an indication of the activity of sEH and the bioavailability of the active epoxide in a given biological system.[2]

Q3: Can I use a racemic mixture of 11,12-EET for my experiments?

A3: While a racemic mixture can be used, it is important to be aware that the biological activity of 11,12-EET is often stereospecific. For example, the 11(R),12(S)-EET enantiomer has been shown to be more potent in stimulating angiogenesis than the 11(S),12(R)-EET enantiomer.[4] If you observe a weak or no effect with a racemic mixture, it may be worthwhile to test the individual enantiomers.

Q4: What are some common artifacts to watch out for in 11,12-EET experiments?

A4: A common artifact is the ex vivo formation or degradation of 11,12-EET during sample collection and processing. To minimize this, it is essential to add antioxidants and sEH inhibitors to your samples immediately upon collection. Another potential artifact is non-specific binding of the lipid to labware, which can be mitigated by using appropriate materials.

Quantitative Data Summary

The following tables summarize some quantitative data for 11,12-EET from published literature.

Table 1: In Vitro Bioactivity of 11,12-EET

ParameterCell Type/SystemValueReference
EC50 for VasodilationPorcine coronary arterioles6-30 pM[7]
Effective Concentration for NeovasculogenesisHuman Endothelial Progenitor Cells (hEPCs)3-50 nM[5]
Concentration for reducing excitability in hippocampal neuronsMouse CA1 pyramidal cells2 µM[8]

Table 2: Concentrations of 11,12-EET in Human Plasma

AnalyteConcentration (ng/mL)Reference
11,12-EET8.8[9]
11,12-trans-EET3.4[9]

Experimental Protocols

Protocol 1: In Vitro Endothelial Cell Tube Formation Assay

This protocol is adapted from established angiogenesis assays and is suitable for assessing the pro-angiogenic effects of cis-11,12-EET.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium

  • Basement Membrane Matrix (e.g., Matrigel®)

  • cis-11,12-EET stock solution (e.g., 1 mM in DMSO)

  • 96-well tissue culture plates

  • Calcein AM (for visualization)

Procedure:

  • Plate Coating: Thaw the basement membrane matrix on ice. Using pre-chilled pipette tips, add 50 µL of the matrix to each well of a 96-well plate. Ensure the entire surface of the well is covered. Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.

  • Cell Seeding: Harvest HUVECs and resuspend them in endothelial cell growth medium at a concentration of 2 x 105 cells/mL.

  • Treatment: Prepare serial dilutions of cis-11,12-EET in endothelial cell growth medium to achieve the desired final concentrations (e.g., 1, 10, 100 nM). Include a vehicle control (medium with the same final concentration of DMSO).

  • Incubation: Add 100 µL of the HUVEC suspension to each well of the coated 96-well plate. Then, add 100 µL of the diluted cis-11,12-EET or vehicle control to the respective wells. Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.

  • Visualization and Quantification:

    • Carefully remove the medium from the wells.

    • Wash the cells gently with 1X PBS.

    • Add Calcein AM staining solution to each well and incubate for 30 minutes at 37°C.

    • Visualize the tube formation using a fluorescence microscope.

    • Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of branches using image analysis software.

Protocol 2: Quantification of 11,12-EET and 11,12-DHET in Plasma by LC-MS/MS

This protocol provides a general workflow for the analysis of 11,12-EET and its diol metabolite in plasma samples.

Materials:

  • Plasma samples collected with anticoagulant and stored at -80°C.

  • Internal standards (e.g., 11,12-EET-d8, 11,12-DHET-d4).

  • Solid Phase Extraction (SPE) cartridges (e.g., C18).

  • Acetonitrile, Methanol (B129727), Water, Formic Acid (LC-MS grade).

  • LC-MS/MS system.

Procedure:

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, add the internal standards.

    • Precipitate proteins by adding 300 µL of cold acetonitrile. Vortex and centrifuge to pellet the proteins.

    • Transfer the supernatant to a new tube.

  • Solid Phase Extraction (SPE):

    • Condition the C18 SPE cartridge with methanol followed by water.

    • Load the supernatant onto the SPE cartridge.

    • Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol in water) to remove polar impurities.

    • Elute the analytes with a high percentage of organic solvent (e.g., methanol or acetonitrile).

  • LC-MS/MS Analysis:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

    • Inject the sample into the LC-MS/MS system.

    • Separate the analytes using a suitable C18 column with a gradient of water and acetonitrile/methanol containing a small amount of formic acid.

    • Detect and quantify the analytes using multiple reaction monitoring (MRM) mode on the mass spectrometer. Specific precursor-to-product ion transitions for 11,12-EET, 11,12-DHET, and their internal standards should be used.

  • Data Analysis:

    • Construct a calibration curve using known concentrations of the analytes and their internal standards.

    • Calculate the concentration of 11,12-EET and 11,12-DHET in the plasma samples based on the peak area ratios of the analytes to their respective internal standards.

Signaling Pathways and Experimental Workflows

Signaling Pathways

// Nodes EET [label="11(R),12(S)-EET", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GPCR [label="Gs-Coupled\nReceptor", fillcolor="#34A853", fontcolor="#FFFFFF"]; AC [label="Adenylate Cyclase", fillcolor="#FBBC05", fontcolor="#202124"]; cAMP [label="cAMP", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PKA [label="Protein Kinase A\n(PKA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; eNOS [label="eNOS", fillcolor="#FBBC05", fontcolor="#202124"]; NO [label="Nitric Oxide (NO)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ERK [label="ERK1/2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Angiogenesis [label="Angiogenesis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Vasodilation [label="Vasodilation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges EET -> GPCR [label="Binds to", fontsize=8]; GPCR -> AC [label="Activates", fontsize=8]; AC -> cAMP [label="Produces", fontsize=8]; cAMP -> PKA [label="Activates", fontsize=8]; PKA -> Akt [label="Activates", fontsize=8]; Akt -> eNOS [label="Phosphorylates &\nActivates", fontsize=8]; eNOS -> NO [label="Produces", fontsize=8]; PKA -> ERK [label="Activates", fontsize=8]; NO -> Vasodilation; ERK -> Angiogenesis; Akt -> Angiogenesis; } .dot Caption: 11,12-EET Signaling Pathway in Endothelial Cells.

// Nodes AA [label="Arachidonic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; CYP [label="Cytochrome P450\nEpoxygenase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; EET [label="cis-11,12-EET\n(Active)", fillcolor="#34A853", fontcolor="#FFFFFF"]; sEH [label="Soluble Epoxide\nHydrolase (sEH)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DHET [label="11,12-DHET\n(Less Active)", fillcolor="#FBBC05", fontcolor="#202124"]; sEHI [label="sEH Inhibitor", shape=octagon, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Biological_Effect [label="Biological Effect\n(e.g., Vasodilation, Anti-inflammation)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges AA -> CYP; CYP -> EET; EET -> sEH; sEH -> DHET; EET -> Biological_Effect; sEHI -> sEH [arrowhead=tee, label="Inhibits", fontsize=8]; } .dot Caption: Metabolic Pathway of 11,12-EET.

Experimental Workflows

// Edges Plate_Prep -> Seeding; Cell_Prep -> Seeding; Treatment_Prep -> Incubation; Seeding -> Incubation; Incubation -> Staining; Staining -> Imaging; Imaging -> Quantification; } .dot Caption: In Vitro Angiogenesis Assay Workflow.

// Edges Plasma_Collection -> Spike_IS; Spike_IS -> Protein_Precipitation; Protein_Precipitation -> SPE; SPE -> Evaporation; Evaporation -> LC_Separation; LC_Separation -> MS_Detection; MS_Detection -> Data_Quantification; } .dot Caption: LC-MS/MS Quantification Workflow for 11,12-EET.

References

Technical Support Center: Minimizing Artifacts in Epoxy Fatty Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for epoxy fatty acid analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and minimize the formation of artifacts during quantitative experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Sample Preparation & Extraction
Question 1: I am observing significant levels of diols (dihydroxyeicosatrienoic acids - DHETs) in my sample, which should primarily contain epoxides (epoxyeicosatrienoic acids - EETs). What could be the cause?

Answer: The presence of diols as artifacts is a common issue, primarily caused by the hydrolysis of the epoxide ring. This can occur at several stages of your workflow.

Potential Causes and Troubleshooting Steps:

  • Sample Storage and Handling: Epoxy fatty acids are sensitive to temperature and pH. Improper storage can lead to degradation.

    • Recommendation: Store samples at -80°C to minimize degradation. While minimal effects are seen with a few freeze-thaw cycles for total lipid classes, it's best to aliquot samples to avoid repeated freeze-thaw cycles, which can affect specific lipid species.[1]

  • Acidic or Basic Conditions During Extraction: The epoxide ring is susceptible to opening under both acidic and basic conditions, leading to the formation of trans-diols.[2][3][4]

    • Acid-Catalyzed Hydrolysis: If your extraction protocol involves acidification (e.g., using formic acid to improve extraction efficiency for fatty acids with a pKa around 4.4), the epoxide oxygen can be protonated, making it a good leaving group and susceptible to nucleophilic attack by water.[2][3][5][6]

    • Base-Catalyzed Hydrolysis: Similarly, basic conditions can lead to ring-opening via an SN2 reaction initiated by a hydroxide (B78521) nucleophile.[2][3]

    • Recommendation: Maintain a neutral pH during extraction and sample handling whenever possible. If acidification is necessary, use the mildest conditions for the shortest possible time and keep the sample on ice. Consider alternative extraction methods that do not require harsh pH adjustments.

Question 2: My blank samples show significant peaks for fatty acids like palmitic acid (C16:0) and stearic acid (C18:0). What is the source of this contamination?

Answer: Contamination from laboratory consumables is a frequent source of artifactual fatty acid signals, especially for common fatty acids.

Potential Causes and Troubleshooting Steps:

  • Plastic Labware: Polypropylene tubes and other plasticware are known to leach plasticizers, surfactants, and other contaminants, including fatty acids, into organic solvents.[7][8][9][10] This can lead to erroneously high readings for certain endogenous lipids.[8][9]

    • Recommendation: Whenever possible, use borosilicate glassware for all steps of your sample preparation.[7] If plasticware is unavoidable, perform a thorough blank extraction with your solvents and specific brand of tubes to assess the level of contamination. Consider pre-rinsing plasticware with the extraction solvent.

  • Solvents: Impurities in solvents can also introduce contaminants.

    • Recommendation: Use high-purity, LC-MS grade solvents. Always run a solvent blank before your sample batch to ensure there is no significant background contamination.[11]

Derivatization
Question 3: I am seeing multiple peaks for a single derivatized epoxy fatty acid in my GC-MS analysis. What could be the cause?

Answer: The appearance of multiple peaks from a single analyte after derivatization often points to the formation of artifactual by-products or incomplete reactions.

Potential Causes and Troubleshooting Steps:

  • Incomplete Derivatization: The reaction may not have gone to completion, leaving some of the analyte in its underivatized form.

    • Recommendation: Optimize your derivatization reaction time and temperature. Ensure that your derivatization reagents are of high quality and not degraded, as moisture can hinder the reaction.

  • Formation of By-products: Silylating reagents, for example, can sometimes produce unexpected derivatives, which are considered artifacts.[12][13]

    • Recommendation: Use high-quality derivatization reagents and adhere strictly to storage conditions to prevent degradation. Always prepare a reagent blank to identify any potential artifacts originating from the derivatization reagents themselves.

  • Isomerization: The derivatization conditions might be promoting the isomerization of your analyte.[14]

    • Recommendation: Use milder derivatization conditions if possible. The addition of a thiol scavenger has been shown to reduce alkene isomerization during certain derivatization procedures.[14]

Mass Spectrometry Analysis
Question 4: In my LC-MS/MS analysis, the abundance of my precursor ion is very low, but I see many fragment ions. How can I minimize this?

Answer: This phenomenon is likely due to "in-source fragmentation" (ISF), where the analyte fragments in the ion source of the mass spectrometer before it can be analyzed.[15][16] This can lead to inaccurate quantification and misidentification of your epoxy fatty acids.[15]

Potential Causes and Troubleshooting Steps:

  • Harsh Ion Source Conditions: High voltages and temperatures in the electrospray ionization (ESI) source can cause labile molecules like epoxy fatty acids to fragment.

    • Recommendation: Optimize the ion source parameters to achieve "softer" ionization. This can be done by systematically reducing the cone/nozzle voltage and the source/capillary temperature.[15][17] The goal is to find a balance that allows for efficient desolvation and ionization while minimizing fragmentation.[15]

    • Optimization Protocol: Infuse a standard solution of your target analyte and acquire spectra at various cone voltage and temperature settings. Plot the intensity of the precursor ion versus the fragment ions to identify the optimal conditions that maximize the precursor ion signal while minimizing fragment ions.[15]

Data Presentation: Artifacts in Sample Preparation

The choice of labware can have a significant impact on the number of contaminating features observed in lipidomic analyses.

Labware MaterialNumber of Contaminant FeaturesNotes
Glassware24Introduces a significantly lower number of contaminants compared to plasticware.[8][9]
Eppendorf Polypropylene MCTs485Can introduce hundreds of contaminant features, some of which may be mistaken for endogenous lipids.[8][9]
Alternative Polypropylene MCTs2,949The level of contamination can vary drastically between different manufacturers of plasticware.[8][9]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Epoxy Fatty Acid Cleanup

This protocol is a general guideline for cleaning up lipid extracts to isolate epoxy fatty acids and can be adapted based on the specific sample matrix and analytes of interest.

  • Sorbent Conditioning:

    • Add 2 mL of hexane (B92381) to a silica (B1680970) SPE cartridge to wet the sorbent.

    • Follow with 2 mL of a 98:2 hexane:diethyl ether solution. Do not allow the sorbent to dry.

  • Sample Loading:

    • Dissolve the lipid extract in a small volume of hexane.

    • Load the sample onto the conditioned SPE cartridge.

  • Washing (Elution of Interferences):

    • Wash the cartridge with 10 mL of hexane to elute non-polar compounds like hydrocarbons and cholesterol esters.

    • Follow with 10 mL of a 98:2 hexane:diethyl ether solution to elute triacylglycerols.

  • Analyte Elution:

    • Elute the epoxy fatty acids with 10 mL of a 90:10 hexane:diethyl ether solution.

    • Collect this fraction for analysis.

  • Drying and Reconstitution:

    • Evaporate the collected fraction to dryness under a gentle stream of nitrogen.

    • Reconstitute the sample in an appropriate solvent for your analytical instrument (e.g., methanol (B129727) for LC-MS).

Protocol 2: Derivatization of Fatty Acids to Fatty Acid Methyl Esters (FAMEs) for GC Analysis

This protocol describes a common method for converting fatty acids to their more volatile methyl esters for gas chromatography analysis.

  • Sample Preparation:

    • Place 1-25 mg of the dried lipid extract into a glass reaction vial.

    • Add 2 mL of 12% w/w BCl₃-methanol.

  • Reaction:

    • Seal the vial and heat at 60°C for 5-10 minutes. The optimal time may vary depending on the specific fatty acids.

  • Extraction of FAMEs:

    • Cool the vial to room temperature.

    • Add 1 mL of water and 1 mL of hexane.

    • Vortex thoroughly to extract the FAMEs into the hexane layer.

  • Sample Cleanup:

    • Allow the layers to separate.

    • Carefully transfer the upper hexane layer to a clean vial.

    • Dry the hexane layer by passing it through a small column of anhydrous sodium sulfate.

  • Analysis:

    • The sample is now ready for injection into the GC-MS.

Visualizations

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_artifacts Potential Artifact Introduction Sample Biological Sample Extraction Lipid Extraction Sample->Extraction Art1 Hydrolysis/ Degradation Sample->Art1 SPE Solid-Phase Extraction (SPE) Extraction->SPE Art2 Contamination (Plasticware) Extraction->Art2 Derivatization Derivatization (e.g., for GC-MS) SPE->Derivatization LCMS LC-MS/MS Analysis Derivatization->LCMS Art3 Derivatization By-products Derivatization->Art3 Data Data Processing LCMS->Data Art4 In-Source Fragmentation LCMS->Art4

Caption: Experimental workflow for epoxy fatty acid analysis highlighting key stages where artifacts can be introduced.

G cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis Epoxide Epoxy Fatty Acid ProtonatedEpoxide Protonated Epoxide Epoxide->ProtonatedEpoxide + H⁺ Intermediate Intermediate Epoxide->Intermediate + OH⁻ (SN2 attack) Diol trans-Diol (Artifact) ProtonatedEpoxide->Diol + H₂O - H⁺ Intermediate->Diol + H₂O - OH⁻

Caption: Chemical pathway of epoxide hydrolysis to a diol artifact under acidic and basic conditions.

G cluster_workflow Derivatization Workflow cluster_artifacts Potential Side Reactions Analyte Epoxy Fatty Acid (R-COOH) Product Derivatized Analyte (e.g., FAME, R-COOCH₃) Analyte->Product Incomplete Incomplete Reaction (Analyte remains) Analyte->Incomplete Insufficient time/temp Reagent Derivatization Reagent (e.g., BCl₃-Methanol) Reagent->Product Byproduct By-product Formation (e.g., from reagent degradation) Reagent->Byproduct Degradation/Impurities Byproduct->Product Reacts with analyte

Caption: Logical relationship of the derivatization process and the formation of potential artifacts.

References

Technical Support Center: cis-11,12-Epoxy-14(Z)-eicosenoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cis-11,12-Epoxy-14(Z)-eicosenoic acid (11,12-EET). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of 11,12-EET, particularly concerning the effects of pH, and to offer solutions to common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for this compound in aqueous solutions?

A1: The main stability concern for this compound in aqueous solutions is the hydrolysis of the epoxide ring. This process is highly dependent on the pH of the solution. The epoxide ring is susceptible to opening under both acidic and alkaline conditions, leading to the formation of the less biologically active vicinal diol, 11,12-dihydroxyeicosatrienoic acid (11,12-DHET).

Q2: How does pH affect the stability of this compound?

A2: Epoxy fatty acids, including 11,12-EET, are generally unstable in acidic conditions. The presence of protons can catalyze the hydrolysis of the epoxide ring. While they are more stable in alkaline solutions, very high pH can also promote degradation. The pKa of most epoxy fatty acids is approximately 4.4.[1] To maintain stability, it is crucial to control the pH of the experimental buffer.

Q3: What is the main degradation product of this compound due to pH instability?

A3: The primary degradation product resulting from the hydrolysis of the epoxide ring of this compound is 11,12-dihydroxyeicosatrienoic acid (11,12-DHET). In biological systems, this conversion is also catalyzed by the soluble epoxide hydrolase (sEH) enzyme.[2][3]

Q4: How can I improve the solubility of this compound in my aqueous buffer?

A4: Poor aqueous solubility is a common issue with epoxy fatty acids. Here are some strategies to improve solubility:

  • pH Adjustment: Increasing the pH of the buffer to a value above the pKa of the carboxylic acid group (around 4.4) will lead to its deprotonation, forming a more water-soluble salt.[1]

  • Use of Co-solvents: Adding a small amount (e.g., 1-5%) of a water-miscible organic solvent like ethanol (B145695) can enhance solubility.[1]

  • Complexation with Cyclodextrins: Forming an inclusion complex with β-cyclodextrin can significantly improve the aqueous solubility of the epoxy fatty acid.[1]

Troubleshooting Guides

Issue 1: Rapid loss of compound activity in my cell culture experiment.

  • Possible Cause: The pH of your cell culture medium may be slightly acidic, leading to the degradation of 11,12-EET. Cell metabolism can also cause local pH changes.

  • Troubleshooting Steps:

    • Monitor Medium pH: Regularly check the pH of your cell culture medium throughout the experiment.

    • Use Freshly Prepared Solutions: Prepare your 11,12-EET stock solution and working solutions immediately before use.

    • Optimize Dosing Schedule: Consider more frequent administration of the compound to compensate for potential degradation.

    • Consider a pH-Stable Analog: If stability remains an issue, investigate the use of more stable synthetic analogs of 11,12-EET.

Issue 2: Inconsistent results in my in vivo studies.

  • Possible Cause: In vivo, 11,12-EET is rapidly metabolized to 11,12-DHET by soluble epoxide hydrolase (sEH).[3] This rapid conversion can lead to variable and lower than expected concentrations of the active compound.

  • Troubleshooting Steps:

    • Co-administration with an sEH Inhibitor: To increase the half-life and bioavailability of 11,12-EET, consider co-administering a selective sEH inhibitor.

    • Pharmacokinetic Studies: Conduct pharmacokinetic studies to determine the half-life of 11,12-EET in your animal model and optimize the dosing regimen accordingly.

    • Formulation Strategies: For oral administration, consider lipid-based formulations or self-emulsifying drug delivery systems (SEDDS) to improve absorption and protect the compound from the acidic environment of the stomach.[1]

Issue 3: My compound is precipitating out of the aqueous buffer.

  • Possible Cause: The concentration of 11,12-EET has exceeded its solubility limit in your buffer.

  • Troubleshooting Steps:

    • pH Adjustment: Gradually increase the pH of your buffer to above 4.4 to increase the solubility of the carboxylate salt.[1]

    • Introduce a Co-solvent: Add a small percentage of ethanol or another suitable organic solvent.[1]

    • Gentle Warming: A slight and careful increase in temperature may help to dissolve the precipitate; however, be cautious as excessive heat can accelerate degradation.[1]

Data Presentation

Table 1: Qualitative pH Stability of this compound

pH RangeConditionExpected StabilityPrimary Degradation Product
< 4AcidicLow (Rapid Degradation)11,12-DHET
4 - 6Weakly AcidicModerate to Low11,12-DHET
6 - 8NeutralModerate11,12-DHET
> 8AlkalineHigh (More Stable)11,12-DHET (slower formation)

Note: This table provides a qualitative summary based on the general behavior of epoxy fatty acids. Actual degradation rates should be determined experimentally for specific buffer compositions and temperatures.

Experimental Protocols

Protocol 1: Determination of this compound Stability at Different pH

Objective: To evaluate the stability of this compound over time in buffers of varying pH.

Materials:

  • This compound

  • Phosphate buffer (for pH 7.4 and 12.0)

  • Citrate buffer (for pH 5.0 and 7.0)

  • Organic solvent for stock solution (e.g., Ethanol)

  • HPLC or UPLC-MS/MS system

  • C18 reversed-phase column

  • Acetonitrile, Water, Formic Acid (for mobile phase)

  • Solid Phase Extraction (SPE) columns (optional, for sample cleanup)

Procedure:

  • Buffer Preparation: Prepare a series of buffers at the desired pH values (e.g., pH 4, 5, 6, 7, 8, 9).

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in an appropriate organic solvent (e.g., ethanol).

  • Incubation:

    • Spike the prepared buffers with the stock solution to a final desired concentration.

    • Incubate the solutions at a constant temperature (e.g., 25°C or 37°C) in the dark.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each buffer solution.

    • Immediately quench any further reaction, for example, by adding a strong organic solvent and freezing at -80°C until analysis.

  • Sample Analysis (UPLC-MS/MS):

    • Thaw the samples and, if necessary, perform a solid-phase extraction to clean up the sample.

    • Analyze the samples using a validated UPLC-MS/MS method to separate and quantify the remaining this compound and its degradation product, 11,12-DHET.

    • An example of a suitable chromatographic separation can be achieved with a C18 column and a gradient elution with a mobile phase consisting of water and acetonitrile, both containing a small amount of formic acid.[4]

  • Data Analysis:

    • Plot the concentration of this compound versus time for each pH.

    • Determine the degradation kinetics (e.g., first-order) and calculate the half-life (t½) at each pH.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_buffer Prepare Buffers (pH 4, 5, 6, 7, 8, 9) spike Spike Buffers with 11,12-EET prep_buffer->spike prep_stock Prepare 11,12-EET Stock Solution prep_stock->spike incubate Incubate at Constant Temperature spike->incubate sample Sample at Time Points (0, 1, 2, 4, 8, 24h) incubate->sample quench Quench Reaction sample->quench analyze UPLC-MS/MS Analysis quench->analyze calculate Calculate Half-life analyze->calculate

Caption: Experimental workflow for determining the pH stability of this compound.

degradation_pathway cluster_conditions Degradation Conditions EET This compound (11,12-EET) DHET 11,12-dihydroxyeicosatrienoic acid (11,12-DHET) EET->DHET Hydrolysis acid Acidic pH (H+) acid->EET sEH Soluble Epoxide Hydrolase (sEH) sEH->EET

Caption: Degradation pathway of this compound to 11,12-DHET.

signaling_pathway EET 11,12-EET Receptor Putative Gs-coupled Receptor EET->Receptor PI3K PI3-K EET->PI3K AC Adenylate Cyclase Receptor->AC Activates cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Angiogenesis Angiogenesis & Vascular Effects PKA->Angiogenesis Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS Phosphorylates NO Nitric Oxide (NO) eNOS->NO NO->Angiogenesis

Caption: Simplified signaling pathways of this compound in endothelial cells.

References

"matrix effects in biological samples for epoxy fatty acid analysis"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the analysis of epoxy fatty acids (EpFAs) in biological samples. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a significant issue in the analysis of epoxy fatty acids?

A: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix. In the analysis of epoxy fatty acids from biological samples like plasma or serum, these effects can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal). This interference compromises the accuracy, precision, and sensitivity of quantitative analysis. The primary culprits behind matrix effects in lipid analysis are phospholipids (B1166683), which are highly abundant in biological membranes.[1][2]

Q2: What are the main sources of matrix effects in biological samples for EpFA analysis?

A: The most significant contributors to matrix effects in the analysis of epoxy fatty acids from biological samples are:

  • Phospholipids: These are the most abundant lipids in plasma and cell membranes and are notorious for causing ion suppression in electrospray ionization (ESI) mass spectrometry.

  • Salts and Proteins: High concentrations of salts and residual proteins after sample preparation can also interfere with the ionization process.

  • Other Endogenous Metabolites: The complex nature of biological matrices means that a multitude of other small molecules can co-elute with the target epoxy fatty acids and affect their ionization.

Q3: How can I detect the presence of matrix effects in my epoxy fatty acid analysis?

A: There are two primary methods to assess matrix effects:

  • Post-Column Infusion: This is a qualitative method where a constant flow of a standard solution of your epoxy fatty acid is introduced into the mass spectrometer after the analytical column. A blank, extracted biological sample is then injected. Any dip or rise in the constant signal indicates regions of ion suppression or enhancement, respectively.[3][4]

  • Post-Extraction Spike: This is a quantitative method. You compare the signal response of an epoxy fatty acid standard spiked into the solvent with the response of the same standard spiked into a blank matrix extract that has undergone the full sample preparation procedure. The percentage difference between these two signals indicates the degree of matrix effect.[3]

Q4: Is it possible to completely eliminate matrix effects?

A: While completely eliminating matrix effects is challenging, they can be significantly minimized and compensated for. The most effective strategies involve a combination of rigorous sample preparation, optimized chromatography, and the use of appropriate internal standards.[3]

Q5: What is the role of a stable isotope-labeled internal standard (SIL-IS) in mitigating matrix effects?

A: A stable isotope-labeled internal standard is considered the gold standard for compensating for matrix effects.[5] A SIL-IS is a version of the analyte of interest where some atoms have been replaced with their heavy isotopes (e.g., ¹³C or ²H). Since it is chemically identical to the analyte, it co-elutes and experiences the same degree of ion suppression or enhancement. By calculating the ratio of the analyte signal to the SIL-IS signal, the variability caused by matrix effects can be normalized, leading to more accurate and precise quantification.[6]

Troubleshooting Guides

Issue 1: Low or No Recovery of Epoxy Fatty Acids

Possible Cause Troubleshooting Steps
Inefficient Extraction 1. Re-evaluate your extraction method. For epoxy fatty acids, solid-phase extraction (SPE) is often more effective at removing interferences than protein precipitation (PPT) or liquid-liquid extraction (LLE).[7][8] 2. Optimize SPE parameters. Ensure the correct sorbent type (e.g., polymeric reversed-phase) is used. Optimize the pH of the sample load and the composition of the wash and elution solvents.[9] 3. For LLE, check solvent polarity and pH. Ensure the pH of the aqueous phase is adjusted to keep the epoxy fatty acids in their non-ionized form for efficient extraction into the organic phase.
Analyte Degradation 1. Epoxy Ring Instability. Epoxides can be sensitive to acidic conditions. If using an acidic mobile phase or sample acidification, assess the stability of your target epoxy fatty acids.[10] 2. Minimize sample processing time and keep samples cold.
Suboptimal LC-MS/MS Conditions 1. Review ionization parameters. Optimize source temperature, gas flows, and voltages for your specific epoxy fatty acids. 2. Check fragmentation parameters. Ensure you are using the optimal collision energy for your MRM transitions.

Issue 2: High Variability in Quantitative Results

Possible Cause Troubleshooting Steps
Uncompensated Matrix Effects 1. Implement a stable isotope-labeled internal standard (SIL-IS). This is the most effective way to correct for variability introduced by matrix effects.[5][11] 2. Improve sample cleanup. Use a more rigorous extraction method like SPE to remove a higher degree of matrix components.[7] Mixed-mode SPE can be particularly effective.[7] 3. Optimize chromatography. Adjust the gradient to better separate the epoxy fatty acids from the regions of significant ion suppression.
Sample Preparation Inconsistency 1. Ensure precise and reproducible pipetting. 2. Standardize all steps of the extraction procedure. This includes vortexing times, centrifugation speeds and times, and evaporation conditions.
Instrumental Drift 1. Run quality control (QC) samples throughout the analytical batch. This will help monitor and correct for any changes in instrument performance over time.

Data on Method Performance

The following tables summarize typical performance data for the analysis of epoxy fatty acids and related compounds from biological matrices.

Table 1: Comparison of Recovery Rates for Different Extraction Methods

Analyte ClassExtraction MethodMatrixAverage Recovery (%)Reference
Epoxy Fatty Acids (EETs)Solid-Phase Extraction (Polymeric)Human Serum>87%[9]
EicosanoidsSolid-Phase ExtractionHuman Serum>64.5%[8]
Various DrugsLiquid-Liquid ExtractionPlasmaVariable, can be lower for polar analytes[7]
Various DrugsProtein PrecipitationPlasma80-120%[12]

Table 2: Comparison of Matrix Effects for Different Sample Preparation Techniques

Sample Preparation MethodMatrixDegree of Matrix EffectKey ConsiderationReference
Protein Precipitation (PPT)PlasmaSignificantHigh levels of residual phospholipids often lead to substantial ion suppression.[1][7]
Liquid-Liquid Extraction (LLE)PlasmaGenerally lower than PPTCleaner extracts, but recovery of more polar analytes can be challenging.[7][12]
Solid-Phase Extraction (SPE)PlasmaMinimalConsidered the most effective method for removing matrix components and minimizing ion suppression.[7][12]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of Epoxy Fatty Acids from Plasma/Serum

This protocol is a general guideline and should be optimized for specific analytes and matrices.

  • Sample Pre-treatment:

    • To 500 µL of plasma or serum, add 1.5 mL of cold acetonitrile (B52724) containing 1% formic acid to precipitate proteins.

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube.[9]

  • SPE Cartridge Conditioning:

    • Condition a polymeric SPE cartridge (e.g., Oasis HLB) with 3 mL of methanol (B129727).

    • Equilibrate the cartridge with 3 mL of water. Do not allow the sorbent to dry.[9]

  • Sample Loading:

    • Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.

  • Washing:

    • Wash the cartridge with 3 mL of water to remove polar interferences.

    • Wash the cartridge with 3 mL of 25% methanol in water to remove less polar interferences.[9]

    • Dry the cartridge under vacuum for 5-10 minutes.[9]

  • Elution:

    • Elute the epoxy fatty acids with two aliquots of 2 mL of methanol into a clean collection tube.[9]

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of methanol/water 50:50) for LC-MS/MS analysis.

Protocol 2: Quantification of Matrix Effects using the Post-Extraction Spike Method

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the epoxy fatty acid standard into the final reconstitution solvent at a known concentration.

    • Set B (Blank Matrix Extract): Process a blank plasma/serum sample through the entire extraction protocol (Protocol 1).

    • Set C (Post-Spiked Matrix): Take the extracted blank matrix from Set B and spike it with the epoxy fatty acid standard to the same final concentration as Set A.

  • Analysis:

    • Analyze all three sets of samples by LC-MS/MS.

  • Calculation:

    • Matrix Effect (%) = (Peak Area in Set C / Peak Area in Set A) * 100

    • A value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.

Visualizations

cluster_pathway Epoxyeicosatrienoic Acid (EET) Signaling Pathway Arachidonic_Acid Arachidonic_Acid CYP_Epoxygenase CYP_Epoxygenase Arachidonic_Acid->CYP_Epoxygenase Metabolism EETs EETs CYP_Epoxygenase->EETs sEH sEH EETs->sEH Hydrolysis GPCR GPCR EETs->GPCR Activation DHETs DHETs sEH->DHETs Signaling_Cascade Signaling_Cascade GPCR->Signaling_Cascade Biological_Effects Vasodilation, Anti-inflammation, Angiogenesis Signaling_Cascade->Biological_Effects Leads to

Caption: Simplified signaling pathway of epoxyeicosatrienoic acids (EETs).

cluster_workflow General Experimental Workflow for Epoxy Fatty Acid Analysis Sample_Collection Biological Sample (Plasma, Serum) Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Sample_Collection->Protein_Precipitation Extraction Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Protein_Precipitation->Extraction LC_MS_Analysis LC-MS/MS Analysis Extraction->LC_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_Analysis->Data_Processing

Caption: A typical experimental workflow for epoxy fatty acid analysis.

cluster_troubleshooting Troubleshooting Logic for Low Analyte Recovery Start Low Recovery Observed Check_Extraction Extraction Method Appropriate? Start->Check_Extraction Optimize_Extraction Optimize SPE/LLE Parameters Check_Extraction->Optimize_Extraction No Check_Degradation Analyte Degradation? Check_Extraction->Check_Degradation Yes Optimize_Extraction->Check_Degradation Modify_Conditions Adjust pH, Temperature Check_Degradation->Modify_Conditions Yes Check_LCMS LC-MS/MS Optimized? Check_Degradation->Check_LCMS No Modify_Conditions->Check_LCMS Optimize_LCMS Optimize Source and MRM Parameters Check_LCMS->Optimize_LCMS No Resolved Issue Resolved Check_LCMS->Resolved Yes Optimize_LCMS->Resolved

Caption: A troubleshooting flowchart for addressing low recovery of epoxy fatty acids.

References

Validation & Comparative

A Comparative Analysis of Biological Activities: cis-11,12-Epoxy-14(Z)-eicosenoic acid versus 11,12-EET

Author: BenchChem Technical Support Team. Date: December 2025

A direct comparative analysis of the biological activities of cis-11,12-Epoxy-14(Z)-eicosenoic acid and 11,12-epoxyeicosatrienoic acid (11,12-EET) is not feasible at this time due to a significant lack of available scientific literature on the biological effects of this compound. Extensive searches of scientific databases and commercial supplier information reveal that while this compound is a commercially available chemical compound, there is no published research detailing its biological activity, mechanisms of action, or experimental data related to its effects on physiological systems.

In contrast, 11,12-EET, a well-studied regioisomer of epoxyeicosatrienoic acids, has been the subject of numerous investigations, revealing its significant roles in various physiological and pathophysiological processes. This guide will, therefore, provide a comprehensive overview of the established biological activities of 11,12-EET, which may serve as a valuable reference for researchers interested in the potential activities of related epoxy fatty acids.

11,12-EET: A Multifunctional Signaling Molecule

11,12-EET is an epoxy fatty acid derived from the metabolism of arachidonic acid by cytochrome P450 (CYP) epoxygenases. It is recognized as a critical signaling molecule with potent effects on the cardiovascular and inflammatory systems.

Anti-Inflammatory Properties

11,12-EET exhibits robust anti-inflammatory effects through multiple mechanisms. It has been shown to inhibit the expression of vascular cell adhesion molecule-1 (VCAM-1), E-selectin, and intercellular adhesion molecule-1 (ICAM-1) in endothelial cells stimulated by inflammatory cytokines like TNF-α.[1][2][3] This reduction in adhesion molecule expression limits the recruitment of leukocytes to sites of inflammation. The anti-inflammatory action of 11,12-EET is, in part, mediated by the inhibition of the NF-κB signaling pathway, a key regulator of inflammatory gene expression.[1][3] Furthermore, 11,12-EET can suppress the production of pro-inflammatory cytokines and inhibit the activation of the NLRP3 inflammasome.[3][4]

Vascular Effects: Vasodilation and Angiogenesis

One of the most well-characterized biological activities of 11,12-EET is its potent vasodilatory effect.[5][6] It acts as an endothelium-derived hyperpolarizing factor (EDHF), causing relaxation of vascular smooth muscle cells and a subsequent increase in blood vessel diameter. This vasodilation is primarily mediated through the activation of large-conductance calcium-activated potassium (BKCa) channels. The signaling pathways involved in this process include the activation of the PI3K/Akt/eNOS pathway, leading to the production of nitric oxide (NO), and the activation of protein kinase A (PKA).[7][8]

Beyond its role in vasodilation, 11,12-EET also promotes angiogenesis, the formation of new blood vessels.[7] It stimulates the migration and tube formation of endothelial cells, processes crucial for neovascularization.[8] This angiogenic activity is linked to the upregulation of vascular endothelial growth factor (VEGF) expression.[9]

Quantitative Data on 11,12-EET Activity

The following table summarizes key quantitative data from studies on the biological activity of 11,12-EET.

Biological ActivityAssayTest SystemResultReference
Anti-Inflammatory Inhibition of TNF-α-induced VCAM-1 expressionHuman Endothelial CellsIC50: 20 nM[2]
Angiogenesis Induction of neovascularizationHuman Endothelial Progenitor CellsSignificant induction at 3, 30, and 50 nM[7]
Vasodilation Dilation of coronary microvesselsPorcine Coronary ArteriolesEC50: 30 ± 8 pM and 6 ± 3 pM (for SR and RS enantiomers)

Signaling Pathways and Experimental Workflows

The biological effects of 11,12-EET are mediated by complex signaling networks. Below are diagrams illustrating a key signaling pathway and a general experimental workflow for studying its effects.

G EET 11,12-EET Receptor Putative Gs-coupled Receptor EET->Receptor AC Adenylate Cyclase Receptor->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates BKCa BKCa Channel (Activation) PKA->BKCa Phosphorylates & Activates Vasodilation Vasodilation BKCa->Vasodilation

Caption: Signaling pathway of 11,12-EET-induced vasodilation via PKA activation.

G cluster_assays Biological Assays start Start: Isolate Endothelial Cells treatment Treat cells with 11,12-EET or Vehicle Control start->treatment incubation Incubate for a defined period treatment->incubation western Western Blot (e.g., for p-Akt, eNOS) incubation->western migration Migration Assay (e.g., Boyden chamber) incubation->migration tube Tube Formation Assay (on Matrigel) incubation->tube analysis Data Analysis and Quantification western->analysis migration->analysis tube->analysis conclusion Conclusion on Biological Effect analysis->conclusion

Caption: General experimental workflow for studying the effects of 11,12-EET.

Experimental Protocols

Detailed experimental protocols for the assays mentioned are crucial for reproducibility. Below are outlines for key experiments.

Inhibition of VCAM-1 Expression Assay
  • Cell Culture: Human umbilical vein endothelial cells (HUVECs) are cultured to confluence in appropriate media.

  • Pre-treatment: Cells are pre-incubated with varying concentrations of 11,12-EET for a specified time (e.g., 30 minutes).

  • Stimulation: Cells are then stimulated with TNF-α (e.g., 10 ng/mL) for a period to induce VCAM-1 expression (e.g., 6 hours).

  • Analysis: VCAM-1 expression is quantified using methods such as cell surface ELISA, flow cytometry, or Western blotting.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Vasodilation Assay (Pressure Myography)
  • Vessel Isolation: Small arteries (e.g., coronary or mesenteric) are dissected from animal models.

  • Cannulation: The artery is cannulated at both ends in a pressure myograph chamber and pressurized to a physiological level.

  • Pre-constriction: The vessel is pre-constricted with a vasoconstrictor (e.g., phenylephrine (B352888) or U46619) to achieve a stable tone.

  • Treatment: Cumulative concentrations of 11,12-EET are added to the bath solution.

  • Measurement: Changes in vessel diameter are continuously recorded.

  • Data Analysis: Vasodilation is expressed as a percentage of the pre-constriction, and the half-maximal effective concentration (EC50) is determined.

Endothelial Cell Tube Formation Assay
  • Matrigel Coating: Culture plates are coated with Matrigel and allowed to solidify.

  • Cell Seeding: Endothelial cells are seeded onto the Matrigel-coated plates in the presence of varying concentrations of 11,12-EET or a vehicle control.

  • Incubation: Cells are incubated for a period sufficient for tube formation (e.g., 6-18 hours).

  • Imaging: The formation of capillary-like structures (tubes) is observed and captured using a microscope.

  • Quantification: The extent of tube formation is quantified by measuring parameters such as total tube length, number of junctions, and number of branches using image analysis software.

Conclusion

While a direct comparison with this compound is not possible due to the absence of research data, 11,12-EET stands out as a pleiotropic signaling lipid with significant therapeutic potential, particularly in the context of cardiovascular and inflammatory diseases. Its well-documented anti-inflammatory, vasodilatory, and pro-angiogenic properties make it and its metabolic pathways attractive targets for drug development. Future research into the biological activities of related but uncharacterized epoxy fatty acids, such as this compound, is warranted to explore their potential physiological roles and therapeutic applications.

References

A Comparative Guide to the Anti-Inflammatory Effects of 11,12-Epoxyeicosatrienoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-inflammatory properties of 11,12-epoxyeicosatrienoic acid (11,12-EET), an epoxygenated fatty acid derived from arachidonic acid. While the initial topic of interest was "cis-11,12-Epoxy-14(Z)-eicosenoic acid," a thorough review of the scientific literature indicates a lack of substantial research on the anti-inflammatory effects of this specific molecule. In contrast, 11,12-EET is a well-studied lipid mediator with potent anti-inflammatory activities. This guide will focus on 11,12-EET, comparing its efficacy with its regioisomers and providing context with other relevant anti-inflammatory agents.

Introduction to Epoxygenated Fatty Acids

Epoxygenated fatty acids (EpFAs) are signaling lipids produced from polyunsaturated fatty acids by cytochrome P450 (CYP) epoxygenases.[1][2] They are involved in a wide range of physiological processes, including the regulation of vascular tone, angiogenesis, and inflammation.[2][3] The two primary families of EpFAs are the epoxyeicosatrienoic acids (EETs) derived from the omega-6 fatty acid arachidonic acid (ARA), and the epoxyeicosatetraenoic acids (EEQs) derived from the omega-3 fatty acid eicosapentaenoic acid (EPA).

The four regioisomers of EETs are 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET.[2] These molecules are rapidly metabolized and inactivated by soluble epoxide hydrolase (sEH) to their corresponding dihydroxyeicosatrienoic acids (DHETs).[2] Much of the research into the therapeutic potential of EETs has focused on inhibiting sEH to prolong their biological activity.

Comparative Anti-Inflammatory Efficacy of 11,12-EET

Numerous studies have demonstrated that 11,12-EET is a potent inhibitor of inflammatory responses, particularly in the vascular endothelium. A key mechanism of its action is the suppression of the NF-κB signaling pathway, a central regulator of inflammation.[4]

Comparison with EET Regioisomers

Experimental data consistently shows that 11,12-EET is the most potent of the four EET regioisomers in suppressing inflammation. Its superiority has been demonstrated in assays measuring the expression of vascular cell adhesion molecule-1 (VCAM-1), a key protein involved in the recruitment of inflammatory cells to the endothelium.

CompoundInhibition of TNF-α-induced VCAM-1 ExpressionIC50 for VCAM-1 Inhibition
11,12-EET Maximal inhibition of 72% [4]20 nM [4]
8,9-EETLess potent than 11,12-EET[4]Not reported
5,6-EETLess potent than 11,12-EET[4]Not reported
14,15-EETInactive[4]Not applicable
11,12-DHETLess potent than 11,12-EET[4]Not reported
Comparison with Other Anti-Inflammatory Agents

While direct quantitative comparisons are limited in the literature, the potent anti-inflammatory effects of 11,12-EET can be contextualized by considering other classes of anti-inflammatory compounds.

  • Epoxyeicosatetraenoic Acids (EEQs): Derived from the omega-3 fatty acid EPA, EEQs are also known to possess anti-inflammatory properties. Some studies suggest that EEQs may have similar or even more potent anti-inflammatory effects than EETs, though more direct comparative studies are needed.

  • Dexamethasone (B1670325): This potent corticosteroid is known to suppress the expression of adhesion molecules, including ICAM-1 and E-selectin, but its effect on VCAM-1 expression is less pronounced.[5] In contrast, 11,12-EET is a potent inhibitor of VCAM-1 expression.[4]

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The primary anti-inflammatory mechanism of 11,12-EET involves the inhibition of the canonical NF-κB signaling pathway. This pathway is a critical driver of the expression of pro-inflammatory genes, including those for adhesion molecules like VCAM-1.

NF_kB_Inhibition_by_11_12_EET cluster_nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkBa_p65_p50 IκBα-p65/p50 (Inactive) IKK->IkBa_p65_p50 Phosphorylates p_IkBa_p65_p50 p-IκBα-p65/p50 IkBa_p65_p50->p_IkBa_p65_p50 Proteasome Proteasome p_IkBa_p65_p50->Proteasome Ubiquitination & Degradation p65_p50 p65/p50 (Active) Proteasome->p65_p50 Releases Nucleus Nucleus p65_p50->Nucleus Translocates to VCAM1 VCAM-1 Gene Expression p65_p50->VCAM1 Induces DNA DNA EET_11_12 11,12-EET EET_11_12->IKK Inhibits

Figure 1. Inhibition of the NF-κB signaling pathway by 11,12-EET.

As depicted in Figure 1, inflammatory stimuli such as Tumor Necrosis Factor-alpha (TNF-α) activate the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This releases the NF-κB p65/p50 dimer, allowing it to translocate to the nucleus and induce the expression of pro-inflammatory genes like VCAM-1. 11,12-EET exerts its anti-inflammatory effect by directly inhibiting the activity of the IKK complex, thereby preventing the degradation of IκBα and keeping NF-κB in its inactive state in the cytoplasm.

Experimental Protocols

The following are detailed methodologies for key experiments used to validate the anti-inflammatory effects of 11,12-EET.

TNF-α-Induced VCAM-1 Expression Assay in Human Umbilical Vein Endothelial Cells (HUVECs)

This cell-based ELISA is used to quantify the expression of VCAM-1 on the surface of endothelial cells following inflammatory stimulation.

VCAM1_Assay_Workflow start Seed HUVECs in 96-well plates pretreat Pre-treat with 11,12-EET or other compounds start->pretreat stimulate Stimulate with TNF-α (e.g., 10 ng/mL) pretreat->stimulate fix Fix cells with paraformaldehyde stimulate->fix block Block with BSA fix->block primary_ab Incubate with primary anti-VCAM-1 antibody block->primary_ab wash1 Wash primary_ab->wash1 secondary_ab Incubate with HRP-conjugated secondary antibody wash1->secondary_ab wash2 Wash secondary_ab->wash2 substrate Add TMB substrate wash2->substrate stop Add stop solution substrate->stop read Read absorbance at 450 nm stop->read

References

A Comparative Analysis of cis-11,12-Epoxy-14(Z)-eicosenoic acid and its Diol Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers on the functional distinctions between the epoxy fatty acid 11,12-EEZE and its hydrolyzed counterpart, 11,12-DHEZE, supported by experimental data and protocols.

Introduction

In the landscape of lipid signaling molecules, epoxyeicosatrienoic acids (EETs) have emerged as critical mediators in a variety of physiological processes, including cardiovascular regulation and inflammation.[1][2] These molecules are products of arachidonic acid metabolism by cytochrome P450 (CYP) epoxygenases.[3] The specific regioisomer, cis-11,12-Epoxy-14(Z)-eicosenoic acid, a form of 11,12-epoxyeicosatrienoic acid (11,12-EET), is a potent signaling lipid. However, its biological activity is tightly regulated by its metabolic conversion to the corresponding diol, 11,12-dihydroxy-14(Z)-eicosenoic acid (11,12-DHEZE), a reaction catalyzed by the enzyme soluble epoxide hydrolase (sEH).[3][4] While it is a common paradigm that the conversion of EETs to their diol counterparts (dihydroxyeicosatrienoic acids or DHETs) represents a bio-inactivation step, emerging evidence suggests a more nuanced relationship, particularly for the 11,12-isomers.[1][5] This guide provides a comprehensive comparison of 11,12-EEZE and its diol metabolite, 11,12-DHEZE, presenting quantitative data, detailed experimental methodologies, and visual diagrams of key pathways to inform future research and drug development.

Metabolic Conversion

The primary metabolic pathway governing the relationship between 11,12-EEZE and 11,12-DHEZE is the enzymatic hydrolysis of the epoxide group by soluble epoxide hydrolase (sEH).[3] This conversion is a critical determinant of the local concentration and, consequently, the biological activity of 11,12-EEZE.[3]

AA Arachidonic Acid EEZE This compound (11,12-EEZE) AA->EEZE CYP450 Epoxygenase DHEZE 11,12-dihydroxy-14(Z)-eicosenoic acid (11,12-DHEZE) EEZE->DHEZE Soluble Epoxide Hydrolase (sEH)

Caption: Metabolic pathway of 11,12-EEZE formation and its conversion to 11,12-DHEZE.

Comparative Biological Activity: A Surprising Equipotency in Vasodilation

Contrary to the general assumption that diol metabolites are inactive, studies on vascular tone reveal that 11,12-DHEZE retains significant biological activity, in some cases comparable to its parent epoxide.

Parameter11,12-EEZE11,12-DHEZETissue/ModelReference
Vasodilation
Relaxation at 10⁻⁵ mol/L67 ± 6%73 ± 2%Human Coronary Arterioles[1]
Relative Relaxation Magnitude~100%~70%Porcine Coronary Artery Rings[5][6]
Ion Channel Activity
KCa Channel ActivationPotent ActivatorNot ReportedCoronary Smooth Muscle[7]
KATP Channel ActivationPotent Activator (EC₅₀ = 87 nM)Not ReportedMesenteric Arterial Smooth Muscle[8]
Neovasculogenesis
Induction of Tube FormationSignificant InductionNot ReportedHuman Endothelial Progenitor Cells[9][10][11][12]
Neuronal Excitability
Reduction of EPSCs~20% reduction at 2 µMNot ReportedMouse Hippocampal CA1 Pyramidal Cells[13][14]
Reduction of fEPSPs~50% reduction at 2 µMNot ReportedMouse Hippocampal CA1 Pyramidal Cells[13][14]

Data are presented as reported in the cited literature. Direct comparisons should be made with caution due to potential variations in experimental conditions.

Key Signaling Pathways of 11,12-EEZE

11,12-EEZE exerts its effects through multiple signaling pathways, often involving G-protein coupled receptors and downstream kinase cascades.

cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_response Cellular Response GPCR G-Protein Coupled Receptor (Gs) PKA PKA GPCR->PKA K_channel K+ Channels (KCa, KATP) Vaso Vasodilation/ Hyperpolarization K_channel->Vaso PI3K PI3K Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS Neo Neovasculogenesis eNOS->Neo ERK ERK1/2 ERK->Neo PKA->K_channel EEZE 11,12-EEZE EEZE->GPCR EEZE->PI3K EEZE->ERK

Caption: Signaling pathways activated by 11,12-EEZE leading to cellular responses.

Experimental Methodologies

Measurement of Soluble Epoxide Hydrolase (sEH) Activity

Accurate determination of sEH activity is crucial for understanding the metabolic profile of 11,12-EEZE. Fluorometric assays offer a sensitive and high-throughput method.

Principle: The assay is based on the hydrolysis of a non-fluorescent epoxide substrate by sEH to yield a highly fluorescent product.[15][16]

Protocol Outline:

  • Reagent Preparation:

    • Prepare sEH Assay Buffer.

    • Reconstitute lyophilized sEH enzyme in Assay Buffer and keep on ice.

    • Prepare a stock solution of the non-fluorescent substrate (e.g., Epoxy Fluor 7) in an appropriate solvent like DMSO.

    • Prepare a standard curve using the fluorescent product (e.g., 6-methoxy-2-Naphthaldehyde).

  • Assay Procedure (96-well plate format):

    • Add sEH Assay Buffer to control and sample wells.

    • Add the test compound (potential sEH inhibitor) or its solvent control to the respective wells.

    • Add the sEH enzyme solution to all wells except the background control.

    • Pre-incubate the plate at the desired temperature (e.g., 25°C).

    • Initiate the reaction by adding the sEH substrate to all wells.

  • Measurement:

    • Immediately measure the fluorescence intensity in a kinetic mode (e.g., every 30 seconds for 15-30 minutes) using an excitation wavelength of ~330-362 nm and an emission wavelength of ~460-465 nm.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the kinetic curve).

    • Subtract the background fluorescence rate.

    • Determine the percent inhibition for test compounds relative to the solvent control.

prep Prepare Reagents (Buffer, Enzyme, Substrate) plate Plate Setup (Controls, Test Compounds) prep->plate add_enzyme Add sEH Enzyme plate->add_enzyme pre_incubate Pre-incubate Plate add_enzyme->pre_incubate add_substrate Add Substrate (Initiate Reaction) pre_incubate->add_substrate measure Kinetic Fluorescence Measurement add_substrate->measure analyze Calculate Reaction Rates & Percent Inhibition measure->analyze

Caption: Experimental workflow for a fluorometric soluble epoxide hydrolase (sEH) assay.

Assessment of Vasodilation in Coronary Arterioles

This ex vivo method allows for the direct comparison of the vasoactive properties of 11,12-EEZE and 11,12-DHEZE.

Principle: Isolated small arteries are cannulated, pressurized, and pre-constricted. The dilatory response to the cumulative addition of the test compounds is then measured as a change in vessel diameter.[1]

Protocol Outline:

  • Vessel Isolation:

    • Human coronary arterioles are dissected from tissue samples and placed in a cooled physiological salt solution (PSS).

  • Cannulation and Pressurization:

    • A segment of the arteriole is transferred to a vessel chamber and mounted on two glass micropipettes.

    • The vessel is pressurized to a physiological level (e.g., 60 mmHg) and continuously superfused with warmed, gassed PSS.

  • Viability Check and Pre-constriction:

    • The viability of the vessel is confirmed by its constriction in response to a high-potassium solution.

    • The vessel is then pre-constricted to approximately 30-60% of its baseline diameter using a thromboxane (B8750289) mimetic like U-46619.

  • Compound Administration:

    • Cumulative concentration-response curves are generated by adding increasing concentrations of 11,12-EEZE or 11,12-DHEZE to the superfusate.

  • Data Acquisition and Analysis:

    • Vessel diameter is continuously monitored and recorded using a video dimension analyzer.

    • The dilatory response is calculated as the percentage reversal of the pre-constriction.

Electrophysiological Recording of Ion Channel Activity

Patch-clamp electrophysiology is employed to study the direct effects of these lipids on ion channel activity in isolated cells.

Principle: The whole-cell or cell-attached patch-clamp technique allows for the measurement of ion currents across the cell membrane of a single vascular smooth muscle cell in response to the application of a test compound.[7]

Protocol Outline:

  • Cell Isolation:

    • Vascular smooth muscle cells are enzymatically dissociated from arterial tissue.

  • Patch-Clamp Recording:

    • A glass micropipette with a small tip opening is used to form a high-resistance seal with the cell membrane.

    • The membrane patch under the pipette tip is ruptured to achieve the whole-cell configuration, allowing control of the intracellular solution and measurement of total membrane currents.

  • Compound Application:

    • A baseline recording of channel activity is obtained.

    • 11,12-EEZE is applied to the cell via the bath solution.

  • Data Acquisition and Analysis:

    • Changes in ion channel activity (e.g., open probability, current amplitude) are recorded and analyzed to determine the effect of the compound.

Conclusion

The comparison between this compound and its diol metabolite, 11,12-dihydroxy-14(Z)-eicosenoic acid, reveals a complex relationship that challenges the simple model of metabolic inactivation. While 11,12-EEZE is a potent signaling molecule with established roles in neovasculogenesis and neuronal excitability, its diol, 11,12-DHEZE, retains significant, and in the case of human coronary arteriole dilation, equipotent, biological activity.[1] This finding has profound implications for the development of therapeutics targeting the sEH enzyme. While sEH inhibition is generally considered a strategy to augment the beneficial effects of EETs, the retained activity of 11,12-DHEZE suggests that the physiological outcome of sEH inhibition may be more complex than a simple increase in epoxide levels. Researchers and drug developers must consider the distinct and sometimes overlapping activities of both the parent epoxide and its diol metabolite to fully understand their physiological roles and to effectively design novel therapeutic strategies.

References

Comparative Analysis of cis-11,12-Epoxy-14(Z)-eicosenoic acid Cross-Reactivity with EET Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of cis-11,12-epoxy-14(Z)-eicosenoic acid and related epoxyeicosatrienoic acids (EETs) with various EET antagonists. Due to a lack of direct experimental data for this compound in the current literature, this guide presents data for the closely related and well-studied 11,12-EET to offer a predictive comparison. The information herein is intended to guide research and development efforts in targeting the EET signaling pathway.

Introduction to EET Signaling

Epoxyeicosatrienoic acids (EETs) are signaling lipids produced from arachidonic acid by cytochrome P450 (CYP) epoxygenases.[1][2] There are four main regioisomers: 5,6-, 8,9-, 11,12-, and 14,15-EET.[1] These molecules act as autocrine and paracrine mediators in various physiological processes, including the regulation of vascular tone and inflammation.[2] EETs exert their effects through various mechanisms, including the activation of G-protein coupled receptors (GPCRs), which can lead to the modulation of ion channels and other downstream signaling cascades.[3] The signaling pathways influenced by EETs include the EGFR and PI3K/Akt pathways, which are implicated in cell motility.[4] The biological activity of EETs is terminated by their conversion to less active dihydroxyeicosatrienoic acids (DHETs) by soluble epoxide hydrolase (sEH).[5]

Comparative Cross-Reactivity Data

CompoundTarget/AssayReported Kᵢ (nM)Potency vs. ¹⁴,¹⁵-EE5ZE BindingReference
11,12-EETCompetition for 20-¹²⁵I-14,15-EE5ZE bindingNot specifiedEqual to 14,15-EET[6]
14,15-EETCompetition for 20-¹²⁵I-14,15-EE5ZE bindingNot specifiedEqual to 11,12-EET[6]
8,9-EETCompetition for 20-¹²⁵I-14,15-EE5ZE bindingNot specifiedLower than 11,12- and 14,15-EET[6]
14,15-EE5ZECompetition for 20-¹²⁵I-14,15-EE5ZE bindingNot specifiedLower than 11,12- and 14,15-EET[6]
MiconazoleCompetition for 20-¹²⁵I-14,15-EE5ZE binding315Competes for binding[6]
MS-PPOHCompetition for 20-¹²⁵I-14,15-EE5ZE binding1558Competes for binding[6]
11,12-EETInhibition of radiolabeled TAK-875 binding to GPR402700Inhibits binding[1]
14,15-EETInhibition of radiolabeled TAK-875 binding to GPR406400Inhibits binding[1]

Note: The table indicates the relative potency in competition binding assays. Lower Kᵢ values indicate higher binding affinity.

Experimental Protocols

To quantitatively assess the cross-reactivity of this compound with a panel of EET antagonists, the following experimental protocols, based on established methodologies, are recommended.

Radioligand Binding Assay

This assay determines the ability of a test compound (e.g., this compound) to compete with a radiolabeled EET antagonist for binding to its receptor.

Materials:

  • Cell membranes expressing the putative EET receptor (e.g., from U937 cells).[6]

  • Radiolabeled EET antagonist (e.g., 20-¹²⁵I-14,15-EE5ZE).[6]

  • Unlabeled EET antagonists for competition (e.g., 14,15-EEZE, 14,15-EEZE-mSI, etc.).[4]

  • This compound.

  • Binding buffer (e.g., Tris-HCl buffer with appropriate additives).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare cell membranes from a suitable cell line known to express EET binding sites.

  • In a reaction tube, combine the cell membranes, a fixed concentration of the radiolabeled EET antagonist, and varying concentrations of the unlabeled competitor (either a known antagonist or this compound).

  • Incubate the mixture to allow binding to reach equilibrium.

  • Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of an unlabeled EET.

  • Calculate the specific binding at each concentration of the competitor.

  • Plot the specific binding as a function of the competitor concentration and determine the IC₅₀ value (the concentration of competitor that inhibits 50% of the specific binding).

  • Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation.

Functional Assay: Vasorelaxation in Bovine Coronary Arteries

This assay assesses the ability of this compound to act as an antagonist by measuring its effect on EET-induced vasorelaxation.

Materials:

  • Bovine hearts obtained from a local abattoir.

  • Krebs-bicarbonate buffer.

  • U-46619 (a thromboxane (B8750289) A₂ mimetic to pre-constrict arteries).

  • EET regioisomers (e.g., 11,12-EET).

  • EET antagonists.

  • This compound.

  • Organ bath system with force transducers.

Procedure:

  • Isolate bovine coronary arteries and cut them into rings.

  • Mount the arterial rings in an organ bath system filled with Krebs-bicarbonate buffer, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

  • Allow the rings to equilibrate under a resting tension.

  • Pre-constrict the arterial rings with U-46619 to achieve a stable contraction.

  • Once a stable plateau is reached, cumulatively add an EET (e.g., 11,12-EET) to generate a concentration-response curve for relaxation.

  • In a separate set of experiments, pre-incubate the pre-constricted rings with varying concentrations of an EET antagonist or this compound for a defined period before generating the EET concentration-response curve.

  • Record the changes in isometric tension and express the relaxation as a percentage of the pre-contraction.

  • Compare the concentration-response curves of the EET in the absence and presence of the antagonist/test compound to determine the nature and potency of the antagonism.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general EET signaling pathway and a typical experimental workflow for assessing antagonist cross-reactivity.

EET_Signaling_Pathway AA Arachidonic Acid CYP450 CYP450 Epoxygenase AA->CYP450 EETs EETs (e.g., 11,12-EET) CYP450->EETs sEH soluble Epoxide Hydrolase (sEH) EETs->sEH GPCR Putative GPCR EETs->GPCR activates EGFR_PI3K EGFR/PI3K/Akt Pathway EETs->EGFR_PI3K activates DHETs DHETs (inactive) sEH->DHETs G_alpha_s Gαs GPCR->G_alpha_s AC Adenylyl Cyclase G_alpha_s->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA K_channel K+ Channels PKA->K_channel activates Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Vasorelaxation Vasorelaxation Hyperpolarization->Vasorelaxation Cell_Motility Cell Motility EGFR_PI3K->Cell_Motility Antagonist EET Antagonist Antagonist->GPCR blocks Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_reagents Prepare Reagents (EETs, Antagonists, Buffers) pre_incubation Pre-incubation with Antagonist or Test Compound prep_reagents->pre_incubation prep_tissue Isolate Tissue / Prepare Membranes prep_tissue->pre_incubation stimulation Stimulation with EET pre_incubation->stimulation measurement Measure Response (e.g., Binding, Vasorelaxation) stimulation->measurement dose_response Generate Dose-Response Curves measurement->dose_response calc_ic50 Calculate IC50 / Ki values dose_response->calc_ic50 comparison Compare Potencies calc_ic50->comparison

References

A Comparative Guide to the In Vivo Efficacy of cis-11,12-Epoxy-14(Z)-eicosenoic acid and Other Epoxyeicosatrienoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo efficacy of cis-11,12-Epoxy-14(Z)-eicosenoic acid, a specific regioisomer of 11,12-Epoxyeicosatrienoic Acid (11,12-EET), against other EETs. Epoxyeicosatrienoic acids (EETs) are signaling lipids derived from arachidonic acid that play crucial roles in cardiovascular and inflammatory processes.[1] This document summarizes key experimental findings, presents quantitative data in comparative tables, details experimental methodologies, and illustrates relevant biological pathways.

Cardiovascular Efficacy: Vasodilation

EETs are potent vasodilators, and their effects can vary depending on the specific regioisomer and the vascular bed being examined.[2] In general, 11,12-EET and 14,15-EET are considered the major EETs produced by the vascular endothelium and are potent regulators of vascular tone.[3][4]

Comparative Vasodilatory Effects of EET Regioisomers
EET RegioisomerAnimal ModelVascular BedKey Findings
11,12-EET RatRenal ArteriolesInduces relaxation.[2][5]
14,15-EET RatRenal ArteriolesInduces relaxation.[2]
8,9-EET RatRenal ArteriolesLess potent vasodilator compared to 11,12-EET and 14,15-EET.[2]
5,6-EET RatRenal ArteriolesCan cause vasoconstriction.[2]
11,12-EEQ PorcineCoronary ArteriolesPotent vasodilator with an EC50 of 0.4 ± 0.2 pM.[6]
14,15-EEQ PorcineCoronary ArteriolesPotent vasodilator with an EC50 of 2 ± 2 pM.[6]
8,9-EEQ PorcineCoronary ArteriolesPotent vasodilator with an EC50 of 0.9 ± 0.2 pM.[6]
17,18-EEQ PorcineCoronary ArteriolesPotent vasodilator with an EC50 of 0.7 ± 0.4 pM.[6]

EEQ (Epoxyeicosaquatraenoic acid) is a homolog of EET derived from eicosapentaenoic acid and exhibits comparable vasodilatory potency.[7]

Experimental Protocol: Assessment of Vasodilation in Porcine Coronary Arterioles

This protocol is based on methodologies described for studying the effects of EETs and their homologs on coronary microvessels.[6][7]

1. Animal Model:

  • Domestic pigs of either sex.

2. Vessel Isolation and Preparation:

  • The heart is excised and placed in ice-cold saline.

  • Coronary arterioles (approximately 50-140 µm in diameter) are dissected from the myocardium.

  • Arteriolar segments are mounted on glass cannulas in a vessel chamber superfused with a physiological salt solution (PSS) gassed with a mixture of O2, CO2, and N2 to maintain a pH of 7.4.

3. Experimental Procedure:

  • Vessels are pre-constricted with an endothelin-1 (B181129) to induce a stable tone.

  • Increasing concentrations of the test compounds (e.g., 11,12-EEQ, other EETs) are added to the superfusate.

  • Changes in the internal diameter of the arterioles are continuously measured using videomicroscopy.

  • The concentration-response curves are generated to determine the EC50 (the concentration that produces 50% of the maximal response).

Anti-inflammatory Efficacy

EETs, particularly 11,12-EET, exhibit significant anti-inflammatory properties by modulating the expression of adhesion molecules and inhibiting inflammatory signaling pathways.[1]

Comparative Anti-inflammatory Effects of EET Regioisomers
EET RegioisomerIn Vivo ModelInflammatory MediatorKey Findings
11,12-EET Murine Carotid ArteryTNF-αMost potent inhibitor of VCAM-1 expression. [1]
8,9-EET Murine Carotid ArteryTNF-αLess potent inhibitor of VCAM-1 expression compared to 11,12-EET.
5,6-EET Murine Carotid ArteryTNF-αLess potent inhibitor of VCAM-1 expression compared to 11,12-EET.
14,15-EET Murine Carotid ArteryTNF-αInactive in inhibiting VCAM-1 expression.[1]
Experimental Protocol: In Vivo Model of TNF-α-Induced VCAM-1 Expression

This protocol is based on a murine model of vascular inflammation used to assess the anti-inflammatory effects of EETs.

1. Animal Model:

  • Male BALB/c mice.

2. Induction of Inflammation:

  • A localized inflammatory response is induced in the carotid artery by the perivascular application of recombinant murine Tumor Necrosis Factor-alpha (TNF-α).

3. Drug Administration:

  • The EET regioisomer to be tested (e.g., 11,12-EET) or vehicle is administered, often via intraperitoneal injection, prior to or concurrently with the TNF-α challenge.

4. Assessment of VCAM-1 Expression:

  • After a set period (e.g., 4-6 hours), the carotid arteries are harvested.

  • VCAM-1 expression on the endothelial surface is quantified using methods such as immunohistochemistry or in situ enzyme-linked immunosorbent assay (ELISA).[8][9]

Signaling Pathways

The biological effects of EETs are mediated through various signaling pathways, primarily involving the activation of potassium channels and the modulation of the NF-κB inflammatory pathway.

Activation of Potassium Channels (KCa)

EETs are known to activate large-conductance calcium-activated potassium (BKCa) channels in vascular smooth muscle cells, leading to hyperpolarization and vasodilation.[2][7]

EETs EETs (e.g., 11,12-EET) GPCR G-Protein Coupled Receptor (GPCR) EETs->GPCR Binds to G_alpha_s Gαs GPCR->G_alpha_s Activates AC Adenylate Cyclase G_alpha_s->AC Stimulates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates KCa KCa Channel (BKCa) PKA->KCa Phosphorylates & Activates K_efflux K+ Efflux KCa->K_efflux Increases Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Leads to Vasodilation Vasodilation Hyperpolarization->Vasodilation Causes

EET-mediated activation of KCa channels leading to vasodilation.
Inhibition of the NF-κB Signaling Pathway

11,12-EET has been shown to be a potent inhibitor of the NF-κB signaling pathway, a key regulator of inflammation.[1] This inhibition is a major mechanism for its anti-inflammatory effects.

TNF_alpha TNF-α TNFR TNF-α Receptor (TNFR) TNF_alpha->TNFR Binds to IKK IκB Kinase (IKK) TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates NF_kB_IkB NF-κB/IκB Complex IkB->NF_kB_IkB NF_kB NF-κB Nucleus Nucleus NF_kB->Nucleus Translocates to NF_kB_IkB->NF_kB Releases VCAM1_gene VCAM-1 Gene Nucleus->VCAM1_gene Activates Transcription of Inflammation Inflammation VCAM1_gene->Inflammation Promotes EET_11_12 11,12-EET EET_11_12->IKK Inhibits

Inhibition of the NF-κB pathway by 11,12-EET.

Experimental Workflow

A general workflow for in vivo comparison of EET efficacy is outlined below.

cluster_0 Pre-clinical In Vivo Study Animal_Model 1. Animal Model Selection (e.g., Mouse, Rat, Pig) Disease_Induction 2. Disease/Stimulus Induction (e.g., Hypertension, Inflammation) Animal_Model->Disease_Induction Drug_Admin 3. Administration of EETs (Different Regioisomers) Disease_Induction->Drug_Admin Outcome_Assess 4. Outcome Assessment (e.g., Blood Pressure, Adhesion Molecule Expression) Drug_Admin->Outcome_Assess Data_Analysis 5. Data Analysis and Comparison Outcome_Assess->Data_Analysis

General workflow for in vivo efficacy studies of EETs.

References

A Comparative Analysis of Omega-3 vs. Omega-6 Derived Epoxy Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the synthesis, metabolism, and divergent biological activities of these potent lipid mediators.

Introduction: Epoxy fatty acids (EpFAs), a class of potent lipid mediators, are emerging as critical regulators of a myriad of physiological and pathophysiological processes. Derived from the cytochrome P450 (CYP) epoxygenase pathway, these molecules are metabolites of both omega-3 and omega-6 polyunsaturated fatty acids (PUFAs). While structurally similar, the epoxides derived from these two fatty acid families often exhibit distinct and sometimes opposing biological effects, particularly in the realms of inflammation, cardiovascular function, and pain signaling. This guide provides a detailed comparative analysis of omega-3 and omega-6 derived EpFAs, supported by experimental data, to aid researchers and drug development professionals in navigating the complexities of this signaling pathway.

Biosynthesis and Metabolism: A Shared Pathway with Critical Divergences

Both omega-6 and omega-3 PUFAs are substrates for CYP epoxygenases, leading to the formation of various EpFA regioisomers. The primary omega-6 PUFA, arachidonic acid (AA), is metabolized to epoxyeicosatrienoic acids (EETs). The major omega-3 PUFAs, eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), are converted to epoxyeicosatetraenoic acids (EEQs) and epoxydocosapentaenoic acids (EDPs), respectively.

Once formed, the biological activity of these epoxides is tightly regulated by their metabolism, primarily through hydrolysis by the soluble epoxide hydrolase (sEH) into their corresponding, and generally less active, diols (dihydroxyeicosatrienoic acids - DHETs from EETs, dihydroxyeicosatetraenoic acids - DHETEs from EEQs, and dihydroxydocosapentaenoic acids - DHDPA from EDPs). The efficiency of this metabolic inactivation varies between the different classes of EpFAs.

Below is a diagram illustrating the general synthesis and metabolic pathway for both omega-3 and omega-6 derived epoxy fatty acids.

Omega6 Omega-6 PUFAs (e.g., Arachidonic Acid) CYP Cytochrome P450 Epoxygenases Omega6->CYP Omega3 Omega-3 PUFAs (e.g., EPA, DHA) Omega3->CYP EETs EETs (Epoxyeicosatrienoic Acids) CYP->EETs EEQs_EDPs EEQs & EDPs (Epoxyeicosatetraenoic & Epoxydocosapentaenoic Acids) CYP->EEQs_EDPs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH EEQs_EDPs->sEH DHETs DHETs (Dihydroxyeicosatrienoic Acids) (Less Active) sEH->DHETs DHETEs_DHDPA DHETEs & DHDPA (Dihydroxyeicosatetraenoic & Dihydroxydocosapentaenoic Acids) (Less Active) sEH->DHETEs_DHDPA

Figure 1. General synthesis and metabolism of epoxy fatty acids.

Comparative Biological Activities: A Tale of Two Pathways

While both classes of EpFAs can exert beneficial effects, a general theme emerges from comparative studies: omega-3 derived epoxides often display more potent anti-inflammatory and pro-resolving properties, whereas the omega-6 pathway, while also producing anti-inflammatory epoxides, is more broadly associated with pro-inflammatory signaling cascades.

Anti-Inflammatory Effects

Omega-3 derived epoxides, such as 17,18-EEQ from EPA, have been shown to be potent inhibitors of the pro-inflammatory transcription factor NF-κB.[1] This inhibition is a key mechanism underlying their anti-inflammatory effects. While EETs also possess anti-inflammatory properties, the overall balance of the arachidonic acid cascade, which also produces pro-inflammatory prostaglandins (B1171923) and leukotrienes, can lead to a net pro-inflammatory state.

Parameter Omega-6 Derived Epoxides (EETs) Omega-3 Derived Epoxides (EEQs & EDPs) References
Effect on NF-κB InhibitionPotent Inhibition[1]
General Inflammatory Role Can be anti-inflammatory, but the precursor (AA) is a major source of pro-inflammatory mediators.Predominantly anti-inflammatory and pro-resolving.[1]
Cardiovascular Effects: Vasodilation

Both EETs and their diol metabolites (DHETs) are potent vasodilators in the coronary microcirculation, with EC50 values in the picomolar to nanomolar range.[2] While direct comparative data for EEQs and EDPs on coronary vasodilation is limited, studies suggest that omega-3 derived epoxides also possess significant vasodilatory properties.[1]

Compound Vessel Type EC50 (log[M]) Reference
14,15-EETCanine Coronary Arterioles-12.7[2]
11,12-EETCanine Coronary Arterioles-10.1[2]
8,9-EETCanine Coronary Arterioles-11.5[2]
5,6-EETCanine Coronary Arterioles-11.9[2]
14,15-DHETCanine Coronary Arterioles-15.8[2]
11,12-DHETCanine Coronary Arterioles-13.1[2]

Signaling Pathways: Unraveling the Molecular Mechanisms

The signaling mechanisms of EpFAs are complex and involve both receptor-dependent and independent pathways. EETs have been shown to act through G-protein coupled receptors (GPCRs), although a high-affinity receptor has yet to be definitively identified.[3] The free fatty acid receptor 1 (GPR40) has been identified as a low-affinity receptor for EETs.[3][4] Activation of these receptors can lead to downstream signaling cascades involving cyclic AMP (cAMP) and the activation of potassium channels, resulting in vasodilation.

More recently, the sphingosine-1-phosphate receptor 1 (S1PR1) has been identified as a receptor for the omega-3 derived epoxide, 17,18-EEQ, mediating its anti-inflammatory effects in endothelial cells.[5][6] Both omega-3 and omega-6 fatty acids and their metabolites can also act as ligands for peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that regulate gene expression involved in lipid metabolism and inflammation.[7]

The following diagrams illustrate the known signaling pathways for omega-6 and a proposed pathway for omega-3 derived epoxy fatty acids.

EETs EETs (Omega-6) GPCR GPCR (e.g., GPR40 - low affinity) EETs->GPCR Gs Gαs GPCR->Gs AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Activates K_channel K+ Channels PKA->K_channel Activates Vasodilation Vasodilation K_channel->Vasodilation

Figure 2. Signaling pathway of omega-6 derived EETs in vasodilation.

EEQ 17,18-EEQ (Omega-3) S1PR1 S1PR1 EEQ->S1PR1 Gq Gαq S1PR1->Gq PLC PLC Gq->PLC Activates IP3_DAG IP3 / DAG PLC->IP3_DAG Ca Ca2+ release IP3_DAG->Ca eNOS eNOS Ca->eNOS Activates NO NO eNOS->NO Anti_inflammatory Anti-inflammatory Effects NO->Anti_inflammatory

Figure 3. Signaling pathway of 17,18-EEQ in endothelial cells.

Experimental Protocols

Quantification of Epoxy Fatty Acids by LC-MS/MS

Objective: To extract and quantify EpFAs from biological samples (e.g., plasma, tissue homogenates).

Methodology:

  • Sample Preparation:

    • To 100 µL of plasma or tissue homogenate, add an internal standard mixture containing deuterated analogs of the EpFAs of interest.

    • Perform a liquid-liquid extraction using a solvent system such as ethyl acetate (B1210297) or a mixture of isopropanol (B130326) and hexane.

    • Vortex vigorously and centrifuge to separate the organic and aqueous phases.

    • Collect the organic phase and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent (e.g., methanol (B129727)/water).[2]

  • LC-MS/MS Analysis:

    • Chromatographic Separation:

      • Utilize a reverse-phase C18 column (e.g., Phenomenex Kinetex 1.7 µm, 2.1 x 150 mm).[2]

      • Employ a gradient elution with a mobile phase consisting of water with 0.1% acetic acid (A) and acetonitrile (B52724) or methanol with 0.1% acetic acid (B).[2] A typical gradient might be: 0-2 min, 30% B; 2-15 min, 30-95% B; 15-18 min, 95% B; 18.1-21 min, 30% B.

    • Mass Spectrometric Detection:

      • Use a triple quadrupole mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM).

      • Optimize MRM transitions (precursor ion -> product ion) for each EpFA and internal standard.

Measurement of Vasodilation using Wire Myography

Objective: To assess the vasodilatory effects of EpFAs on isolated small arteries.

Methodology:

  • Vessel Preparation:

    • Dissect small resistance arteries (e.g., mesenteric or coronary arteries) from an appropriate animal model in cold physiological salt solution (PSS).[8]

    • Cut the artery into 2 mm segments and mount them on the wires of a wire myograph system in a chamber filled with PSS at 37°C and aerated with 95% O2 / 5% CO2.[8]

  • Experimental Procedure:

    • Normalize the vessel segments to a standardized resting tension.

    • Pre-constrict the vessels with a vasoconstrictor such as U46619 (a thromboxane (B8750289) A2 analog) or phenylephrine (B352888) to achieve a stable submaximal contraction.[9]

    • Add cumulative concentrations of the EpFA of interest to the bath and record the changes in isometric tension.[9]

    • Construct concentration-response curves to determine the EC50 and maximal relaxation for each compound.

Assessment of Anti-inflammatory Activity (NF-κB Activation)

Objective: To determine the inhibitory effect of EpFAs on NF-κB activation in macrophages.

Methodology:

  • Cell Culture and Treatment:

    • Culture a suitable macrophage cell line (e.g., RAW 264.7) or primary macrophages.

    • Pre-treat the cells with various concentrations of the EpFA for a specified time (e.g., 1 hour).

    • Stimulate the cells with a pro-inflammatory agent such as lipopolysaccharide (LPS) to induce NF-κB activation.[10]

  • Measurement of NF-κB Activation:

    • Immunofluorescence Microscopy:

      • Fix and permeabilize the cells.

      • Incubate with a primary antibody against the p65 subunit of NF-κB, followed by a fluorescently labeled secondary antibody.

      • Counterstain the nuclei with DAPI.

      • Acquire images using a fluorescence microscope and quantify the nuclear translocation of p65 as a measure of NF-κB activation.[10][11]

    • Western Blotting:

      • Prepare nuclear and cytosolic extracts from the treated cells.

      • Perform Western blotting to detect the levels of p65 in each fraction. An increase in nuclear p65 indicates NF-κB activation.

Conclusion

The epoxygenase pathway represents a critical signaling hub with profound implications for health and disease. While both omega-3 and omega-6 derived epoxy fatty acids can exhibit beneficial biological activities, a growing body of evidence suggests that omega-3 epoxides possess a more potent and consistent anti-inflammatory and pro-resolving profile. This distinction is crucial for the development of novel therapeutic strategies targeting this pathway. By understanding the nuances of their synthesis, metabolism, and signaling, researchers can better harness the therapeutic potential of these fascinating lipid mediators. Further research is warranted to fully elucidate the high-affinity receptors for these compounds and to obtain more comprehensive quantitative data on their comparative biological effects.

References

Comparative Guide to the Metabolic Fate of cis-11,12-Epoxy-14(Z)-eicosenoic acid: The Role of Soluble Epoxide Hydrolase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolic pathways of cis-11,12-Epoxy-14(Z)-eicosenoic acid (11,12-EEQ), with a central focus on the role of soluble epoxide hydrolase (sEH). 11,12-EEQ, a member of the epoxyeicosatrienoic acids (EETs), is a bioactive lipid mediator derived from arachidonic acid that plays a crucial role in regulating vascular tone, inflammation, and angiogenesis.[1][2] Its biological activity is tightly controlled by its metabolic conversion to various products. Understanding the enzymes and pathways involved in 11,12-EEQ metabolism is critical for the development of therapeutics targeting this signaling pathway.

The primary and most studied pathway for the inactivation of 11,12-EEQ is its hydrolysis by soluble epoxide hydrolase (sEH) to form the corresponding diol, 11,12-dihydroxyeicosatrienoic acid (11,12-DHET).[3] This conversion generally leads to a reduction in the biological activity of the parent epoxide.[2] However, alternative metabolic routes, principally esterification into complex lipids, also play a significant role in regulating the bioavailability of 11,12-EEQ.[4] This guide presents a comparative analysis of these pathways, supported by experimental data and detailed protocols.

Data Presentation: Comparison of Metabolic Pathways for 11,12-EEQ

The following tables summarize the available data on the metabolism of 11,12-EEQ via sEH-mediated hydrolysis and alternative pathways. While direct comparative kinetic data is sparse, the tables provide semi-quantitative and qualitative comparisons based on published studies.

Table 1: sEH-Mediated Hydrolysis of 11,12-EEQ

ParameterValue / ObservationSpecies/SystemReference
Product 11,12-dihydroxyeicosatrienoic acid (11,12-DHET)Mammalian tissues[5]
Substrate Preference of sEH 14,15-EET > 11,12-EET > 8,9-EETRat renal cortex[6]
Enzyme Efficiency (kcat/KM) 11,12-EET-EA is an efficient substrate for human sEHRecombinant human sEH[5]
Metabolism in Human Tissue Significant conversion of 11,12-EET to 11,12-DHET observedHuman coronary arterioles[7]
Effect of sEH Inhibition Reduced formation of 11,12-DHETHuman coronary arterioles[7]

Table 2: Alternative Metabolic Pathways for 11,12-EEQ

PathwayEnzyme(s)Product(s)Key ObservationsSpecies/SystemReference
Esterification Acyl-CoA Synthetases, Acyltransferases11,12-EEQ-containing phospholipids (B1166683) and neutral lipidsIn the short-term (3-4 min), this is the main pathway for free 11,12-EEQ, with negligible sEH-derived 11,12-DHET detected.Rat (in vivo)[4][8]
Beta-Oxidation Fatty acid oxidation enzymesChain-shortened diols (e.g., 7,8-DHHD from 11,12-DHET)This pathway metabolizes the product of sEH activity, 11,12-DHET.Porcine aortic smooth muscle[9]
Chain Elongation Fatty acid elongasesElongated 11,12-EEQA potential but less characterized pathway.General mammalian[3]

Experimental Protocols

Protocol 1: In Vitro sEH Activity Assay using 11,12-EEQ as a Substrate

This protocol describes the measurement of sEH activity by quantifying the formation of 11,12-DHET from 11,12-EEQ using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Materials and Reagents:

  • Recombinant human or murine sEH

  • 11,12-EEQ (substrate)

  • 11,12-DHET (standard)

  • Deuterated internal standards (e.g., d11-11,12-DHET)

  • Bovine Serum Albumin (BSA)

  • Bis-Tris HCl buffer (pH 7.0)

  • Acetonitrile, methanol (B129727), formic acid (LC-MS grade)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

2. Procedure:

  • Enzyme Preparation: Prepare a working solution of recombinant sEH in Bis-Tris HCl buffer containing 0.1 mg/mL BSA.

  • Reaction Setup: In a microcentrifuge tube, combine the sEH solution with the 11,12-EEQ substrate. The final substrate concentration should be in the low micromolar range. Include control reactions with no enzyme and with a known sEH inhibitor.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 10-30 minutes).

  • Reaction Termination and Extraction: Stop the reaction by adding ice-cold acetonitrile. Add the internal standard. Vortex and centrifuge to pellet the protein.

  • Solid-Phase Extraction: Condition an SPE cartridge with methanol and then water. Load the supernatant from the previous step. Wash the cartridge with a low percentage of organic solvent in water. Elute the analytes with methanol or acetonitrile.

  • LC-MS/MS Analysis: Evaporate the eluate to dryness and reconstitute in a suitable mobile phase. Inject the sample onto a C18 reversed-phase column. Use a gradient elution with mobile phases consisting of water and acetonitrile/methanol with 0.1% formic acid.

  • Quantification: Monitor the parent and product ions for 11,12-DHET and the internal standard using multiple reaction monitoring (MRM). Create a standard curve with known concentrations of 11,12-DHET to quantify the amount of product formed.

Protocol 2: Quantification of 11,12-EEQ and 11,12-DHET in Biological Samples

This protocol outlines the extraction and quantification of total (free and esterified) 11,12-EEQ and 11,12-DHET from plasma or tissue homogenates.

1. Materials and Reagents:

  • Biological sample (plasma, tissue homogenate)

  • Deuterated internal standards (e.g., d11-11,12-EET, d11-11,12-DHET)

  • Antioxidants (e.g., BHT)

  • Methanol, chloroform (B151607), water (for lipid extraction)

  • Potassium hydroxide (B78521) (for saponification)

  • LC-MS/MS system and reagents as described in Protocol 1

2. Procedure:

  • Sample Preparation and Spiking: To the biological sample, add the deuterated internal standards and antioxidants to prevent degradation.

  • Lipid Extraction (Bligh-Dyer Method): Add methanol and chloroform to the sample in a ratio that ensures a single phase. Vortex thoroughly. Add more chloroform and water to induce phase separation. Centrifuge and collect the lower organic phase containing the lipids.

  • Saponification: Dry the extracted lipids under a stream of nitrogen. Resuspend the lipid pellet in a solution of potassium hydroxide in methanol/water to hydrolyze the ester linkages and release the fatty acids from complex lipids. Incubate at 60°C.

  • Acidification and Re-extraction: Neutralize the reaction with an acid (e.g., acetic acid). Re-extract the lipids into an organic solvent like hexane (B92381) or ethyl acetate.

  • LC-MS/MS Analysis: Evaporate the organic solvent and reconstitute the sample for LC-MS/MS analysis as described in Protocol 1.

  • Data Analysis: Quantify 11,12-EEQ and 11,12-DHET against their respective standard curves generated using the deuterated internal standards.

Visualizations of Metabolic Pathways and Experimental Workflows

Signaling Pathways

metabolic_pathway AA Arachidonic Acid EEQ cis-11,12-Epoxy-14(Z)- eicosenoic acid (11,12-EEQ) AA->EEQ CYP Epoxygenase DHET 11,12-Dihydroxyeicosatrienoic acid (11,12-DHET) EEQ->DHET Soluble Epoxide Hydrolase (sEH) PL Phospholipids EEQ->PL Acyl-CoA Synthetase & Acyltransferase BetaOx Beta-Oxidation Products DHET->BetaOx Beta-Oxidation

Caption: Metabolic pathways of 11,12-EEQ.

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis start Biological Sample (e.g., plasma, tissue) spike Spike with Internal Standards start->spike extract Lipid Extraction spike->extract saponify Saponification (optional, for total lipids) extract->saponify spe Solid-Phase Extraction saponify->spe lcms LC-MS/MS Analysis spe->lcms quant Quantification lcms->quant end end quant->end Metabolite Levels logical_relationship cluster_hydrolysis Hydrolysis Pathway cluster_esterification Esterification Pathway EEQ Free 11,12-EEQ Pool sEH sEH Activity EEQ->sEH Primary Inactivation Route Acyl Acyl-CoA Synthetase & Acyltransferase Activity EEQ->Acyl Rapid Sequestration Route DHET 11,12-DHET (Less Active) sEH->DHET PL Phospholipid Pool (Storage) Acyl->PL

References

Comparative Guide to the Structure-Activity Relationship of cis-11,12-Epoxy-14(Z)-eicosenoic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of cis-11,12-Epoxy-14(Z)-eicosenoic acid (cis-11,12-EEZE) analogs. While direct quantitative data for a comprehensive series of cis-11,12-EEZE analogs is limited in publicly available literature, this document synthesizes findings from closely related epoxyeicosatrienoic acid (EET) analogs to infer the likely SAR for this specific class of compounds. The information presented is intended to guide researchers in the design and development of novel analogs with desired biological activities.

Introduction to cis-11,12-EEZE and its Analogs

This compound is a member of the epoxyeicosatrienoic acid family, which are lipid signaling molecules synthesized from arachidonic acid by cytochrome P450 epoxygenases.[1][2] EETs, including their various regioisomers, are known to possess a range of biological activities, including vasodilation, anti-inflammatory effects, and regulation of blood pressure.[2][3] Small structural modifications to the EET molecule can significantly impact its biological activity, leading to the development of analogs with enhanced potency, stability, or altered agonist/antagonist properties.[1] This guide focuses on the key structural determinants that govern the activity of cis-11,12-EEZE analogs.

Key Structural Features Influencing Biological Activity

The biological activity of EET analogs is primarily dictated by three key structural regions: the carboxylic acid terminus, the central epoxide ring, and the hydrocarbon chain.

The Carboxylic Acid Terminus (C1)

The free carboxylic acid group is a critical determinant for the vasodilator activity of EETs. Modifications at this position can significantly alter the potency and metabolic stability of the analogs.

  • Esterification and Amidation: Replacement of the carboxylic acid with a methyl ester or a sulfonimide group in 11,12-EET analogs has been shown to retain or even enhance activity, suggesting that a polar, acidic, or bioisosteric group is required for receptor interaction.[4]

  • Bioisosteric Replacement: Orally active EET analogs have been developed by replacing the carboxylic acid with stable bioisosteres, which also improves their pharmacokinetic profile.[3]

The Epoxide Ring (C11-C12)

The presence and stereochemistry of the epoxide ring are crucial for the biological effects of these compounds.

  • Epoxide Presence: The epoxide moiety is essential for the activation of KCa channels, a key mechanism in EET-induced vasodilation.[5]

  • cis vs. trans Stereochemistry: The cis-conformation of the epoxide is generally more potent than the trans-isomer, highlighting the stereospecificity of the interaction with its biological target.[1]

The Hydrocarbon Chain and Double Bonds

The length and saturation of the hydrocarbon chain, as well as the position of any additional double bonds, influence the overall lipophilicity and conformation of the molecule, thereby affecting its activity.

  • Chain Length: The 20-carbon backbone of the natural EETs appears to be optimal for fitting into the binding pocket of their target receptors.

  • Double Bond Position: The position of the double bonds can affect the vascular agonist activity. For instance, in some vascular beds, different EET regioisomers exhibit varying potencies.[1]

Comparative Activity of EET Analogs

While a specific data table for a series of cis-11,12-EEZE analogs is not available, the following table summarizes the qualitative structure-activity relationships for closely related 11,12-EET and 14,15-EET analogs, which can be extrapolated to predict the behavior of cis-11,12-EEZE analogs.

ModificationEffect on Vasodilator ActivityRationale
Carboxylic Acid (C1)
Esterification (e.g., Methyl Ester)Maintained or IncreasedServes as a prodrug or suitable bioisostere.
Amidation (e.g., with amino acids)Maintained or IncreasedImproves stability and can enhance activity.
Replacement with non-polar groupDecreased or AbolishedThe polar, acidic nature is crucial for interaction.
Epoxide Ring
trans-EpoxideDecreasedThe cis-configuration is preferred for receptor binding.
Replacement with Thiirane (Sulfur)AbolishedThe oxygen atom is critical for the epoxide's electronic properties.
Hydrolysis to DiolDecreased or AbolishedThe epoxide ring is the key pharmacophore for some activities.
Hydrocarbon Chain
Saturation of Double BondsDecreasedThe rigidity and conformation conferred by the double bonds are important.
Alteration of Chain LengthGenerally DecreasedThe 20-carbon length is likely optimal for receptor fit.

Signaling Pathways and Mechanisms of Action

EETs and their analogs exert their effects through various signaling pathways. A primary mechanism for their vasodilator action is the activation of large-conductance calcium-activated potassium (BKCa) channels in vascular smooth muscle cells, leading to hyperpolarization and relaxation.[4]

Recent evidence also suggests that certain Transient Receptor Potential (TRP) channels, such as TRPV4 and TRPC6, can be modulated by EETs, leading to an influx of calcium and subsequent activation of signaling cascades.[6]

Below are diagrams illustrating the proposed signaling pathways.

EET_Vasodilation_Pathway EET_analog cis-11,12-EEZE Analog GPCR Putative G-Protein Coupled Receptor (GPCR) EET_analog->GPCR Gs Gαs GPCR->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates BKCa BKCa Channel (inactive) PKA->BKCa phosphorylates BKCa_active BKCa Channel (active) BKCa->BKCa_active K_efflux K+ efflux BKCa_active->K_efflux Hyperpolarization Hyperpolarization Vasodilation Vasodilation Hyperpolarization->Vasodilation K_efflux->Hyperpolarization

Caption: Proposed signaling pathway for EET analog-induced vasodilation via BKCa channel activation.

EET_TRP_Channel_Modulation EET_analog cis-11,12-EEZE Analog TRPV4 TRPV4 Channel EET_analog->TRPV4 activates Ca_influx Ca2+ Influx TRPV4->Ca_influx Downstream Downstream Signaling (e.g., NO production) Ca_influx->Downstream

Caption: Modulation of TRP channels by EET analogs leading to downstream signaling.

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the biological activity of EET analogs.

Ex Vivo Vasodilation Assay Using Isolated Arteries

This assay is a standard method to assess the direct effect of compounds on vascular tone.

Methodology:

  • Tissue Preparation: Segments of arteries (e.g., coronary, mesenteric) are isolated from laboratory animals (e.g., rats, mice) and mounted in an organ bath chamber filled with physiological salt solution (e.g., Krebs-Henseleit buffer) maintained at 37°C and aerated with 95% O2 / 5% CO2.

  • Pre-constriction: The arterial rings are pre-constricted with a vasoconstrictor agent such as phenylephrine (B352888) or U46619 to induce a stable tone.

  • Compound Administration: Cumulative concentrations of the cis-11,12-EEZE analog are added to the organ bath.

  • Data Acquisition: Changes in isometric tension are recorded using a force transducer. Relaxation is expressed as a percentage decrease from the pre-constricted tone.

  • Data Analysis: Concentration-response curves are generated, and the EC50 (half-maximal effective concentration) is calculated to determine the potency of the analog.

In Vivo Blood Pressure Measurement in Hypertensive Animal Models

This experiment evaluates the antihypertensive effects of the analogs in a whole-animal system.

Methodology:

  • Animal Model: Spontaneously hypertensive rats (SHR) or angiotensin II-induced hypertensive models are commonly used.[7][8]

  • Blood Pressure Monitoring: Blood pressure is continuously monitored using telemetry or tail-cuff methods.

  • Compound Administration: The cis-11,12-EEZE analog is administered via an appropriate route (e.g., intraperitoneal, oral gavage).

  • Data Collection: Blood pressure readings are taken at regular intervals before, during, and after the treatment period.

  • Data Analysis: The change in mean arterial pressure is calculated and compared between the treated and vehicle control groups to assess the antihypertensive efficacy.

Patch-Clamp Electrophysiology for Ion Channel Activity

This technique allows for the direct measurement of the effect of analogs on specific ion channels.

Methodology:

  • Cell Preparation: Vascular smooth muscle cells or cells overexpressing the ion channel of interest (e.g., BKCa, TRPV4) are cultured.

  • Patch-Clamp Recording: A glass micropipette forms a high-resistance seal with the cell membrane, allowing for the recording of ion channel currents in whole-cell or single-channel configurations.

  • Compound Application: The cis-11,12-EEZE analog is applied to the cell via the perfusion system.

  • Data Acquisition and Analysis: Changes in channel open probability, current amplitude, and gating kinetics are measured and analyzed to determine the modulatory effect of the analog.

Conclusion

The structure-activity relationship of this compound analogs is likely to follow the general principles established for other EETs. The carboxylic acid function, the cis-epoxide, and the 20-carbon chain are expected to be key for maintaining biological activity, particularly vasodilation. Future research should focus on synthesizing and testing a systematic series of cis-11,12-EEZE analogs to generate quantitative data that will allow for a more precise definition of the SAR for this specific subclass of EETs. Such studies will be invaluable for the rational design of novel therapeutic agents targeting the EET signaling pathway.

References

Safety Operating Guide

Navigating the Safe Disposal of cis-11,12-Epoxy-14(Z)-eicosenoic acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to the safety of laboratory practices. The proper disposal of specialized chemical reagents like cis-11,12-Epoxy-14(Z)-eicosenoic acid is a critical component of a robust safety protocol. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound, ensuring the protection of laboratory personnel and the environment.

While specific toxicological properties of this compound are not fully characterized, its nature as an epoxide and organic acid necessitates that it be treated as hazardous chemical waste.[1] Often supplied in an organic solvent, the hazards of the solvent are also a primary concern.[1] Therefore, all materials contaminated with this compound, including stock solutions, solvents, pipette tips, and empty vials, must be managed as hazardous waste.[1][2]

Immediate Safety and Handling

Before beginning any procedure that involves this compound, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) and to work in a controlled environment.

Essential Safety and Handling Information

Hazard CategoryDescription & Precautions
Physical Hazards If supplied in a flammable solvent (e.g., ethanol), treat as a flammable liquid. Vapors may form explosive mixtures with air. Keep away from heat, sparks, open flames, and hot surfaces. Store in a cool, well-ventilated area.[1]
Health Hazards The toxicological properties of the compound itself are not fully known.[1] The solvent can cause serious eye and skin irritation.[1] Inhalation of high concentrations of solvent vapors may lead to dizziness and nausea.[1] Always wear chemical safety goggles, chemical-resistant gloves, and a lab coat.[1][3] Handle in a chemical fume hood or a well-ventilated area.[1][3]
Storage Store in a tightly sealed, compatible container in a freezer as recommended by the supplier. For solutions, the storage area should be designated for flammable liquids if applicable.

Step-by-Step Disposal Protocol

The proper disposal of this compound and its associated waste must be managed as hazardous chemical waste. Adherence to institutional and local regulations is paramount. The following steps provide a general operational plan for its proper disposal.

1. Waste Identification and Segregation:

  • All materials that have come into contact with this compound are to be considered hazardous waste. This includes:

    • Unused stock solutions

    • Contaminated solvents

    • Spent cell culture media containing the compound

    • Contaminated labware (e.g., pipette tips, serological pipettes, culture plates, vials)[1][2]

  • Segregate waste at the source into compatible categories such as organic solvents, acids, and solid waste to prevent dangerous reactions.[4]

2. Waste Collection:

  • Liquid Waste: Collect all liquid waste, including unused solutions and contaminated solvents, in a designated, leak-proof, and chemically resistant container.[1][4] Do not pour any amount down the drain.[2][3] For aqueous solutions from cell cultures, aspirate the media into a flask and manage it as liquid chemical waste.[1]

  • Solid Waste: Place all contaminated solid materials, such as pipette tips, gloves, and empty vials, into a separate, clearly labeled hazardous waste container.[1][2]

  • Empty Containers: The original container of this compound should be triple-rinsed with a suitable solvent (e.g., ethanol). The rinsate must be collected as hazardous liquid waste.[2] After rinsing, the container can often be disposed of as non-hazardous waste, but institutional policies should be confirmed.

3. Labeling of Waste Containers:

  • All waste containers must be clearly and accurately labeled.[4][5] The label should include:

    • The words "Hazardous Waste"

    • The full chemical names of all constituents (no abbreviations or formulas), including the solvent and this compound.[1]

    • The approximate percentages or volumes of each constituent.[1]

    • The associated hazards (e.g., Flammable, Toxic).[1]

    • The date the waste was first added to the container.[4]

4. Storage of Waste:

  • Store sealed waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory, near the point of generation.[1][6]

  • Ensure the storage area is well-ventilated and secure, away from incompatible materials.[2] For instance, keep flammable organic waste separate from oxidizers.[5]

  • Containers must be kept closed except when adding waste.

5. Final Disposal:

  • Arrange for the removal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[2][4]

  • Follow all local, state, and federal regulations for hazardous waste disposal.[2]

Disposal Workflow Diagram

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation & Handling cluster_generation Waste Generation cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) FumeHood Work in Chemical Fume Hood PPE->FumeHood Handle Compound LiquidWaste Liquid Waste (Unused solution, solvents) FumeHood->LiquidWaste Generate Waste SolidWaste Solid Waste (Pipette tips, vials, gloves) FumeHood->SolidWaste Generate Waste CollectLiquid Collect in Labeled, Compatible Liquid Waste Container LiquidWaste->CollectLiquid CollectSolid Collect in Labeled, Compatible Solid Waste Container SolidWaste->CollectSolid SAA Store Sealed Containers in Satellite Accumulation Area (SAA) CollectLiquid->SAA CollectSolid->SAA EHS Schedule Pickup with EHS or Licensed Contractor SAA->EHS

Caption: Disposal workflow for this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.